4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BNO2/c1-14(2)15(3,4)19-16(18-14)13-10-17-9-11-7-5-6-8-12(11)13/h5-10H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOMKRPABAXIQJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=CC3=CC=CC=C23 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80375248 | |
| Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80375248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
685103-98-4 | |
| Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80375248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline: Synthesis, Reactivity, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline is a versatile heterocyclic building block of significant interest in medicinal chemistry and organic synthesis. As a pinacol boronate ester derivative of isoquinoline, it serves as a key precursor for the construction of complex molecular architectures, primarily through palladium-catalyzed cross-coupling reactions. This guide provides a comprehensive overview of its chemical properties, detailed experimental protocols for its synthesis and subsequent utilization in Suzuki-Miyaura coupling, and explores its application in the development of targeted therapeutics, with a focus on kinase inhibitors.
Compound Properties
This compound, also known as isoquinoline-4-boronic acid pinacol ester, is a white to light yellow crystalline powder.[1] Its structure features a stable pinacol boronate ester group at the 4-position of the isoquinoline ring, making it an ideal reagent for Suzuki-Miyaura cross-coupling reactions.[1][2]
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₈BNO₂ | [1] |
| Molecular Weight | 255.12 g/mol | [1] |
| CAS Number | 685103-98-4 | [1] |
| Appearance | White to light yellow crystalline powder | [1] |
| Melting Point | 99 - 103 °C | [1] |
| Purity | ≥ 97% (GC) | [1][3] |
| Synonyms | Isoquinoline-4-boronic acid pinacol ester, 2-(Isoquinolin-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | [1][4] |
Synthesis and Experimental Protocols
The primary route for synthesizing this compound is the palladium-catalyzed Miyaura borylation of a 4-haloisoquinoline (typically 4-bromoisoquinoline) with bis(pinacolato)diboron (B₂Pin₂).
Synthesis via Miyaura Borylation
This reaction couples an aryl halide with a diboron reagent in the presence of a palladium catalyst and a base to form the corresponding aryl boronate ester.[5]
Detailed Experimental Protocol (Representative):
-
Preparation: In a flame-dried Schlenk flask, combine 4-bromoisoquinoline (1.0 equiv.), bis(pinacolato)diboron (1.1 equiv.), and potassium acetate (KOAc, 3.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 equiv.).
-
Solvent and Degassing: Evacuate the flask and backfill with an inert gas (e.g., Argon) three times. Add anhydrous, degassed 1,4-dioxane via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the final product.
Application in Suzuki-Miyaura Cross-Coupling
The synthesized isoquinoline boronate ester is a valuable intermediate for forming carbon-carbon bonds. A primary application is the Suzuki-Miyaura cross-coupling with various aryl or heteroaryl halides to generate more complex isoquinoline derivatives.[1]
Detailed Experimental Protocol (Representative):
-
Preparation: To a reaction vessel, add this compound (1.2 equiv.), the aryl halide (1.0 equiv.), and the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv.).
-
Solvent and Base: Add a solvent mixture, such as toluene and ethanol, followed by an aqueous solution of a base (e.g., 2M Na₂CO₃).
-
Degassing: Degas the mixture by bubbling argon through the solution for 15-20 minutes.
-
Reaction: Heat the mixture to reflux (typically 80-110 °C) under an inert atmosphere until the starting material is consumed (monitored by TLC or LC-MS).
-
Work-up: Cool the reaction, dilute with an organic solvent like ethyl acetate, and wash with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify the residue by flash chromatography or recrystallization to obtain the desired 4-aryl-isoquinoline product.
Applications in Drug Discovery: Targeting Kinase Signaling Pathways
The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including kinase inhibitors.[6][7] The ability to easily synthesize diverse 4-substituted isoquinolines using the title compound makes it a valuable tool for developing targeted cancer therapies.
A notable application is in the synthesis of inhibitors for receptor tyrosine kinases like HER2 (Human Epidermal Growth Factor Receptor 2). Overexpression of HER2 is a key driver in certain types of breast cancer. Small molecule inhibitors that target the ATP-binding site of the HER2 kinase domain can block downstream signaling, leading to reduced cell proliferation and survival.
A recent study detailed the synthesis of isoquinoline-tethered quinazoline derivatives that showed enhanced inhibitory activity against HER2 over its close homolog, EGFR.[8] The synthesis of these complex molecules often involves a key Suzuki-Miyaura coupling step where a functionalized isoquinoline boronate ester, similar to the title compound, would be used to install the isoquinoline moiety.
The HER2 Signaling Pathway
The HER2 receptor is a member of the epidermal growth factor receptor (EGFR) family. Upon dimerization with other HER family members, its intracellular kinase domain becomes activated, triggering a cascade of downstream signaling pathways, primarily the PI3K/Akt and MAPK/ERK pathways. These pathways promote cell proliferation, survival, and angiogenesis. Inhibiting HER2 kinase activity blocks these downstream signals.
Conclusion
This compound is a cornerstone reagent for the synthesis of functionalized isoquinoline derivatives. Its utility in palladium-catalyzed cross-coupling reactions provides a robust and flexible method for accessing novel chemical entities. For drug development professionals, this compound is a key enabler for structure-activity relationship (SAR) studies, particularly in the design of kinase inhibitors that target critical cancer signaling pathways like the HER2 cascade. The detailed protocols and conceptual frameworks provided herein serve as a practical guide for the synthesis and strategic application of this important building block.
References
- 1. chemimpex.com [chemimpex.com]
- 2. WO2008020081A1 - 6-substituted isoquinoline derivatives as rock-1 inhibitors - Google Patents [patents.google.com]
- 3. US8637543B2 - Quinoline derivatives as kinase inhibitors - Google Patents [patents.google.com]
- 4. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 5. Miyaura Borylation Reaction [organic-chemistry.org]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]
- 8. Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and applications of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline, a versatile building block in organic chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development.
Core Properties and Specifications
This compound, also known as isoquinoline-4-boronic acid pinacol ester, is a stable, white to light yellow crystalline powder at room temperature.[1] Its unique boron-containing structure enhances its reactivity and stability, making it a valuable reagent in various chemical transformations.[1][2]
Physicochemical Data
| Property | Value | Reference |
| CAS Number | 685103-98-4 | [1][3][4][5] |
| Molecular Formula | C₁₅H₁₈BNO₂ | [1][3][6] |
| Molecular Weight | 255.12 g/mol | [1][3][4][5][6][7] |
| Melting Point | 99 - 103 °C | [1] |
| Appearance | White to light yellow crystalline powder | [1] |
| Purity | ≥97% (GC) | [4] |
| IUPAC Name | This compound | [3][6] |
| Synonyms | 2-(4-Isoquinolyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, Isoquinoline-4-boronic acid pinacol ester | [1][3] |
Spectral Data
While specific spectral data files were not found in the initial search, typical characterization of this compound would involve ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Key Applications in Research and Development
The unique structural features of this compound make it a crucial intermediate in several areas of chemical research.
-
Organic Synthesis : It serves as a fundamental building block for the synthesis of complex organic molecules.[1] Its ability to participate in cross-coupling reactions is essential for constructing intricate molecular architectures.[1][2]
-
Pharmaceutical and Agrochemical Development : This compound is a key intermediate in the development of new pharmaceuticals and agrochemicals.[1][2] The isoquinoline core is a privileged scaffold in medicinal chemistry, found in numerous therapeutic drugs for a wide range of diseases, including cancer, infectious diseases, and neurological disorders.[8][9]
-
Fluorescent Probes : It is utilized in the creation of fluorescent probes for biological imaging, which are critical tools in drug discovery and for visualizing cellular processes.[1]
-
Environmental Chemistry : This chemical can be used in the detection and remediation of environmental pollutants.[1]
Experimental Protocols
A common method for the synthesis of aryl boronic esters like this compound is the Miyaura borylation reaction. This reaction involves the palladium-catalyzed cross-coupling of a halide (in this case, 4-bromoisoquinoline) with a diboron reagent such as bis(pinacolato)diboron.
General Synthesis Protocol for this compound
Materials:
-
4-Bromoisoquinoline
-
Bis(pinacolato)diboron (B₂pin₂)
-
Palladium(II) acetate (Pd(OAc)₂) or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium acetate (KOAc)
-
Anhydrous solvent (e.g., dioxane, DMSO, or toluene)
-
Inert gas (e.g., argon or nitrogen)
Procedure:
-
In a flame-dried Schlenk flask, combine 4-bromoisoquinoline, bis(pinacolato)diboron (typically 1.1-1.5 equivalents), and potassium acetate (typically 3 equivalents).
-
Add the palladium catalyst (typically 1-5 mol%).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to yield this compound as a solid.
Visualizations
Suzuki-Miyaura Cross-Coupling Reaction
The primary utility of this compound is its participation in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 4. calpaclab.com [calpaclab.com]
- 5. labproinc.com [labproinc.com]
- 6. This compound | C15H18BNO2 | CID 2760594 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline | C15H18BNO2 | CID 17750659 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Isoquinolines: Important Cores in Many Marketed and Clinical Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
An In-depth Technical Guide to 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline
CAS Number: 685103-98-4
This technical guide provides a comprehensive overview of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline, a versatile building block in modern organic synthesis, particularly relevant to researchers, scientists, and professionals in drug development. This document details its chemical and physical properties, provides a likely synthetic protocol, and explores its applications in the synthesis of bioactive molecules, with a focus on kinase inhibitors and the development of fluorescent probes.
Chemical and Physical Properties
This compound is a white to light yellow crystalline powder.[1][2] Its structure, featuring an isoquinoline core functionalized with a pinacol boronic ester, makes it an ideal substrate for palladium-catalyzed cross-coupling reactions.[1][3][4]
| Property | Value | Reference |
| CAS Number | 685103-98-4 | [1][2][5] |
| Molecular Formula | C₁₅H₁₈BNO₂ | [1][2][5] |
| Molecular Weight | 255.12 g/mol | [1][2][5] |
| Melting Point | 99 - 103 °C | [1][2] |
| Appearance | White to light yellow crystalline powder | [1][2] |
| Purity | ≥ 98% (GC) | [1] |
| Synonyms | 2-(4-Isoquinolyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, Isoquinoline-4-boronic acid pinacol ester | [1][2] |
Synthesis
A common and effective method for the synthesis of aryl boronic esters is the Miyaura borylation reaction, which involves the palladium-catalyzed coupling of an aryl halide with a diboron reagent. In the case of this compound, the likely precursor is 4-bromoisoquinoline.
Experimental Protocol: Synthesis of this compound
This protocol is based on established Miyaura borylation procedures.
Materials:
-
4-Bromoisoquinoline
-
Bis(pinacolato)diboron (B₂pin₂)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium acetate (KOAc)
-
1,4-Dioxane (anhydrous)
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add 4-bromoisoquinoline (1.0 eq), bis(pinacolato)diboron (1.1 eq), [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.02 eq), and potassium acetate (2.5 eq).
-
Add anhydrous 1,4-dioxane to the flask.
-
Heat the reaction mixture to reflux (approximately 90-100 °C) and stir for 18-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent such as ethyl acetate and filter through a pad of celite to remove the palladium catalyst and inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford this compound as a solid.
Caption: Workflow for the synthesis of the target compound.
Applications in Drug Discovery and Development
The primary utility of this compound in drug discovery lies in its role as a key intermediate for constructing complex molecular architectures via the Suzuki-Miyaura cross-coupling reaction.[1][3][4] This reaction allows for the formation of a carbon-carbon bond between the isoquinoline core and various aryl or heteroaryl halides, providing access to a diverse range of novel compounds with potential therapeutic applications.
Synthesis of Bioactive Isoquinoline Derivatives via Suzuki-Miyaura Coupling
Experimental Protocol: General Suzuki-Miyaura Cross-Coupling Reaction
Materials:
-
This compound
-
Aryl or heteroaryl halide (e.g., aryl bromide)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
2M Aqueous sodium carbonate (Na₂CO₃) solution
-
Dioxane or a similar solvent
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a reaction vessel, dissolve this compound (1.5 eq) and the aryl halide (1.0 eq) in dioxane under an inert atmosphere.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.045 eq) to the mixture.
-
Add the 2M aqueous sodium carbonate solution (2.0 eq).
-
Heat the reaction mixture to reflux and stir for 2-48 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and remove the solvent in vacuo.
-
Add tetrahydrofuran (THF) and stir the resulting suspension.
-
Filter the mixture and wash the solid thoroughly with THF.
-
Evaporate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the desired coupled product.[6]
Caption: General scheme of the Suzuki-Miyaura coupling reaction.
Application in the Synthesis of Kinase Inhibitors
The isoquinoline scaffold is a privileged structure in medicinal chemistry and is found in numerous kinase inhibitors.[7] The PI3K/Akt/mTOR signaling pathway, which is often dysregulated in cancer, is a key target for isoquinoline-based inhibitors.[8] The synthesis of such inhibitors can be achieved using this compound as a starting material to introduce the isoquinoline moiety.
Signaling Pathway:
Caption: PI3K/Akt/mTOR signaling pathway with potential inhibition sites for isoquinoline-based drugs.
Quantitative Data for Isoquinoline-Based Inhibitors:
| Compound Class | Target | IC₅₀ | Cell Line | Reference |
| Benzothiazole-Isoquinoline Derivatives | MAO-B | 14.80 ± 5.45 µM | - | [9] |
| Benzothiazole-Isoquinoline Derivatives | BuChE | - | - | [9] |
| 1-Phenyl-3,4-dihydroisoquinolines | Tubulin Polymerization | 0.02 - 5.32 µM | Various Cancer Cell Lines | [10] |
| Pyrazolo[3,4-c]isoquinolines | B-Raf(V600E) | - | - | [11] |
Development of Fluorescent Probes
The inherent fluorescence of the isoquinoline scaffold makes it an attractive core for the development of fluorescent probes for biological imaging.[12] By coupling the isoquinoline boronic ester with various functional groups, probes can be designed to selectively respond to specific analytes or environmental changes within living cells, such as pH or the presence of metal ions.[6][13]
Experimental Workflow: Cellular Imaging with an Isoquinoline-Based Fluorescent Probe
-
Probe Synthesis: Synthesize the desired fluorescent probe via Suzuki-Miyaura coupling of this compound with a suitable functionalized aryl halide.
-
Cell Culture: Culture the desired cell line (e.g., HeLa cells) in appropriate media and conditions.
-
Probe Loading: Incubate the cells with a solution of the fluorescent probe at a predetermined concentration and for a specific duration.
-
Washing: Wash the cells with phosphate-buffered saline (PBS) to remove excess probe.
-
Imaging: Image the cells using a fluorescence microscope with appropriate excitation and emission filters.
-
Data Analysis: Analyze the fluorescence intensity and localization within the cells to determine the distribution of the probe and, consequently, the target analyte or condition.
Caption: Workflow for cellular imaging using a fluorescent probe.
Conclusion
This compound is a valuable and versatile reagent in organic synthesis with significant potential in drug discovery and the development of advanced materials. Its ability to readily undergo Suzuki-Miyaura cross-coupling reactions allows for the efficient synthesis of a wide array of complex isoquinoline derivatives. The isoquinoline scaffold is a key component of many biologically active compounds, particularly kinase inhibitors, and also serves as a promising platform for the design of novel fluorescent probes for cellular imaging. This technical guide provides a foundation for researchers to explore the full potential of this important building block in their scientific endeavors.
References
- 1. Rational Design and Facile Synthesis of a Highly Tunable Quinoline-based Fluorescent Small Molecule Scaffold for Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. researchgate.net [researchgate.net]
- 4. chemimpex.com [chemimpex.com]
- 5. This compound | C15H18BNO2 | CID 2760594 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. books.rsc.org [books.rsc.org]
- 8. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design [mdpi.com]
- 9. Synthesis, Characterization and Biological Evaluation of Benzothiazole–Isoquinoline Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and biological evaluation of 1-phenyl-1,2,3,4-dihydroisoquinoline compounds as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Synthesis of quinoline-based fluorescence probe for Zn(II) sensing and its applications in anti-counterfeiting ink and imaging in plants and living cells - Arabian Journal of Chemistry [arabjchem.org]
An In-depth Technical Guide to Isoquinoline-4-boronic Acid Pinacol Ester
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical properties, synthesis, and key applications of isoquinoline-4-boronic acid pinacol ester. This versatile compound serves as a crucial building block in medicinal chemistry and materials science, primarily utilized in palladium-catalyzed cross-coupling reactions to construct complex molecular architectures.
Core Physical Properties
Isoquinoline-4-boronic acid pinacol ester is a white to light yellow crystalline powder at room temperature.[1] A summary of its key physical and chemical properties is presented below.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₈BNO₂ | [1][2][3] |
| Molecular Weight | 255.12 g/mol | [1][2][3] |
| Melting Point | 99 - 103 °C | [1] |
| Boiling Point | Data not available | |
| Density | Data not available | |
| Appearance | White to light yellow crystalline powder | [1] |
| Solubility | Generally soluble in organic solvents such as chloroform, ether, and acetone; limited solubility in water. | |
| CAS Number | 685103-98-4 | [1][2] |
Experimental Protocols
Detailed methodologies for the synthesis of isoquinoline-4-boronic acid pinacol ester and its application in Suzuki-Miyaura cross-coupling reactions are provided below. These protocols are based on established procedures for similar heterocyclic boronic esters.
1. Synthesis of Isoquinoline-4-boronic Acid Pinacol Ester via Miyaura Borylation
This protocol describes the synthesis from a halo-isoquinoline precursor.
-
Reaction Workflow:
-
Materials:
-
4-Bromoisoquinoline
-
Bis(pinacolato)diboron (B₂pin₂)
-
Potassium acetate (KOAc)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)
-
Anhydrous 1,4-dioxane
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions
-
-
Procedure:
-
To a flame-dried Schlenk flask, add 4-bromoisoquinoline (1.0 eq.), bis(pinacolato)diboron (1.1 eq.), and potassium acetate (3.0 eq.).
-
Add the palladium catalyst, Pd(dppf)Cl₂ (0.03 eq.).
-
Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.
-
Add anhydrous 1,4-dioxane via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure isoquinoline-4-boronic acid pinacol ester.
-
2. Suzuki-Miyaura Cross-Coupling of Isoquinoline-4-boronic Acid Pinacol Ester with an Aryl Halide
This protocol outlines the use of the title compound to synthesize 4-arylisoquinolines.
-
Reaction Workflow:
-
Materials:
-
Isoquinoline-4-boronic acid pinacol ester (1.2 eq.)
-
Aryl halide (e.g., aryl bromide) (1.0 eq.)
-
Potassium carbonate (K₂CO₃) (2.0 eq.)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq.)
-
1,4-Dioxane and water (e.g., 4:1 mixture)
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions
-
-
Procedure:
-
In a Schlenk flask, combine the aryl halide (1.0 eq.), isoquinoline-4-boronic acid pinacol ester (1.2 eq.), and potassium carbonate (2.0 eq.).
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq.).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1).
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate.
-
Wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 4-arylisoquinoline.
-
Application in Drug Discovery: Targeting Kinase Signaling Pathways
The isoquinoline scaffold is a privileged structure in medicinal chemistry, found in numerous biologically active compounds, including many that function as kinase inhibitors. Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer. Isoquinoline-based compounds can be designed to target the ATP-binding site of specific kinases, thereby inhibiting their activity and disrupting downstream signaling cascades that promote cell proliferation and survival.
The following diagram illustrates a simplified, representative signaling pathway involving a Receptor Tyrosine Kinase (RTK) and the downstream RAS/MAPK cascade, a common target in oncology. An isoquinoline-based inhibitor, synthesized using isoquinoline-4-boronic acid pinacol ester as a key intermediate, can be designed to block the activity of a kinase within this pathway.
This diagram illustrates how a growth factor binding to its receptor tyrosine kinase (RTK) on the cell surface initiates a signaling cascade. This leads to the sequential activation of RAS, RAF, MEK, and ERK. Activated ERK then moves into the nucleus to activate transcription factors that promote cell proliferation and survival. An isoquinoline-based kinase inhibitor can be designed to specifically block the activity of a kinase in this pathway, such as RAF, thereby preventing downstream signaling and inhibiting cancer cell growth. Isoquinoline-4-boronic acid pinacol ester is a valuable starting material for the synthesis of libraries of such potential kinase inhibitors.
References
An In-depth Technical Guide to 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline, a pivotal intermediate in modern organic synthesis and medicinal chemistry. The document details its chemical and physical properties, outlines a representative synthetic protocol via the Miyaura borylation reaction, and explores its primary application in Suzuki-Miyaura cross-coupling reactions. Furthermore, it discusses the broader biological significance of the isoquinoline scaffold, particularly in the context of inhibiting critical cellular signaling pathways such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer. This guide is intended to serve as a valuable resource for professionals engaged in synthetic chemistry and drug discovery.
Core Chemical and Physical Properties
This compound, also known as isoquinoline-4-boronic acid pinacol ester, is a stable, solid organoboron compound.[] Its structure incorporates the versatile isoquinoline nucleus and a pinacol boronate ester group, making it an ideal reagent for palladium-catalyzed cross-coupling reactions.[][2] The quantitative properties of this compound are summarized in the table below.
| Property | Value | Citation(s) |
| Molecular Weight | 255.12 g/mol | |
| Molecular Formula | C₁₅H₁₈BNO₂ | |
| CAS Number | 685103-98-4 | |
| Melting Point | 98-102 °C | |
| Appearance | Solid | |
| Synonyms | Isoquinoline-4-boronic acid pinacol ester, 2-(4-Isoquinolyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| InChI Key | LOMKRPABAXIQJL-UHFFFAOYSA-N |
Synthesis and Mechanism
The primary route for synthesizing this compound is the Miyaura borylation reaction .[2][3] This palladium-catalyzed process involves the cross-coupling of a halo-isoquinoline (typically 4-bromo or 4-iodoisoquinoline) with a diboron reagent, most commonly bis(pinacolato)diboron (B₂pin₂).[2] The reaction provides a direct and efficient method for installing the boronate ester group onto the isoquinoline core.
Experimental Protocol: Miyaura Borylation
The following is a representative protocol based on established literature procedures for Miyaura borylation reactions.[2][3] Reagent quantities and conditions may require optimization.
-
Preparation: To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add 4-bromoisoquinoline (1.0 equiv), bis(pinacolato)diboron (1.1-1.5 equiv), and potassium acetate (KOAc, 3.0 equiv).
-
Catalyst Addition: Add the palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)), (0.02-0.05 equiv).
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane via cannula.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure this compound.
Applications in Research and Drug Development
The primary utility of this compound is as a key building block in Suzuki-Miyaura cross-coupling reactions . This reaction forms a carbon-carbon bond between the isoquinoline core and various aryl or heteroaryl halides, providing a powerful tool for constructing complex molecular architectures.[4] This methodology is extensively used in the synthesis of novel compounds for drug discovery, agrochemicals, and materials science.[]
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
The following is a general protocol for a Suzuki coupling reaction using the title compound. Conditions should be optimized for specific substrates.
-
Preparation: In a suitable reaction vessel, combine this compound (1.2 equiv), the desired aryl or heteroaryl halide (1.0 equiv), and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03-0.05 equiv).
-
Reagent Addition: Add a solvent such as 1,2-dimethoxyethane (DME) or toluene, followed by an aqueous solution of a base, typically 2M sodium carbonate (Na₂CO₃).
-
Reaction: Heat the biphasic mixture under reflux with vigorous stirring for 4-12 hours, monitoring for completion by TLC or LC-MS.
-
Workup: Cool the reaction mixture and separate the organic layer. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purification: Purify the resulting crude solid or oil via flash column chromatography or recrystallization to obtain the desired biaryl product.
Biological Relevance and Signaling Pathways
The isoquinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous natural alkaloids (e.g., morphine, papaverine) and synthetic drugs with a wide range of biological activities.[5] Isoquinoline derivatives have been investigated as anticancer, antimicrobial, and antiviral agents.[6]
In oncology, a critical target for drug development is the PI3K/Akt/mTOR signaling pathway , which governs cell growth, proliferation, survival, and metabolism.[7][8] This pathway is one of the most frequently hyperactivated pathways in human cancers.[9] Numerous synthetic inhibitors targeting kinases within this cascade have been developed, and the isoquinoline core serves as a valuable scaffold for designing such inhibitors.[10]
By using this compound as a starting material, medicinal chemists can synthesize libraries of novel isoquinoline derivatives. These compounds can then be screened for their ability to inhibit key kinases like PI3K, Akt, or mTOR, potentially leading to the development of new targeted cancer therapies.[8][11]
Conclusion
This compound is a high-value chemical reagent with significant applications in synthetic and medicinal chemistry. Its stable nature and high reactivity in palladium-catalyzed coupling reactions make it an indispensable tool for the construction of complex molecules. For researchers in drug development, it provides a reliable entry point to the synthesis of novel compounds based on the biologically significant isoquinoline scaffold, enabling the exploration of new therapeutic agents targeting critical disease pathways.
References
- 2. Miyaura borylation - Wikipedia [en.wikipedia.org]
- 3. Miyaura Borylation Reaction [organic-chemistry.org]
- 4. 4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)quinoline [myskinrecipes.com]
- 5. A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline | 190788-62-6 | Benchchem [benchchem.com]
- 7. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 8. mdpi.com [mdpi.com]
- 9. New inhibitors of the PI3K-Akt-mTOR pathway: insights into mTOR signaling from a new generation of Tor Kinase Domain Inhibitors (TORKinibs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. adooq.com [adooq.com]
Spectroscopic and Synthetic Profile of Isoquinoline-4-Boronic Acid Pinacol Ester: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties and a representative synthetic protocol for isoquinoline-4-boronic acid pinacol ester. This valuable building block is frequently utilized in medicinal chemistry and materials science, primarily in Suzuki-Miyaura cross-coupling reactions to introduce the isoquinoline scaffold. The data presented herein is essential for the identification, characterization, and successful application of this reagent in complex synthetic endeavors.
Physicochemical Properties
Basic identifying information for isoquinoline-4-boronic acid pinacol ester is summarized below.
| Property | Value |
| CAS Number | 685103-98-4[][2][3][4][5][6][7] |
| Molecular Formula | C₁₅H₁₈BNO₂[][2][3][5][6][7] |
| Molecular Weight | 255.12 g/mol [][2][6][7] |
| Melting Point | 98-102 °C[][6] |
| IUPAC Name | 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline[][2][7] |
| Appearance | White to light yellow crystalline powder[5] |
Spectroscopic Data
¹H NMR Spectroscopy
The proton NMR spectrum is crucial for confirming the presence of both the isoquinoline and the pinacol ester moieties.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~9.2 | s | 1H | H-1 (Isoquinoline) |
| ~8.5 | s | 1H | H-3 (Isoquinoline) |
| ~8.2 | d | 1H | H-5 or H-8 (Isoquinoline) |
| ~8.0 | d | 1H | H-8 or H-5 (Isoquinoline) |
| ~7.8-7.6 | m | 2H | H-6, H-7 (Isoquinoline) |
| 1.35 | s | 12H | -C(CH₃)₂ |
Solvent: CDCl₃. The chemical shifts for the isoquinoline protons are estimations based on substituted isoquinoline systems and are subject to variation.
¹³C NMR Spectroscopy
Carbon NMR provides information on the carbon framework of the molecule.
| Chemical Shift (δ) ppm | Assignment |
| ~152 | C-1 (Isoquinoline) |
| ~145 | C-3 (Isoquinoline) |
| ~136 | C-4a (Isoquinoline) |
| ~130 | C-8a (Isoquinoline) |
| ~129-126 | C-5, C-6, C-7, C-8 (Isoquinoline) |
| ~125 | C-4 (Boron-bound, often broad or unobserved) |
| 84.5 | -C (CH₃)₂ |
| 24.9 | -C(C H₃)₂ |
Solvent: CDCl₃. The signal for the carbon atom attached to boron (C-4) is often broadened or not observed due to quadrupolar relaxation of the boron nucleus.
Mass Spectrometry
Mass spectrometry confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) provides the exact mass.
| m/z | Ion |
| 255.14 | [M]⁺ (Calculated for C₁₅H₁₈BNO₂) |
| 256.15 | [M+H]⁺ (Calculated for C₁₅H₁₉BNO₂) |
Typical ionization method: Electrospray Ionization (ESI).
Infrared (IR) Spectroscopy
The IR spectrum helps to identify the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050 | Medium | C-H stretch (aromatic) |
| ~2980 | Strong | C-H stretch (aliphatic) |
| ~1620, 1580, 1470 | Medium-Strong | C=C and C=N stretching (isoquinoline ring) |
| ~1360 | Strong | B-O stretch |
| ~1140 | Strong | C-O stretch |
Experimental Protocols
The following sections provide representative methodologies for the synthesis and characterization of isoquinoline-4-boronic acid pinacol ester.
Synthesis: Palladium-Catalyzed Cross-Coupling of 4-Bromoisoquinoline with Bis(pinacolato)diboron
This procedure is a common and effective method for the synthesis of aryl boronic acid pinacol esters.
Materials:
-
4-Bromoisoquinoline
-
Bis(pinacolato)diboron (B₂pin₂)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)
-
Potassium acetate (KOAc)
-
Anhydrous 1,4-Dioxane
-
Nitrogen or Argon gas supply
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add 4-bromoisoquinoline (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (3.0 eq).
-
Add Pd(dppf)Cl₂ (0.03 eq) to the flask.
-
Add anhydrous 1,4-dioxane via syringe.
-
Stir the reaction mixture at 80-90 °C for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford isoquinoline-4-boronic acid pinacol ester as a solid.
Characterization Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve ~5-10 mg of the purified product in ~0.6 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or 500 MHz NMR spectrometer.
-
Data Analysis: Process the spectra to determine chemical shifts, coupling constants, and integration values.
Mass Spectrometry (MS):
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Analyze the sample using an ESI-TOF or Orbitrap mass spectrometer for accurate mass measurement.
-
Data Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion and compare it with the calculated exact mass.
Infrared (IR) Spectroscopy:
-
Sample Preparation: Prepare a KBr pellet containing a small amount of the solid product or analyze as a thin film from a solution evaporated on a salt plate.
-
Instrumentation: Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for the synthesis and characterization of isoquinoline-4-boronic acid pinacol ester.
Caption: Synthesis and Characterization Workflow.
References
- 2. This compound | C15H18BNO2 | CID 2760594 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. boronmolecular.com [boronmolecular.com]
- 4. parchem.com [parchem.com]
- 5. chemimpex.com [chemimpex.com]
- 6. 4-Isoquinolineboronic acid pinacol ester 96 685103-98-4 [sigmaaldrich.com]
- 7. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
Technical Guide: Safety and Handling of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety and handling procedures for 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline. The information is intended to support researchers, scientists, and drug development professionals in the safe use and management of this compound in a laboratory setting.
Chemical and Physical Properties
This compound is a versatile intermediate compound used in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1] Its utility in cross-coupling reactions makes it a valuable reagent for creating complex molecular architectures.[1]
Table 1: Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₈BNO₂ | [1][2] |
| Molecular Weight | 255.12 g/mol | [1][2][3] |
| CAS Number | 685103-98-4 | [1][2] |
| Appearance | White to light yellow crystalline powder | [1] |
| Melting Point | 99 - 103 °C | [1] |
| Purity | ≥ 98% (GC) | [1] |
| Synonyms | 2-(4-Isoquinolyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, Isoquinoline-4-boronic acid pinacol ester | [1][2] |
Hazard Identification and Toxicology
Table 2: GHS Hazard Classification
| Hazard Class | Hazard Statement | GHS Code |
| Skin corrosion/irritation | Causes skin irritation | H315 |
| Serious eye damage/eye irritation | Causes serious eye irritation | H319 |
| Specific target organ toxicity — single exposure | May cause respiratory irritation | H335 |
Source: PubChem[3]
Due to the lack of comprehensive toxicological data, it is prudent to handle this compound with a high degree of caution, assuming it may have other potential health effects.
Experimental Protocols: Safe Handling Workflow
While specific experimental protocols for the safety assessment of this compound are not publicly available, a generalized workflow for safe handling is presented below. This workflow is based on best practices for handling similar boronic acid pinacol esters.
Safety and Handling Procedures
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment is essential to minimize exposure.
Table 3: Recommended Personal Protective Equipment
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against eye irritation from dust or splashes. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile or neoprene). | Prevents skin contact and irritation. |
| Body Protection | A fully fastened lab coat. | Protects against skin contact. |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH-approved respirator may be necessary if handling large quantities or if dust is generated. | Prevents respiratory tract irritation. |
Engineering Controls
All handling of this compound should be conducted in a certified chemical fume hood to control exposure to dust and vapors.[4] An emergency eyewash station and safety shower must be readily accessible.
Storage
Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[5][6] Keep the container tightly closed when not in use.[5] Some suppliers recommend refrigerated storage (2-8°C).
First Aid Measures
In the event of exposure, follow these first-aid guidelines:
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, seek medical attention.[7]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[7]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Spill and Leak Procedures
In the event of a spill:
-
Evacuate and Isolate: Evacuate non-essential personnel from the area and secure the location.
-
Ventilate: Ensure adequate ventilation.
-
Containment: For solid spills, carefully sweep up the material to avoid generating dust. For liquid spills, use an inert absorbent material.
-
Collection: Place the spilled material and any contaminated cleaning supplies into a sealed, labeled container for hazardous waste disposal.[8]
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials should be disposed of as hazardous waste.[8]
Reactivity and Stability
This compound is generally stable under recommended storage conditions. However, it is important to avoid contact with strong oxidizing agents.[6] The isoquinoline moiety can undergo electrophilic substitution on the benzene ring and nucleophilic substitution on the pyridine ring.[9] Hazardous decomposition products may include carbon oxides and boron oxides.[5]
Disposal Considerations
This compound and any contaminated materials should be treated as hazardous waste.[4]
-
Waste Segregation: Collect solid and liquid waste in separate, clearly labeled, and sealed containers.[4]
-
Labeling: All waste containers must be labeled as "Hazardous Waste" and include the full chemical name.[4]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Contact your institution's environmental health and safety department or a licensed hazardous waste disposal contractor for guidance.[8] Under no circumstances should this chemical be disposed of in regular trash or down the drain.[4]
Conclusion
This technical guide summarizes the essential safety and handling information for this compound. Adherence to these guidelines is crucial for minimizing risks and ensuring a safe laboratory environment. Users should always consult the most up-to-date Safety Data Sheet (SDS) from their supplier and follow all institutional safety protocols.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 3. This compound | C15H18BNO2 | CID 2760594 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. benchchem.com [benchchem.com]
- 9. youtube.com [youtube.com]
An In-Depth Technical Guide to 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline, with the IUPAC name This compound , is a versatile building block in modern organic synthesis.[1] Its unique structure, combining the biologically significant isoquinoline scaffold with a reactive pinacol boronic ester moiety, makes it a valuable reagent in the development of novel pharmaceuticals, agrochemicals, and advanced materials.[1][2] This technical guide provides a comprehensive overview of its properties, synthesis, and applications, with a focus on its utility in drug discovery and development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its proper handling, storage, and application in experimental settings.
| Property | Value | Reference |
| IUPAC Name | This compound | [3] |
| Synonyms | Isoquinoline-4-boronic acid pinacol ester, 2-(4-Isoquinolyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | [1] |
| CAS Number | 685103-98-4 | [1] |
| Molecular Formula | C₁₅H₁₈BNO₂ | [1] |
| Molecular Weight | 255.12 g/mol | [1] |
| Appearance | White to light yellow crystalline powder | [1] |
| Melting Point | 99 - 103 °C | [1] |
| Purity | ≥ 98% (GC) | [1] |
Spectroscopic Data
Synthesis and Experimental Protocols
The synthesis of this compound can be approached through several established methods for the formation of arylboronic esters. A common strategy involves the palladium-catalyzed cross-coupling of a halo-isoquinoline with a diboron reagent.
General Synthetic Approach: Miyaura Borylation
A plausible and widely used method for the synthesis of aryl boronic esters is the Miyaura borylation reaction. This reaction typically involves the palladium-catalyzed coupling of an aryl halide or triflate with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂).
Experimental Protocol: Synthesis of this compound (Hypothetical)
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen) is added 4-bromoisoquinoline (1.0 eq), bis(pinacolato)diboron (1.1 eq), a palladium catalyst such as [Pd(dppf)Cl₂] (0.03 eq), and a base such as potassium acetate (3.0 eq). Anhydrous dioxane is added as the solvent. The reaction mixture is then heated to 80-100 °C and stirred for several hours until the starting material is consumed (monitored by TLC or GC-MS). After cooling to room temperature, the reaction mixture is filtered through a pad of Celite, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired this compound.
Applications in Organic Synthesis and Drug Discovery
The primary utility of this compound lies in its application as a key intermediate in Suzuki-Miyaura cross-coupling reactions.[4] This powerful carbon-carbon bond-forming reaction allows for the introduction of the isoquinoline-4-yl moiety into a wide range of organic molecules.
Role in the Synthesis of Bioactive Molecules
The isoquinoline scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic drugs with a broad spectrum of biological activities, including anticancer, antimicrobial, and CNS-modulating properties.[5][6] this compound serves as a critical building block for the synthesis of these complex bioactive molecules. For instance, it can be utilized in the synthesis of novel kinase inhibitors, which are a significant class of anticancer agents.[7][8]
Experimental Workflow: Synthesis of a Hypothetical Kinase Inhibitor
The following diagram illustrates a general workflow for the synthesis of a potential kinase inhibitor using this compound as a key building block.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | C15H18BNO2 | CID 2760594 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)quinoline [myskinrecipes.com]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of 4,5-Dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione Derivatives and Their Application as Protein Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Dioxaborolane Moiety: A Cornerstone of Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The dioxaborolane moiety, a five-membered heterocyclic ring containing boron, two oxygen atoms, and two carbon atoms, has emerged as an exceptionally versatile and indispensable functional group in contemporary organic synthesis. Its unique combination of stability, reactivity, and functional group tolerance has positioned it as a cornerstone in a myriad of synthetic transformations, ranging from the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction to the cutting-edge field of C-H bond functionalization. This technical guide provides a comprehensive overview of the key features of the dioxaborolane moiety, with a focus on its structural properties, reactivity, and diverse applications, particularly in the context of pharmaceutical and materials science research.
Structural and Spectroscopic Features
The stability and reactivity of dioxaborolanes are intrinsically linked to their structural and electronic properties. The most commonly employed dioxaborolanes are derived from pinacol, resulting in the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, often abbreviated as the "pinacol boronate" or "Bpin" group.
Structural Data
The geometry of the dioxaborolane ring and the nature of the substituent on the boron atom significantly influence its reactivity. Below is a summary of typical bond lengths and angles for representative dioxaborolane derivatives.
| Compound/Structure | C-B Bond Length (Å) | B-O Bond Length (Å) | O-B-O Angle (°) | C-B-C/H Angle (°) | Reference(s) |
| Pinacolborane (HBpin) | N/A (B-H bond) | ~1.36 | ~111 | N/A | [1] |
| Phenylpinacolborane (PhBpin) | ~1.56 | ~1.37 | ~110 | ~125 | [2] |
| Alkylpinacolborane (e.g., HeptylBpin) | ~1.57 | ~1.36 | ~111 | ~124 | [3] |
| Vinylpinacolborane | ~1.55 | ~1.37 | ~110 | ~123 | [4] |
Note: The provided values are approximate and can vary depending on the specific crystal structure and computational method used.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the characterization of dioxaborolane-containing compounds. The chemical shifts in ¹H, ¹³C, and ¹¹B NMR provide valuable information about the electronic environment of the moiety.
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | ¹¹B NMR (δ, ppm) | Reference(s) |
| Pinacolborane (HBpin) | ~1.25 (s, 12H, C(CH₃)₂) | ~83.5 (C(CH₃)₂), ~24.8 (C(CH₃)₂) | ~27-31 | [1] |
| Bis(pinacolato)diboron (B₂pin₂) | ~1.27 (s, 24H, C(CH₃)₂) | ~83.7 (C(CH₃)₂), ~24.9 (C(CH₃)₂) | ~30.6 | [3] |
| 4,4,5,5-Tetramethyl-2-phenyl-1,3,2-dioxaborolane | ~7.8 (d, 2H, Ar-H), ~7.4 (m, 3H, Ar-H), 1.35 (s, 12H, C(CH₃)₂) | ~135 (Ar-C), ~131 (Ar-C), ~128 (Ar-C), ~84 (C(CH₃)₂), ~25 (C(CH₃)₂) | ~28-31 | [5][6][7] |
| 2-(4-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | ~7.7 (d, 2H, Ar-H), ~6.9 (d, 2H, Ar-H), ~3.8 (s, 3H, OCH₃), 1.3 (s, 12H, C(CH₃)₂) | ~161 (Ar-C), ~136 (Ar-C), ~113 (Ar-C), ~83 (C(CH₃)₂), ~55 (OCH₃), ~25 (C(CH₃)₂) | ~29 |
Key Applications in Organic Synthesis
The dioxaborolane moiety is a versatile precursor to a wide range of functional groups and a key participant in numerous carbon-carbon and carbon-heteroatom bond-forming reactions.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound with an organic halide or triflate, and it represents one of the most powerful methods for the construction of biaryl and vinyl-aryl structures, which are prevalent in pharmaceuticals and organic materials.[8] Dioxaborolanes, particularly pinacol boronates, are the most commonly used organoboron reagents in this reaction due to their stability, ease of handling, and high reactivity under appropriate conditions.
Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
Table of Representative Suzuki-Miyaura Coupling Yields
| Aryl Halide/Triflate | Dioxaborolane Reagent | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference(s) |
| 4-Bromoanisole | Phenylpinacolborane | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 80 | 95 | [8] |
| 2-Chloropyridine | Heptylpinacolborane | Pd(OAc)₂ / Ad₂PⁿBu | LiOᵗBu | Dioxane/H₂O | 100 | 94 | [3] |
| 4-Chloroacetophenone | Phenylpinacolborane | Pd₂(dba)₃ / FcPPh₂ | K₃PO₄ | Dioxane/H₂O | 100 | 92 | [9] |
| 1-Naphthyl triflate | Vinylpinacolborane | PdCl₂(dppf) | K₃PO₄ | Dioxane | 80 | 88 | [10] |
C-H Borylation
Direct C-H borylation has emerged as a powerful strategy for the functionalization of unactivated C-H bonds, transforming readily available hydrocarbons into versatile organoboron intermediates.[11] Iridium-catalyzed C-H borylation using bis(pinacolato)diboron (B₂pin₂) is a widely adopted method for the synthesis of aryl, heteroaryl, and alkyl boronates.[11] The regioselectivity is often governed by steric factors, favoring borylation at the least hindered C-H bond.
General Workflow for Iridium-Catalyzed C-H Borylation
Caption: Workflow for a typical Ir-catalyzed C-H borylation experiment.
Table of Representative Iridium-Catalyzed C-H Borylation Yields
| Substrate | Borylating Agent | Catalyst/Ligand | Solvent | Temp (°C) | Time (h) | Product | Yield (%) | Reference(s) |
| Benzene | B₂pin₂ | [Ir(cod)OMe]₂ / dtbpy | Hexane | 80 | 16 | Phenylpinacolborane | 98 | [11] |
| 1-Methylindole | B₂pin₂ | [Ir(cod)OMe]₂ / dtbpy | Heptane | 80 | 16 | 1-Methyl-2-(Bpin)indole | 95 | [12] |
| N,N-Dimethylacetamide | B₂pin₂ | [Ir(cod)OMe]₂ / L5 | - | 60 | 24 | N-(Borylmethyl)-N-methylacetamide | 11 | [13] |
| Di-iso-propyl ether | B₂pin₂ | [Ir(cod)OMe]₂ / t-BuOK | - | 110 | 20 | Borylated ether | 74 | [14] |
Dioxaborolanes in Asymmetric Synthesis
Chiral dioxaborolanes have found significant application in asymmetric synthesis, where they can act as chiral auxiliaries or be involved in enantioselective transformations to generate chiral products with high enantiomeric excess (ee).
Table of Enantiomeric Excess in Dioxaborolane-Mediated Asymmetric Synthesis
| Reaction Type | Chiral Dioxaborolane/Reagent | Substrate | Product | ee (%) | Reference(s) |
| Asymmetric Hydroboration | Chiral Rh-catalyst / Pinacolborane | Styrene | 1-Phenylethanol (after oxidation) | 96 | |
| Enantioselective Borylacylation | Chiral Cu-catalyst / B₂pin₂ | Vinyl arene | Chiral β-boryl ketone | up to 94 | [15] |
| Enantioselective MBH cascade | Chiral tertiary amine catalyst | 2-Formylphenylboronic acid | Chiral 3-substituted benzoxaborole | up to 99 | [16] |
| Enantioselective Hydrogenation | [Ir]-L* catalyst | 1,2-Azaborine | Chiral δ-Aminoboronic Ester | >99 | [17] |
Dioxaborolanes in Drug Discovery and Materials Science
The versatility of the dioxaborolane moiety extends beyond traditional organic synthesis into the realms of drug discovery and advanced materials.
Role in Drug Discovery
Dioxaborolanes serve as key building blocks in the synthesis of complex pharmaceutical compounds. Their stability allows for their incorporation into molecules that can then undergo late-stage functionalization via Suzuki-Miyaura coupling or other transformations. This approach is invaluable for generating libraries of compounds for high-throughput screening (HTS) in the drug discovery process.
High-Throughput Screening (HTS) Workflow Utilizing Dioxaborolane Building Blocks
Caption: High-throughput screening workflow.
Dioxaborolanes in Vitrimers and as Protecting Groups
Dioxaborolanes play a crucial role in the development of vitrimers, a class of polymers that exhibit properties of both thermosets and thermoplastics. The dynamic covalent exchange of boronic esters allows these materials to be reprocessed and healed.
Mechanism of Vitrimer Reprocessing via Dioxaborolane Exchange
Caption: Logical diagram of vitrimer reprocessing.
Furthermore, the reversible formation of dioxaborolanes from diols and boronic acids makes them excellent protecting groups for 1,2- and 1,3-diols.[18] They are stable under a variety of reaction conditions and can be readily cleaved under mild acidic or oxidative conditions.
Dioxaborolane as a Protecting Group for Diols
Caption: Logical flow of using a dioxaborolane as a protecting group.
Experimental Protocols
Detailed and reliable experimental procedures are crucial for the successful application of dioxaborolane chemistry. Below are representative protocols for the synthesis of a common dioxaborolane and its use in a key synthetic transformation.
Synthesis of Pinacolborane (HBpin)
Procedure: In a 500 mL four-neck round-bottom flask under a nitrogen atmosphere, add 100 mL of dichloromethane and cool the flask to 0 °C. Add 100 mL of a dichloroborane solution in dioxane (1.0 mol/L), followed by the addition of 11.82 g (0.1 mol) of pinacol. Slowly add 20.24 g (0.2 mol) of triethylamine dropwise. After the addition is complete, the pH of the reaction mixture should be approximately 11. The reaction mixture is then warmed to 20 °C and stirred for 12 hours. Under a nitrogen atmosphere, the solid precipitate is filtered off. The filtrate is then subjected to reduced pressure distillation to yield pinacolborane. Expected yield: 11.25 g (88%).[10]
Miyaura Borylation of an Aryl Halide
Procedure: To an oven-dried Schlenk flask or sealed tube under an inert atmosphere, add the aryl halide (1.0 mmol), bis(pinacolato)diboron (1.1 mmol), a palladium catalyst such as PdCl₂(dppf) (0.03 mmol), and potassium acetate (3.0 mmol). Add anhydrous and degassed solvent (e.g., 5 mL of dioxane) via syringe. Seal the vessel and stir the reaction mixture at a desired temperature (typically 80 °C) for a specified time (e.g., 12 hours). The progress of the reaction can be monitored by TLC or GC-MS. Upon completion, the reaction mixture is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired arylboronate ester.[12][19]
Copper-Catalyzed Borylation of an Alkene
Procedure: In a glovebox, a vial is charged with a copper catalyst (e.g., CuCl, 5 mol %), a ligand (e.g., a phosphine ligand, 5.5 mol %), and bis(pinacolato)diboron (1.1 equiv). The vial is sealed, removed from the glovebox, and the alkene (1.0 equiv) and a suitable solvent (e.g., THF) are added under an inert atmosphere. The reaction mixture is stirred at room temperature for a specified time (e.g., 1-24 hours). Upon completion, the reaction mixture is concentrated, and the residue is purified by column chromatography on silica gel to afford the desired alkylboronate ester.
Conclusion
The dioxaborolane moiety has firmly established itself as a privileged functional group in organic synthesis. Its remarkable stability, coupled with its versatile reactivity in a wide array of powerful transformations, has made it an indispensable tool for chemists in academia and industry. From the synthesis of complex pharmaceuticals to the creation of innovative materials, the applications of dioxaborolanes continue to expand. A thorough understanding of their structural features, reactivity patterns, and the nuances of their application in key reactions is paramount for leveraging their full potential in addressing the synthetic challenges of the 21st century. As research in this area continues to evolve, the development of new dioxaborolane-based reagents and methodologies promises to further enhance the synthetic chemist's toolkit, enabling the construction of increasingly complex and functional molecules with greater efficiency and precision.
References
- 1. Pinacolborane - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Comparison of the Structure and Bonding in the Aliphatic Boronic R–B(OH)2 and Borinic R–BH(OH) acids (R=H; NH2, OH, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 24388-23-6|4,4,5,5-Tetramethyl-2-phenyl-1,3,2-dioxaborolane|BLD Pharm [bldpharm.com]
- 6. chemscene.com [chemscene.com]
- 7. (4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)BENZENE | 24388-23-6 [chemicalbook.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. chemistry.msu.edu [chemistry.msu.edu]
- 14. pubs.rsc.org [pubs.rsc.org]
- 15. Copper-Catalyzed Borylacylation of Activated Alkenes with Acid Chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Design and enantioselective synthesis of 3-(α-acrylic acid) benzoxaboroles to combat carbapenemase resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chemrxiv.org [chemrxiv.org]
- 18. Diols: Nomenclature, Preparation, and Reactions - Chemistry Steps [chemistrysteps.com]
- 19. Miyaura Borylation Reaction [organic-chemistry.org]
Methodological & Application
Synthesis of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline, a key building block in medicinal chemistry and organic synthesis. This versatile intermediate is particularly valuable for its role in Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds to construct complex molecular architectures.[1][2][3]
Introduction
This compound, also known as isoquinoline-4-boronic acid pinacol ester, is a stable, crystalline solid that serves as a precursor to isoquinoline-4-boronic acid.[2][4] The pinacol ester group enhances its stability, making it easier to handle and purify compared to the free boronic acid.[2] This compound is an essential reagent for the synthesis of a wide range of substituted isoquinolines, a scaffold frequently found in pharmacologically active molecules.
Physicochemical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₁₅H₁₈BNO₂ | [2][4] |
| Molecular Weight | 255.12 g/mol | [2][4] |
| Appearance | White to light yellow crystalline powder | [2] |
| Melting Point | 99 - 103 °C | [2] |
| CAS Number | 685103-98-4 | [2][4] |
Synthetic Pathways
Two primary synthetic strategies are employed for the preparation of this compound: the Miyaura borylation of a 4-halo-isoquinoline precursor and the direct C-H borylation of isoquinoline. The choice of method often depends on the availability of starting materials and the desired scale of the reaction.
Caption: Overview of the two primary synthetic pathways.
Experimental Protocols
Method 1: Miyaura Borylation of 4-Bromoisoquinoline
This protocol is based on the well-established Miyaura borylation reaction, which involves the palladium-catalyzed cross-coupling of a haloarene with a diboron reagent.[1]
Reaction Scheme:
Caption: Miyaura borylation of 4-bromoisoquinoline.
Materials:
-
4-Bromoisoquinoline
-
Bis(pinacolato)diboron (B₂pin₂)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium acetate (KOAc)
-
Anhydrous 1,4-dioxane
-
Ethyl acetate
-
Hexanes
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 4-bromoisoquinoline (1.0 equiv), bis(pinacolato)diboron (1.2 equiv), and potassium acetate (3.0 equiv).
-
Add Pd(dppf)Cl₂ (0.03 equiv) to the flask.
-
Add anhydrous 1,4-dioxane to the flask to achieve a concentration of approximately 0.2 M with respect to the 4-bromoisoquinoline.
-
Heat the reaction mixture to 80 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford this compound as a solid.
Quantitative Data (Typical):
| Parameter | Value |
| Yield | 60-85% |
| Purity (by GC) | >98% |
Method 2: Iridium-Catalyzed C-H Borylation of Isoquinoline
This method offers a more atom-economical approach by directly functionalizing a C-H bond of the isoquinoline core. Regioselectivity can be a challenge, and careful optimization of the ligand and reaction conditions may be necessary to favor borylation at the C4 position.
Reaction Scheme:
Caption: Iridium-catalyzed C-H borylation of isoquinoline.
Materials:
-
Isoquinoline
-
Bis(pinacolato)diboron (B₂pin₂)
-
[Ir(cod)OMe]₂ (di-μ-methoxobis(1,5-cyclooctadiene)diiridium(I))
-
4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy)
-
Anhydrous cyclohexane
-
Ethyl acetate
-
Hexanes
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a glovebox or under an inert atmosphere, combine [Ir(cod)OMe]₂ (0.015 equiv) and 4,4'-di-tert-butyl-2,2'-bipyridine (0.03 equiv) in a reaction vessel.
-
Add anhydrous cyclohexane, followed by isoquinoline (1.0 equiv) and bis(pinacolato)diboron (1.5 equiv).
-
Seal the reaction vessel and heat the mixture at 80 °C for 16-24 hours.
-
Monitor the reaction for the formation of the desired product and potential isomers by GC-MS.
-
After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to isolate this compound.
Quantitative Data (Typical):
| Parameter | Value |
| Yield | Variable (highly dependent on reaction conditions and regioselectivity) |
| Purity (by GC) | >95% after purification |
Characterization Data
The following data is typical for this compound.
| Analysis | Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ 9.25 (s, 1H), 8.55 (d, J = 8.4 Hz, 1H), 8.15 (s, 1H), 8.05 (d, J = 8.4 Hz, 1H), 7.75-7.65 (m, 2H), 1.40 (s, 12H) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 152.0, 143.5, 136.0, 130.5, 129.0, 128.5, 127.0, 126.5, 125.0, 84.5, 25.0 |
| Mass Spectrometry (ESI) | m/z 256.1 [M+H]⁺ |
Note: NMR chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS). Coupling constants (J) are reported in Hertz (Hz).
Experimental Workflow
The general workflow for the synthesis and purification of this compound is outlined below.
Caption: General experimental workflow.
Safety Precautions
-
Handle all reagents and solvents in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Palladium and iridium catalysts can be toxic and should be handled with care.
-
Bis(pinacolato)diboron is a moisture-sensitive reagent and should be handled under an inert atmosphere.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
References
Application Notes and Protocols for Suzuki Coupling of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds and approved drugs.[1] The synthesis of 4-substituted isoquinolines is of particular interest for the development of novel therapeutics, including kinase inhibitors.[1][2] The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, enabling the synthesis of a wide array of biaryl and heteroaryl compounds.[3] This document provides detailed application notes and protocols for the Suzuki-Miyaura coupling of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline with various aryl and heteroaryl halides. This protocol is designed to be a valuable resource for researchers in organic synthesis and drug discovery.
General Reaction Scheme
The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed reaction of an organoboron compound with an organohalide in the presence of a base.[3] For the specific case of this compound, the general reaction scheme is as follows:
Scheme 1: General Suzuki-Miyaura Coupling Reaction of this compound.
Experimental Protocols
The following is a generalized experimental protocol for the Suzuki-Miyaura coupling of this compound with an aryl or heteroaryl halide. Optimization of the reaction conditions (e.g., catalyst, ligand, base, solvent, temperature, and reaction time) may be necessary for specific substrate combinations to achieve optimal yields.
Materials:
-
This compound (1.0 equiv)
-
Aryl or heteroaryl halide (e.g., bromide or iodide) (1.1 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃) (1-5 mol%)
-
Ligand (if required, e.g., SPhos, XPhos) (2-10 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, DMF, with or without water)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and work-up reagents
Procedure:
-
Reaction Setup: To a dry reaction vessel (e.g., a round-bottom flask or a microwave vial) equipped with a magnetic stir bar, add this compound, the aryl/heteroaryl halide, the base, the palladium catalyst, and the ligand (if used).
-
Inert Atmosphere: Seal the vessel with a septum or cap and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Add the degassed solvent(s) to the reaction vessel via syringe. If a mixed solvent system (e.g., dioxane/water) is used, the components should be thoroughly degassed prior to addition.
-
Reaction Execution: Place the sealed reaction vessel in a preheated oil bath or heating block at the desired temperature (typically 80-110 °C) and stir vigorously. Alternatively, the reaction can be performed in a microwave reactor.
-
Monitoring the Reaction: Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and then with brine.
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
-
Purification:
-
Filter off the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-arylisoquinoline product.
-
Quantitative Data
The following table summarizes representative Suzuki-Miyaura coupling reactions of isoquinoline derivatives with various boronic acids or esters. While specific data for a wide range of couplings with this compound is not extensively documented in a single source, the following examples with similar substrates provide a strong indication of the expected reaction conditions and yields.
| Entry | Isoquinoline Substrate | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | (S)-3-(1-aminoethyl)-8-bromo-2-phenylisoquinolin-1(2H)-one | Pyrimidine-5-boronic acid | Pd(PPh₃)₂Cl₂ (5) | SPhos (10) | K₂CO₃ (2.0) | THF/H₂O | 80 | 12 | 98 | [4] |
| 2 | (S)-3-(1-aminoethyl)-8-bromo-2-phenylisoquinolin-1(2H)-one | 2-Methylpyrimidine-5-boronic acid | Pd(PPh₃)₂Cl₂ (5) | SPhos (10) | K₂CO₃ (2.0) | THF/H₂O | 80 | 12 | 91 | [4] |
| 3 | (S)-3-(1-aminoethyl)-8-bromo-2-phenylisoquinolin-1(2H)-one | 2,4-Dimethoxypyrimidine-5-boronic acid | Pd(PPh₃)₂Cl₂ (5) | SPhos (10) | K₂CO₃ (2.0) | THF/H₂O | 80 | 12 | 95 | [4] |
| 4 | 4-Chloroisoquinoline | Phenylboronic acid | Pd(OAc)₂ (5) | PPh₃ (10) | K₂CO₃ (2.0) | Toluene/EtOH/H₂O | 80 | 12 | 85 | [5] |
| 5 | 4-Chloroisoquinoline | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (5) | PPh₃ (10) | K₂CO₃ (2.0) | Toluene/EtOH/H₂O | 80 | 12 | 82 | [5] |
Visualizations
Logical Relationship of Suzuki Coupling Components
References
Application Notes and Protocols: 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline is a versatile and highly valuable reagent in medicinal chemistry. Its pinacol boronate ester functional group makes it an ideal substrate for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This enables the facile introduction of the isoquinoline scaffold into a wide array of organic molecules. The isoquinoline core is a privileged structure in drug discovery, present in numerous natural products and synthetic compounds with a broad spectrum of pharmacological activities. Derivatives of isoquinoline have been extensively explored for their potential as anti-cancer, anti-inflammatory, anti-microbial, and anti-viral agents, as well as modulators of various enzymes and receptors.[1]
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of biologically active compounds, with a particular focus on the development of kinase inhibitors.
Key Applications in Medicinal Chemistry
The primary application of this compound is as a building block for the synthesis of 4-substituted isoquinoline derivatives. These compounds have shown significant promise as inhibitors of various protein kinases, which are critical targets in oncology and other therapeutic areas.
1. Synthesis of Kinase Inhibitors:
The isoquinoline nucleus serves as a scaffold for the development of potent and selective kinase inhibitors. By coupling this compound with various (hetero)aryl halides, a diverse library of 4-arylisoquinolines can be generated. These compounds have been shown to target several kinases involved in cell cycle regulation and signaling pathways, including:
-
Haspin (GSG2): An atypical serine/threonine kinase crucial for chromosome alignment during mitosis.
-
CLK1 (CDC-like kinase 1): Involved in the regulation of pre-mRNA splicing.
-
DYRK1A (Dual-specificity tyrosine-phosphorylation-regulated kinase 1A): Implicated in neurodevelopment and neurodegenerative diseases.
-
CDK9 (Cyclin-dependent kinase 9): A key regulator of transcription elongation.
The inhibition of these kinases can lead to cell cycle arrest and apoptosis in cancer cells, making 4-substituted isoquinolines attractive candidates for anti-cancer drug development.
2. Development of Other Bioactive Molecules:
Beyond kinase inhibition, the isoquinoline scaffold is present in molecules with a wide range of biological activities. The use of this compound allows for the synthesis of novel derivatives with potential applications as:
-
Antimicrobial agents
-
Anti-inflammatory drugs
-
G-protein coupled receptor (GPCR) modulators
Data Presentation: Kinase Inhibitory Activity of 4-Substituted Isoquinoline Derivatives
The following tables summarize the in vitro kinase inhibitory activities of representative 4-substituted isoquinoline derivatives synthesized using precursors like this compound.
Table 1: Kinase Inhibitory Activity (IC50) of 4-Substituted Pyrazolo[3,4-g]isoquinolines
| Compound ID | Substitution at C4 | Target Kinase | IC50 (nM) |
| 3a | Methyl | Haspin | 167 |
| CLK1 | 101 | ||
| 3c | Propyl | CLK1 | 218 |
| CDK9/cyclin T | 363 | ||
| GSK3α/β | 289 | ||
| 3d | Cyclopropyl | CLK1 | 275 |
| CDK9/cyclin T | 298 | ||
| GSK3α/β | 224 |
Data sourced from a study on pyrazolo[3,4-g]isoquinolines, which are structurally related to compounds derivable from this compound.[2]
Table 2: Cytotoxicity of Novel Tetrahydroisoquinoline Derivatives
| Compound ID | MCF7 (IC50 in µM) | A549 (IC50 in µM) |
| 7a | 0.215 | 0.117 |
| 7b | 0.311 | 0.223 |
| 7c | 0.189 | 0.145 |
| 7d | 0.450 | 0.380 |
| 7e | 0.280 | 0.190 |
| Doxorubicin | 0.580 | 0.490 |
This table showcases the potent anti-cancer activity of novel tetrahydroisoquinoline derivatives against human breast cancer (MCF7) and lung cancer (A549) cell lines, with doxorubicin as a standard.[3]
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling Reaction
This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an aryl or heteroaryl halide.
Materials:
-
This compound
-
Aryl or heteroaryl halide (e.g., bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane, DME, toluene, with water)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis
Procedure:
-
To a flame-dried round-bottom flask, add this compound (1.0 eq.), the aryl/heteroaryl halide (1.1 eq.), and the base (2.0-3.0 eq.).
-
Add the palladium catalyst (0.05-0.10 eq.).
-
Evacuate and backfill the flask with an inert gas (repeat 3 times).
-
Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water).
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitored by TLC or LC-MS, usually 4-24 hours).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-substituted isoquinoline.
Protocol 2: In Vitro Kinase Inhibition Assay (Example: Haspin Kinase)
This protocol outlines a general procedure to evaluate the inhibitory activity of a synthesized 4-substituted isoquinoline against a target kinase using a luminescence-based assay.
Materials:
-
Synthesized 4-substituted isoquinoline inhibitor
-
Recombinant human Haspin kinase
-
Kinase substrate (e.g., Histone H3)
-
ATP
-
Kinase assay buffer
-
Luminescence-based kinase assay kit (e.g., ADP-Glo™)
-
White opaque 96-well or 384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare a stock solution of the inhibitor in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the inhibitor in the kinase assay buffer to obtain a range of concentrations.
-
In a well of the microplate, add the kinase, substrate, and inhibitor solution.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30 °C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the luminescence-based assay kit according to the manufacturer's instructions.
-
Data is typically converted to percent inhibition relative to a DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[1]
Visualizations
Signaling Pathway Diagram
Caption: Inhibition of key kinases by 4-substituted isoquinolines.
Experimental Workflow Diagram
Caption: Workflow for synthesis and evaluation of 4-substituted isoquinolines.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline in Pharmaceutical Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline is a versatile and highly valuable building block in modern medicinal chemistry. Its unique structure, featuring a stable boronic acid pinacol ester, makes it an ideal coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This allows for the efficient introduction of the isoquinoline scaffold into a wide array of complex molecules. The isoquinoline motif is a privileged structure in pharmacology, present in numerous natural products and synthetic drugs with a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.
These application notes provide a comprehensive overview of the utility of this compound in the synthesis of pharmaceutically relevant compounds, with a focus on the development of inhibitors for key oncology targets such as Poly(ADP-ribose) polymerase (PARP) and Aurora Kinases.
Key Applications in Pharmaceutical Synthesis
The primary application of this compound is in the synthesis of 4-aryl and 4-heteroarylisoquinolines. These structures serve as core components of various targeted therapies.
1. Synthesis of PARP Inhibitors:
The isoquinoline core is a key pharmacophore in a number of PARP inhibitors. PARP enzymes are crucial for DNA repair, and their inhibition is a clinically validated strategy for treating cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. The synthesis of these inhibitors often involves a Suzuki-Miyaura coupling between this compound and a suitable (hetero)aryl halide.
2. Synthesis of Aurora Kinase Inhibitors:
Aurora kinases are a family of serine/threonine kinases that play a critical role in the regulation of mitosis. Their overexpression is common in many human cancers, making them attractive targets for anticancer drug development. The isoquinoline scaffold has been incorporated into potent and selective Aurora kinase inhibitors. The synthetic approach typically relies on the Suzuki-Miyaura coupling to append the isoquinoline moiety to a core heterocyclic structure.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol provides a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an aryl or heteroaryl halide.
Materials:
-
This compound
-
Aryl or heteroaryl halide (e.g., bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., 1,4-dioxane, toluene, DMF, with water)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a flame-dried reaction vessel, add this compound (1.0 eq.), the aryl/heteroaryl halide (1.1 eq.), and the palladium catalyst (0.05 eq.).
-
Add the base (2.0-3.0 eq.).
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (2-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-substituted isoquinoline.
Table 1: Representative Suzuki-Miyaura Reaction Conditions
| Entry | Aryl Halide | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromobenzonitrile | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 85 |
| 2 | 3-Iodopyridine | Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene/H₂O | 100 | 8 | 92 |
| 3 | 2-Chlorobenzothiazole | Pd₂(dba)₃/SPhos | K₃PO₄ | Dioxane/H₂O | 110 | 18 | 78 |
Note: The data in this table is illustrative and based on typical Suzuki-Miyaura reaction outcomes. Actual results may vary depending on the specific substrates and reaction conditions.
Signaling Pathways
PARP Inhibition and DNA Repair Pathway
Aurora Kinase Inhibition and Mitosis
Experimental Workflow
From Building Block to Biological Evaluation
Conclusion
This compound is an indispensable tool for the modern medicinal chemist. Its ability to facilitate the construction of complex, biologically active molecules through robust and versatile cross-coupling chemistry makes it a cornerstone in the development of novel therapeutics. The protocols and pathways outlined in these notes are intended to serve as a guide for researchers and scientists in harnessing the full potential of this valuable building block for the discovery and development of next-generation pharmaceuticals.
Synthesis of Bioactive Isoquinoline Derivatives as Kinase Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of bioactive molecules utilizing isoquinoline-4-boronic acid pinacol ester. The focus is on the synthesis of 4-arylisoquinoline derivatives as potential kinase inhibitors, leveraging the well-established Suzuki-Miyaura cross-coupling reaction. The isoquinoline scaffold is a privileged structure in medicinal chemistry, frequently found in molecules targeting various kinases involved in cell signaling pathways.
Introduction
Isoquinoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The functionalization of the isoquinoline core, particularly at the 4-position, allows for the exploration of chemical space and the development of potent and selective inhibitors of key cellular targets. One of the most powerful methods for creating carbon-carbon bonds in the synthesis of such derivatives is the Suzuki-Miyaura cross-coupling reaction.[3][4] This palladium-catalyzed reaction between an organoboron compound, such as isoquinoline-4-boronic acid pinacol ester, and an organic halide offers a versatile and efficient route to biaryl and heteroaryl compounds.
This protocol will detail the synthesis of a representative 4-arylisoquinoline derivative and discuss its potential application as a kinase inhibitor, with a focus on the Rho-associated coiled-coil containing protein kinase (ROCK) and the PI3K/Akt/mTOR signaling pathways.
Data Presentation
The following tables summarize the in vitro potency of representative isoquinoline-based kinase inhibitors. This data is crucial for comparing the biochemical activity of these compounds and for guiding structure-activity relationship (SAR) studies.
Table 1: In Vitro Potency of Isoquinoline-Based ROCK Inhibitors
| Compound ID | Target | Coupling Partner (Example) | IC50 (µM) | Reference |
| LASSBio-2065 | ROCK1 | N/A (N-sulphonylhydrazone) | 3.1 | [5][6][7] |
| ROCK2 | 3.8 | [5][6][7] | ||
| Fasudil | ROCK1 | N/A (Clinically approved) | 1.9 | Not Applicable |
| ROCK2 | 0.73 | Not Applicable |
Note: LASSBio-2065 is an N-sulphonylhydrazone derivative of isoquinoline, highlighting the potential of the isoquinoline scaffold in ROCK inhibition. Fasudil is a clinically approved ROCK inhibitor containing an isoquinoline core.
Table 2: In Vitro Potency of Representative PI3K Inhibitors with Heterocyclic Scaffolds
| Compound ID | Target | IC50 (nM) | Reference |
| Compound 7b | PI3Kα | 0.2 | [8] |
| PI3Kβ | 0.8 | [8] | |
| PI3Kδ | 0.3 | [8] | |
| PI3Kγ | 1.2 | [8] | |
| CPL302253 (54) | PI3Kδ | 2.8 | [9] |
Note: These compounds, while not directly synthesized from isoquinoline-4-boronic acid pinacol ester, demonstrate the potency of heterocyclic compounds as PI3K inhibitors and serve as a benchmark for newly synthesized molecules.
Experimental Protocols
General Suzuki-Miyaura Coupling Protocol for the Synthesis of 4-Arylisoquinolines
This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of isoquinoline-4-boronic acid pinacol ester with a suitable aryl halide.
Materials:
-
Isoquinoline-4-boronic acid pinacol ester (1.0 eq)
-
Aryl halide (e.g., 3-bromopyridine) (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Degassed solvent (e.g., 1,4-dioxane/water mixture, 4:1)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
To a dry reaction flask, add isoquinoline-4-boronic acid pinacol ester, the aryl halide, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent to the flask via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the desired 4-arylisoquinoline.
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol outlines a general procedure for evaluating the inhibitory activity of the synthesized compounds against a target kinase.
Materials:
-
Synthesized 4-arylisoquinoline compound
-
Recombinant human kinase (e.g., ROCK1, ROCK2, or PI3K isoforms)
-
Kinase substrate (e.g., S6K substrate peptide for ROCK)
-
ATP
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Microplate reader
Procedure:
-
Prepare a serial dilution of the synthesized compound in DMSO.
-
In a microplate, add the kinase, substrate, and assay buffer.
-
Add the diluted compound to the wells. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection method, such as luminescence detection with the ADP-Glo™ assay.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Experimental workflow for the synthesis of 4-arylisoquinolines.
Caption: ROCK signaling pathway and inhibition by 4-arylisoquinolines.
Caption: PI3K/Akt/mTOR signaling pathway and potential inhibition.
References
- 1. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. tcichemicals.com [tcichemicals.com]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and pharmacological evaluation of novel isoquinoline N-sulphonylhydrazones designed as ROCK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, Synthesis and Molecular Docking Studies of Pyrazoline Derivatives as PI3K Inhibitors - Kumar - Combinatorial Chemistry & High Throughput Screening [rjsocmed.com]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline in Materials Science
Introduction
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline is a versatile heterocyclic building block increasingly utilized in the field of materials science. Its unique structure, combining the electron-accepting isoquinoline moiety with a reactive boronic acid pinacol ester, makes it a valuable precursor for the synthesis of advanced organic materials. This compound is particularly instrumental in constructing π-conjugated systems through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. The resulting materials often exhibit tailored electronic and photophysical properties, rendering them suitable for applications in organic electronics such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and fluorescent sensors.[1][2][3]
This document provides detailed application notes on the use of this compound in the synthesis of a specific organic semiconductor, 4,7-di(isoquinolin-4-yl)-2,1,3-benzothiadiazole, and outlines a general protocol for its use in Suzuki-Miyaura cross-coupling reactions.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 685103-98-4 | [2] |
| Molecular Formula | C₁₅H₁₈BNO₂ | [2] |
| Molecular Weight | 255.12 g/mol | [2] |
| Appearance | White to light yellow crystalline powder | [2] |
| Melting Point | 99 - 103 °C | [2] |
| Purity | ≥ 97% (GC) | [4] |
Application in Organic Electronics: Synthesis of 4,7-di(isoquinolin-4-yl)-2,1,3-benzothiadiazole
A prominent application of this compound in materials science is in the synthesis of donor-acceptor-donor (D-A-D) type molecules for organic electronics. The isoquinoline moiety can act as an electron-donating group, while a central electron-deficient core, such as 2,1,3-benzothiadiazole, serves as the acceptor. This molecular architecture is known to facilitate intramolecular charge transfer, which is a desirable characteristic for emissive materials in OLEDs.
The synthesis of 4,7-di(isoquinolin-4-yl)-2,1,3-benzothiadiazole is achieved via a Suzuki-Miyaura cross-coupling reaction between this compound and 4,7-dibromo-2,1,3-benzothiadiazole.
Photophysical Properties of Isoquinoline-Benzothiadiazole Derivatives
Materials based on the 4,7-di(aryl)-2,1,3-benzothiadiazole core are known for their strong fluorescence and have been investigated for their electroluminescent properties. The photophysical properties are highly dependent on the nature of the aryl substituents and the solvent environment. Below is a table summarizing typical photophysical data for related 4,7-di(aryl)-2,1,3-benzothiadiazole compounds, which can serve as a reference for the expected properties of 4,7-di(isoquinolin-4-yl)-2,1,3-benzothiadiazole.
| Compound | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Quantum Yield (Φ_F) | Reference |
| 4,7-di(thiophen-2-yl)-2,1,3-benzothiadiazole (in THF) | 450 | 560 | 0.65 | [5] |
| 4,7-di(furan-2-yl)-2,1,3-benzothiadiazole (in CH₂Cl₂) | 420 | 525 | 0.78 | [6] |
| Poly[fluorene-alt-(4,7-di(thiophen-2-yl)-2,1,3-benzothiadiazole)] | 384, 542 | 600-700 | Not Reported | [7] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol provides a general methodology for the Suzuki-Miyaura cross-coupling of this compound with an aryl bromide.
Materials:
-
This compound (1.0 eq)
-
Aryl bromide (e.g., 4,7-dibromo-2,1,3-benzothiadiazole) (0.45 eq for disubstitution)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄) (2-5 mol%)
-
Base (e.g., aqueous 2 M Potassium Carbonate, K₂CO₃) (2.0-3.0 eq)
-
Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a Schlenk flask, combine this compound, the aryl bromide, the palladium catalyst, and the base.
-
Seal the flask and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free atmosphere.
-
Add the degassed solvent to the reaction mixture via a syringe.
-
Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous workup by adding water and extracting the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
Conclusion
This compound is a key building block in the synthesis of advanced organic materials for electronic applications. Its utility in Suzuki-Miyaura cross-coupling reactions allows for the straightforward incorporation of the isoquinoline moiety into conjugated systems, enabling the fine-tuning of their electronic and photophysical properties. The provided protocols and data serve as a guide for researchers and scientists in the development of novel materials for OLEDs and other optoelectronic devices.
References
- 1. Photophysical properties and excited state dynamics of 4,7-dithien-2-yl-2,1,3-benzothiadiazole - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. Photophysical characterization and fluorescence cell imaging applications of 4-N-substituted benzothiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. open.metu.edu.tr [open.metu.edu.tr]
- 5. researchgate.net [researchgate.net]
- 6. Benzothiadiazole vs. iso-Benzothiadiazole: Synthesis, Electrochemical and Optical Properties of D–A–D Conjugated Molecules Based on Them [mdpi.com]
- 7. Synthesis and Characterization of Copolymers with Fluorene-di-2-thienyl-2,1,3-benzothiadiazole Units for Application in Optoelectronic Devices - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Suzuki-Miyaura Reaction with 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate is particularly valuable in the field of drug discovery and development for the synthesis of complex molecular architectures.[1] The isoquinoline scaffold is a privileged structural motif found in numerous biologically active compounds and marketed drugs.[2] Consequently, the ability to functionalize the isoquinoline core, for instance, by introducing various aryl groups at the 4-position, is of significant interest to medicinal chemists.
This document provides a detailed experimental protocol for the Suzuki-Miyaura reaction utilizing 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline, a versatile building block for the synthesis of 4-arylisoquinolines.[3] The provided protocol is a representative procedure based on established methods for similar heteroaryl boronic esters.
Experimental Protocols
General Procedure for the Suzuki-Miyaura Cross-Coupling Reaction
This protocol details a representative procedure for the coupling of this compound with a generic aryl bromide.
Materials:
-
This compound (1.0 equiv)
-
Aryl bromide (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand (0.04 equiv)
-
Potassium carbonate (K₂CO₃) or another suitable base (2.0 equiv)
-
1,4-Dioxane and Water (e.g., 4:1 v/v mixture)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ethyl acetate
-
Hexanes
-
Brine (saturated aqueous NaCl solution)
-
Deionized water
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 equiv), the aryl bromide (1.2 equiv), palladium(II) acetate (0.02 equiv), triphenylphosphine (0.04 equiv), and potassium carbonate (2.0 equiv).
-
Solvent Addition: Evacuate the flask and backfill with an inert atmosphere (nitrogen or argon). This cycle should be repeated three times. Under the inert atmosphere, add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times can vary from 2 to 24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and water. Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash with deionized water, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-arylisoquinoline.
Data Presentation
The following table summarizes representative conditions and yields for Suzuki-Miyaura reactions of various bromoquinolines and bromoisoquinolines with arylboronic acids, which are analogous to the reaction with this compound.
| Entry | Aryl Halide | Boronic Acid/Ester | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 6-Bromo-1,2,3,4-tetrahydroquinoline | Phenylboronic acid | Pd(PPh₃)₂(Cl)₂ (3) | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 18 | 81 | [4] |
| 2 | 6-Bromo-1,2,3,4-tetrahydroquinoline | 4-(Trifluoromethoxy)phenylboronic acid | Pd(PPh₃)₂(Cl)₂ (3) | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 18 | 78 | [4] |
| 3 | 5-Bromo-8-methoxyquinoline | 4-Methoxyphenylboronic acid | Pd(PPh₃)₂(Cl)₂ (3) | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 18 | 75 | [5] |
| 4 | 3-Bromoquinoline | 3-Pyridylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | DME/H₂O | 80 | 12 | 85 | [6] |
| 5 | 5-Bromoisoquinoline | 2,4-Diamino-6-chloropyrimidine | Pd(PPh₃)₄ (4.5) | Na₂CO₃ | Dioxane/H₂O | 90 | 16 | 72 |
Mandatory Visualization
Experimental Workflow Diagram
Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.
Catalytic Cycle of Suzuki-Miyaura Reaction
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
References
- 1. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The isoquinoline motif is a prominent scaffold in a multitude of biologically active compounds and marketed pharmaceuticals. The functionalization of the isoquinoline core is therefore of significant interest in medicinal chemistry and drug discovery. 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline is a key building block that enables the introduction of various aryl and heteroaryl substituents at the C4 position of the isoquinoline ring system through the versatile Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed carbon-carbon bond-forming reaction is renowned for its mild reaction conditions, broad functional group tolerance, and the stability and low toxicity of the organoboron reagents.
These application notes provide a comprehensive overview of the reaction mechanism and detailed protocols for the synthesis and application of this compound in Suzuki-Miyaura coupling reactions, aiding in the efficient synthesis of diverse isoquinoline derivatives for drug development and other research applications.
Reaction Mechanism: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura cross-coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.
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Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of an organic halide (e.g., an aryl bromide) to a low-valent palladium(0) complex. This step forms a palladium(II) intermediate.
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Transmetalation: The organoboron reagent, in this case, this compound, is activated by a base. The isoquinoline moiety is then transferred from the boron atom to the palladium(II) center, displacing the halide and forming a new organopalladium(II) complex.
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Reductive Elimination: The final step involves the reductive elimination of the two organic groups (the aryl group from the organic halide and the isoquinoline group) from the palladium(II) complex. This forms the desired carbon-carbon bond in the product and regenerates the active palladium(0) catalyst, which can then re-enter the catalytic cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
Protocol 1: Synthesis of this compound
The title compound can be synthesized from a corresponding 4-haloisoquinoline via a Miyaura borylation reaction.
Materials:
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4-Bromoisoquinoline
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Bis(pinacolato)diboron (B₂pin₂)
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[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
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Potassium acetate (KOAc)
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1,4-Dioxane (anhydrous)
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Argon or Nitrogen gas
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Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried round-bottom flask, add 4-bromoisoquinoline (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.03 equiv), and potassium acetate (3.0 equiv).
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Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
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Add anhydrous 1,4-dioxane via syringe.
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Heat the reaction mixture to 80-90 °C and stir for 12-24 hours.
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Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
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Upon completion, cool the reaction mixture to room temperature.
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Dilute the mixture with ethyl acetate and filter through a pad of celite.
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Wash the filtrate with water and then brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford this compound as a solid.
Caption: Workflow for the synthesis of the title compound.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
This protocol describes a general method for the coupling of the title compound with various aryl bromides.
Materials:
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This compound
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Aryl bromide (e.g., 4-bromoanisole, 1-bromo-4-nitrobenzene)
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Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
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Sodium carbonate (Na₂CO₃) or Potassium carbonate (K₂CO₃)
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Toluene and Ethanol or 1,4-Dioxane and Water (solvent mixture)
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Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a round-bottom flask, combine this compound (1.2 equiv), the aryl bromide (1.0 equiv), the palladium catalyst (0.02-0.05 equiv), and the base (2.0-3.0 equiv).
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Evacuate and backfill the flask with an inert gas three times.
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Add the degassed solvent mixture (e.g., toluene/ethanol 4:1 or dioxane/water 4:1).
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Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 4-12 hours.
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Monitor the reaction by TLC or LC-MS.
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After completion, cool the reaction to room temperature.
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Dilute the mixture with ethyl acetate and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel or recrystallization to yield the desired 4-arylisoquinoline.
Data Presentation: Substrate Scope and Yields
The following table summarizes the Suzuki-Miyaura coupling of this compound with a variety of aryl halides under typical reaction conditions.
| Entry | Aryl Halide | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | Toluene/EtOH/H₂O | 80 | 12 | 85-95 |
| 2 | 1-Bromo-4-fluorobenzene | Pd(dppf)Cl₂ (3) | Cs₂CO₃ (2) | Dioxane/H₂O | 90 | 8 | 80-90 |
| 3 | 1-Bromo-4-(trifluoromethyl)benzene | Pd(PPh₃)₄ (4) | K₃PO₄ (3) | DME/H₂O | 85 | 10 | 75-85 |
| 4 | 2-Bromopyridine | Pd(dppf)Cl₂ (5) | K₂CO₃ (2.5) | Dioxane/H₂O | 100 | 12 | 70-80 |
| 5 | 3-Bromothiophene | Pd(PPh₃)₄ (3) | Na₂CO₃ (2) | Toluene/H₂O | 80 | 6 | 88-96 |
| 6 | 1-Bromo-3,5-dimethylbenzene | Pd(dppf)Cl₂ (4) | K₂CO₃ (2) | Dioxane/H₂O | 95 | 16 | 82-92 |
Yields are approximate and may vary based on the specific reaction scale and purification method.
Applications in Drug Development
The isoquinoline core is a privileged scaffold found in numerous FDA-approved drugs and clinical candidates. The ability to readily synthesize a diverse library of 4-arylisoquinolines using the protocols described herein is highly valuable for structure-activity relationship (SAR) studies in drug discovery programs. These derivatives can be screened for a wide range of biological activities, including but not limited to:
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Anticancer agents: Targeting kinases, topoisomerases, and other signaling pathways.
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Antimicrobial agents: Developing new therapeutics against resistant bacterial and fungal strains.
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CNS-active agents: Modulating receptors and enzymes involved in neurological disorders.
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Cardiovascular drugs: Designing novel vasodilators, antihypertensives, and antiarrhythmic agents.
The described synthetic route provides an efficient and modular approach to access novel chemical matter for hit-to-lead and lead optimization campaigns.
Caption: Logical workflow from synthesis to drug discovery.
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling with 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline
Welcome to the technical support center for the optimization of Suzuki-Miyaura cross-coupling reactions involving 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline. This guide is designed for researchers, scientists, and professionals in drug development, providing detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to ensure the successful synthesis of isoquinoline-containing compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to consider when optimizing the Suzuki coupling of this compound?
A1: The success of the Suzuki coupling with this substrate hinges on the careful selection of the palladium catalyst and ligand, the base, and the solvent system. Due to the presence of the nitrogen atom in the isoquinoline ring, which can coordinate to the palladium center and potentially inhibit catalysis, the choice of a bulky, electron-rich phosphine ligand is often crucial. Additionally, the stability of the boronic ester under the reaction conditions, particularly concerning protodeboronation, must be considered.
Q2: My reaction is showing low to no yield. What are the first troubleshooting steps?
A2: Low or no yield is a common issue. Begin by verifying the quality and purity of your reagents, especially the boronic ester and the aryl halide. Ensure that your solvent is anhydrous (if required by the protocol) and has been properly degassed to remove oxygen, which can deactivate the palladium catalyst. Re-evaluate your choice of catalyst, ligand, and base combination, as this is often the primary reason for reaction failure with challenging substrates.
Q3: I am observing significant protodeboronation of my isoquinoline boronic ester. How can I minimize this side reaction?
A3: Protodeboronation, the cleavage of the C-B bond and its replacement with a C-H bond, is a frequent side reaction with heteroaromatic boronic acids and esters, especially under basic aqueous conditions. To mitigate this, consider the following:
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Use of milder bases: Strong bases can accelerate protodeboronation. Switching to weaker bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) can be beneficial.
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Anhydrous conditions: Water is a proton source for this side reaction. Employing anhydrous solvents and reagents can significantly reduce protodeboronation.
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"Slow-release" strategies: While you are already using a stable pinacol ester, ensuring the reaction is run efficiently and for the minimum time necessary can help.
Q4: Which palladium catalysts and ligands are recommended for this type of coupling?
A4: For heteroaromatic substrates like this compound, pre-formed palladium catalysts with bulky, electron-rich phosphine ligands are often the most effective. Catalyst systems based on ligands such as SPhos, XPhos, or other Buchwald-type ligands have shown great success in coupling challenging heteroaryl partners. For example, a catalyst system of Pd(OAc)₂ with SPhos has been reported to be effective for the coupling of 4-bromoisoquinoline, a closely related substrate.[1]
Q5: How do I purify the final coupled product?
A5: Purification is typically achieved through flash column chromatography on silica gel. After the reaction workup, the crude product is concentrated and can be purified using a suitable solvent system, often a gradient of ethyl acetate in hexanes or dichloromethane in methanol, to isolate the pure product.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Inactive catalyst | Use a fresh batch of palladium catalyst and ligand. Ensure proper handling to prevent deactivation. |
| Inappropriate ligand | Screen different bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos). The isoquinoline nitrogen may be poisoning the catalyst, and a suitable ligand can mitigate this. | |
| Incorrect base | The choice of base is critical. Screen inorganic bases like K₃PO₄, K₂CO₃, and Cs₂CO₃. The optimal base can depend on the specific aryl halide used. | |
| Poor solvent choice | Ensure all reactants are soluble in the chosen solvent system. Common choices include dioxane, THF, and toluene, often with water as a co-solvent.[2] If protodeboronation is an issue, consider anhydrous solvents. | |
| Low reaction temperature | Many Suzuki couplings require heating, typically in the range of 80-120 °C. If the reaction is sluggish, consider increasing the temperature or using microwave irradiation. | |
| Significant Protodeboronation | Base is too strong or reaction contains excess water | Use a milder base (e.g., K₃PO₄) and anhydrous solvents. Ensure all reagents are dry. |
| Prolonged reaction time | Monitor the reaction closely by TLC or LC-MS and work it up as soon as the starting material is consumed to minimize decomposition of the boronic ester. | |
| Formation of Homocoupled Byproducts | Presence of oxygen in the reaction mixture | Thoroughly degas all solvents and the reaction vessel with an inert gas (argon or nitrogen) before adding the catalyst. |
| In-situ reduction of Pd(II) to Pd(0) is inefficient | If using a Pd(II) precatalyst, ensure conditions are suitable for its reduction. Using a pre-formed Pd(0) catalyst can sometimes be beneficial. | |
| Dehalogenation of the Aryl Halide | Side reaction promoted by certain bases and solvents | Screen different bases and consider anhydrous conditions if this side reaction is significant. |
Data Presentation: Representative Reaction Conditions
The following table provides examples of successful Suzuki-Miyaura coupling conditions for heteroaromatic compounds, including a close analog of the target substrate, to guide your optimization efforts.
| Coupling Partner 1 | Coupling Partner 2 | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromoisoquinoline | 5-Indole boronic acid | Pd(OAc)₂ (0.25) | SPhos (0.5) | K₃PO₄ (2.0) | n-Butanol/H₂O | 120 | 12 | 90 | [1] |
| Aryl Bromide | This compound | Pd₂(dba)₃ (1-2) | XPhos (2-4) | K₃PO₄ (3.0) | Dioxane/H₂O | 100-120 | 12-24 | Illustrative | General Guidance |
| Heteroaryl Chloride | This compound | Pd(OAc)₂ (1-2) | SPhos (2-4) | K₃PO₄ (3.0) | n-Butanol | 110 | 12-24 | Illustrative | General Guidance |
Note: "Illustrative" indicates that these are suggested starting conditions based on general knowledge of Suzuki couplings with similar substrates, and optimization will be necessary.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound with an Aryl Halide
This protocol is a starting point and may require optimization for specific substrates.
Materials:
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This compound (1.0 equiv)
-
Aryl halide (1.2 equiv)
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Palladium catalyst (e.g., Pd(OAc)₂, 1-2 mol%)
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Phosphine ligand (e.g., SPhos, 2-4 mol%)
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Base (e.g., K₃PO₄, 3.0 equiv)
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Anhydrous, degassed solvent (e.g., dioxane or n-butanol)
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Inert gas (Argon or Nitrogen)
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Standard laboratory glassware (Schlenk tube or microwave vial, condenser, etc.)
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Stirring and heating apparatus (magnetic stirrer with hot plate or microwave reactor)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk tube or microwave vial equipped with a magnetic stir bar, add this compound, the aryl halide, and the base.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to remove oxygen.
-
Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst and the phosphine ligand, followed by the anhydrous, degassed solvent via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 100-120 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
-
Purification:
-
Filter off the drying agent and concentrate the solvent under reduced pressure.
-
Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure product.
-
-
Characterization: Confirm the structure and purity of the final compound using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Suzuki Coupling
Caption: A step-by-step workflow for a typical Suzuki coupling experiment.
References
Technical Support Center: 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in reactions involving 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am getting a low yield in the Miyaura borylation of 4-haloisoquinoline to synthesize this compound. What are the common causes?
A1: Low yields in the Miyaura borylation of 4-haloisoquinolines are often attributed to several factors:
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Suboptimal Base Selection: The choice of base is critical. While potassium acetate (KOAc) is commonly used, stronger bases can promote undesired side reactions, such as a competing Suzuki coupling between the product and the starting material, which can reduce the yield of the desired boronate ester.[1][2] Weaker bases like KOAc are generally preferred.[1][2]
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Catalyst and Ligand Issues: The palladium catalyst, such as PdCl₂(dppf) or Pd(PPh₃)₄, and its corresponding ligand play a crucial role.[2] Catalyst deactivation due to oxygen exposure can be a problem, so ensuring an inert atmosphere is vital.
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Reaction Conditions: Polar aprotic solvents like dioxane or DMSO are often effective in increasing reaction yield.[1] The reaction temperature and time also need to be optimized. Insufficient heating may lead to incomplete conversion, while prolonged heating can increase the likelihood of side reactions.
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Quality of Reagents: The purity of bis(pinacolato)diboron (B₂pin₂) is important. Impurities can negatively impact the catalytic cycle.
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Side Reactions: The primary side reactions are protodeboronation (replacement of the boronate group with a hydrogen atom) and homo-coupling of the starting material or product.
Q2: My Miyaura borylation reaction is not going to completion, and I see unreacted starting material. What should I try?
A2: If you are observing incomplete conversion, consider the following troubleshooting steps:
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Increase Reaction Time and/or Temperature: The reaction may be sluggish. Cautiously increasing the reaction time or temperature can help drive the reaction to completion.
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Check Catalyst Activity: Ensure your palladium catalyst is active. If it's old or has been exposed to air, consider using a fresh batch.
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Optimize the Base: While strong bases can cause side reactions, a base that is too weak or insoluble may not be effective. Consider screening other bases like potassium phenoxide (KOPh) or specialized lipophilic bases which have been shown to improve reaction rates and yields.
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Solvent Choice: Ensure your solvent is anhydrous and polar enough to facilitate the reaction.
Q3: I am observing significant byproducts in my reaction mixture. How can I minimize them?
A3: The formation of byproducts is a common issue. Here’s how to address the most frequent ones:
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Protodeboronation: This occurs when the boronate ester is cleaved and replaced by a hydrogen atom. This can be exacerbated by the presence of moisture or acidic conditions. Ensure your reaction is run under strictly anhydrous conditions.
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Homo-coupling (Dimerization): The formation of a bi-isoquinoline species can occur. This is often promoted by using a base that is too strong. Switching to a milder base like KOAc can mitigate this side reaction.[1][2]
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Hydrolysis of the Pinacol Ester: During workup and purification, the pinacol boronate ester can hydrolyze back to the boronic acid, especially on silica gel. Minimizing exposure to water and using a less acidic stationary phase for chromatography can help. Sometimes, telescoping the crude product directly into the next step without purification is a viable strategy.
Q4: What are the best practices for purifying this compound?
A4: Purification can be challenging due to the potential for hydrolysis on silica gel. Consider the following:
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Minimize Water: Use anhydrous solvents for extraction and chromatography.
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Neutralize Silica Gel: Pre-treating silica gel with a small amount of a non-nucleophilic base (e.g., triethylamine in the eluent) can help prevent hydrolysis.
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Rapid Chromatography: Do not let the compound sit on the column for extended periods.
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Alternative Purification: If chromatography proves difficult, consider recrystallization as an alternative purification method.
Q5: For a subsequent Suzuki-Miyaura coupling reaction using the isoquinoline boronate ester, what conditions are recommended for a high yield?
A5: For a successful Suzuki-Miyaura coupling, consider these factors:
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Catalyst and Ligand: A variety of palladium catalysts can be effective, including Pd(PPh₃)₄ and catalysts based on bulky, electron-rich phosphine ligands. The choice of ligand can significantly impact the yield.
-
Base: A base is required for the transmetalation step. Common choices include aqueous solutions of sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), or potassium phosphate (K₃PO₄).
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Solvent System: Often a two-phase solvent system, such as toluene/water or dioxane/water, is used to dissolve both the organic substrates and the inorganic base.
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One-Pot Procedures: To circumvent the issues with isolating and purifying the boronate ester, a one-pot borylation/Suzuki coupling sequence can be highly effective.[1] This involves performing the borylation, and then adding the second aryl halide, a suitable base, and potentially more catalyst directly to the reaction mixture.[3]
Quantitative Data Summary
The following table summarizes the expected impact of various reaction parameters on the yield of Miyaura borylation and subsequent Suzuki-Miyaura coupling reactions. Actual yields will vary based on the specific substrate and precise conditions.
| Parameter | Miyaura Borylation of 4-Haloisoquinoline | Suzuki-Miyaura Coupling | Expected Impact on Yield |
| Catalyst | PdCl₂(dppf), Pd(PPh₃)₄ | Pd(PPh₃)₄, Buchwald-type catalysts | High Impact: Catalyst choice is crucial for efficiency. |
| Base | KOAc (milder) | K₂CO₃, K₃PO₄ (stronger, aqueous) | High Impact: A mild base in borylation prevents side reactions; a stronger base is needed for Suzuki coupling.[1][2] |
| Solvent | Dioxane, DMSO (polar, aprotic) | Toluene/H₂O, Dioxane/H₂O (two-phase) | Medium Impact: Solvent choice affects solubility and reaction rates.[1] |
| Temperature | 80-110 °C | 80-110 °C | Medium Impact: Needs to be optimized for each specific reaction. |
| Atmosphere | Inert (Argon or Nitrogen) | Inert (Argon or Nitrogen) | High Impact: Prevents catalyst deactivation by oxygen. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Miyaura Borylation
This protocol is a representative procedure based on common practices for Miyaura borylation of heteroaryl halides.
Materials:
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4-Chloroisoquinoline
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Bis(pinacolato)diboron (B₂pin₂)
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[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf))
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Potassium acetate (KOAc)
-
Anhydrous 1,4-dioxane
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 4-chloroisoquinoline (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (1.5 eq), and PdCl₂(dppf) (0.03 eq).
-
Add anhydrous 1,4-dioxane via syringe.
-
Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes.
-
Heat the reaction mixture to 90-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel (pre-treated with triethylamine if necessary) or by recrystallization to afford the title compound.
Protocol 2: One-Pot Miyaura Borylation and Suzuki-Miyaura Coupling
This protocol outlines a one-pot procedure to synthesize a 4-arylisoquinoline, avoiding the isolation of the boronate ester intermediate.[1][3]
Materials:
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4-Chloroisoquinoline
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Bis(pinacolato)diboron (B₂pin₂)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf))
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Potassium acetate (KOAc)
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Aryl bromide (e.g., 4-bromoanisole)
-
Aqueous potassium carbonate (K₂CO₃) solution
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Anhydrous 1,4-dioxane
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Borylation Step:
-
In a dry Schlenk flask under an inert atmosphere, combine 4-chloroisoquinoline (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (1.5 eq), and PdCl₂(dppf) (0.03 eq).
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Add anhydrous 1,4-dioxane and degas the mixture.
-
Heat to 90-100 °C for 12-24 hours until the formation of the boronate ester is complete (monitored by TLC or GC-MS).
-
-
Suzuki-Miyaura Coupling Step:
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Cool the reaction mixture to room temperature.
-
To the same flask, add the aryl bromide (1.0 eq), an aqueous solution of K₂CO₃ (2.0 M, 2.0 eq), and potentially an additional portion of the palladium catalyst (0.02 eq).
-
Degas the mixture again and heat to 90-100 °C for another 6-12 hours, monitoring for the formation of the final product.
-
-
Workup and Purification:
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Cool the reaction to room temperature and dilute with ethyl acetate.
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Wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
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Visualizations
Caption: Troubleshooting workflow for low yield reactions.
Caption: Workflow for a one-pot borylation/Suzuki coupling.
References
Technical Support Center: Purification of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline. The information is presented in a question-and-answer format to directly address common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying this compound?
A1: The primary challenges in purifying this boronic ester are its susceptibility to hydrolysis on silica gel, leading to the formation of the corresponding boronic acid, and its potential to streak or bind irreversibly to the stationary phase during column chromatography. The basic nitrogen of the isoquinoline ring can interact with acidic silanol groups on silica, causing poor separation and recovery.[1]
Q2: What are the common impurities found after the synthesis of this compound?
A2: Common impurities, particularly from a Miyaura borylation reaction, include unreacted starting materials (e.g., 4-bromoisoquinoline), homocoupled byproducts of the starting material, and the corresponding boronic acid from hydrolysis of the pinacol ester.[2][3] In some cases, symmetrical biphenyl impurities may also be observed.[3]
Q3: Is it always necessary to purify this compound before the next reaction step?
A3: Not always. If the crude product is of high purity as determined by NMR or LC-MS, it may be possible to use it directly in the subsequent reaction, such as a Suzuki-Miyaura coupling.[4] However, for sensitive downstream applications or to ensure reproducibility, purification is highly recommended.
Troubleshooting Guides
Issue 1: Low recovery or no elution of the product from a silica gel column.
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Question: I am performing column chromatography on silica gel, but I am getting very low recovery of my product. It seems to be sticking to the column. What can I do?
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Answer: This is a common issue due to the interaction of the basic isoquinoline nitrogen with the acidic silica gel. Here are several strategies to mitigate this problem:
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Deactivate the Silica Gel: Pre-treat the silica gel with a base to neutralize the acidic silanol groups. This can be done by preparing a slurry of the silica gel in the eluent containing a small amount (0.5-2%) of a tertiary amine like triethylamine or pyridine.[1]
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Use an Alternative Stationary Phase: Consider using a less acidic stationary phase. Neutral or basic alumina is a good alternative.[1][2] For particularly sensitive compounds, Florisil or cellulose can also be effective.[1]
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Use Boric Acid-Impregnated Silica Gel: This method has been shown to be effective in reducing the over-adsorption of pinacol boronic esters on silica gel, leading to improved recovery.[5]
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Work Quickly: Minimize the contact time of your compound with the silica gel by running the column as quickly as possible (flash chromatography).
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Issue 2: The product is hydrolyzing to the boronic acid during purification.
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Question: My analytical data (e.g., NMR or LC-MS) shows a significant amount of the corresponding boronic acid after column chromatography. How can I prevent this hydrolysis?
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Answer: Hydrolysis of the pinacol boronic ester is a frequent problem, especially on standard silica gel. To prevent this:
-
Ensure Anhydrous Conditions: Use dry solvents and pack the column in a low-humidity environment if possible.
-
Use Deactivated or Alternative Stationary Phases: As mentioned in Issue 1, using deactivated silica, boric acid-impregnated silica, or alumina can reduce on-column hydrolysis.
-
Consider Recrystallization: If the crude product is sufficiently pure, recrystallization is an excellent purification method that avoids contact with silica gel altogether.
-
Issue 3: Poor separation of the product from impurities.
-
Question: I am having trouble separating my product from a close-running impurity on the TLC plate and column. How can I improve the separation?
-
Answer: Improving separation requires optimizing the chromatographic conditions:
-
Solvent System Optimization: Systematically screen different solvent systems with varying polarities. For isoquinoline derivatives, gradients of ethyl acetate in hexanes or dichloromethane in hexanes are good starting points. The addition of a small amount of a more polar solvent like methanol or a basic modifier like triethylamine can significantly alter selectivity.
-
Alternative Purification Technique: If chromatography is ineffective, consider recrystallization. A systematic approach to solvent screening for recrystallization is recommended.
-
Derivatization: In challenging cases, the boronic ester can be temporarily converted to a more easily purifiable derivative, such as a diethanolamine adduct or a potassium trifluoroborate salt.[6][7] These derivatives are often crystalline and can be purified by recrystallization before regenerating the boronic ester.
-
Experimental Protocols
Column Chromatography Purification
This is a general protocol that should be optimized for each specific case.
Table 1: Column Chromatography Parameters
| Parameter | Recommendation |
| Stationary Phase | Silica gel (deactivated with 1% triethylamine in the eluent), Neutral Alumina, or Boric Acid-Impregnated Silica Gel |
| Eluent System | Gradient of Ethyl Acetate in Hexanes (e.g., 0% to 30%) or Dichloromethane in Hexanes |
| Loading Technique | Dry loading is often preferred to minimize solvent effects and improve resolution. |
| Monitoring | Thin-Layer Chromatography (TLC) visualized under UV light (254 nm) and/or with a staining agent. |
Detailed Methodology:
-
Preparation of the Stationary Phase:
-
Deactivated Silica: Prepare a slurry of silica gel in the initial, low-polarity eluent containing 1% (v/v) triethylamine.
-
Boric Acid-Impregnated Silica: Stir silica gel with a 10% aqueous solution of boric acid, followed by drying in an oven.
-
-
Column Packing: Pack the column with the chosen stationary phase as a slurry in the initial eluent.
-
Sample Loading: Adsorb the crude product onto a small amount of silica gel or celite. After evaporating the solvent, carefully add the solid to the top of the column.
-
Elution: Start with a low-polarity eluent (e.g., 100% hexanes) and gradually increase the polarity by adding ethyl acetate or another suitable polar solvent.
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Recrystallization
Table 2: Potential Recrystallization Solvents for Isoquinoline Derivatives
| Solvent | Polarity | Boiling Point (°C) | Notes |
| Ethanol | Polar | 78 | A good starting point for many aromatic compounds.[8] |
| Ethyl Acetate | Intermediate | 77 | Suitable for compounds with intermediate polarity.[8] |
| Toluene | Nonpolar | 111 | Can be effective for less polar compounds.[8] |
| Heptane/Hexane | Nonpolar | 98 / 69 | Often used as an anti-solvent with a more polar solvent.[8] |
| Dichloromethane/Hexane | Mixture | - | A common solvent system for recrystallization. |
| Diethyl Ether/Hexane | Mixture | - | Another common solvent system for recrystallization. |
Detailed Methodology:
-
Solvent Screening: In small test tubes, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: In a flask, dissolve the crude product in the minimum amount of the chosen hot solvent.
-
Cooling: Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath or refrigerator.
-
Crystal Collection: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum.
Visualizations
Caption: A logical workflow for deciding on the purification strategy.
Caption: Troubleshooting guide for low recovery during column chromatography.
References
Stability and storage conditions for isoquinoline-4-boronic acid pinacol ester
This technical support center provides guidance on the stability and storage of isoquinoline-4-boronic acid pinacol ester, a key reagent for researchers, scientists, and professionals in drug development. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for isoquinoline-4-boronic acid pinacol ester?
A1: For long-term storage, it is recommended to store isoquinoline-4-boronic acid pinacol ester at 2-8°C.[1][2] It should be kept in a tightly sealed container to protect it from moisture and air. For extended periods, storage under an inert atmosphere (e.g., argon or nitrogen) is advisable to prevent degradation.
Q2: How stable is isoquinoline-4-boronic acid pinacol ester at room temperature?
A2: While pinacol esters are generally more stable than their corresponding boronic acids, prolonged exposure to ambient conditions should be avoided.[3][4] For short-term needs, such as weighing or preparing for a reaction, the compound can be handled at room temperature. However, it is susceptible to hydrolysis, especially in the presence of moisture.
Q3: Is isoquinoline-4-boronic acid pinacol ester sensitive to light?
Q4: What solvents are suitable for dissolving isoquinoline-4-boronic acid pinacol ester?
A4: Isoquinoline-4-boronic acid pinacol ester is generally soluble in common organic solvents such as dichloromethane, diethyl ether, and tetrahydrofuran (THF).[5] Its solubility in water is low due to its hydrophobic nature.[5] For analytical purposes like HPLC, acetonitrile is often used as a diluent.[6]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent reaction yields or failed reactions (e.g., Suzuki-Miyaura coupling). | Degradation of the boronic ester due to improper storage or handling, leading to a lower effective concentration of the active reagent. | - Ensure the reagent has been stored at 2-8°C under a dry, inert atmosphere. - Perform a purity check (e.g., by NMR or HPLC) before use. - When setting up reactions, handle the compound quickly and minimize its exposure to air and moisture. Use anhydrous solvents and techniques. |
| Appearance of a new, more polar spot on TLC analysis of the starting material. | Hydrolysis of the pinacol ester to the corresponding isoquinoline-4-boronic acid. This is a common issue, especially if the compound has been exposed to moisture or acidic/basic conditions.[3][7] | - Confirm the identity of the new spot by co-spotting with a known sample of the boronic acid, if available. - If hydrolysis has occurred, purification by column chromatography may be possible, but care must be taken as silica gel can promote further hydrolysis.[8] Using a non-polar eluent system and minimizing the time on the column is recommended. |
| Broad or tailing peaks during HPLC analysis. | On-column hydrolysis of the pinacol ester to the boronic acid.[1][9][10][11] The presence of both species can lead to poor peak shape. | - Use a reversed-phase HPLC method with a mobile phase that minimizes hydrolysis. A neutral or slightly basic pH may be preferable to acidic conditions.[1][12] - Employ a fast HPLC method to reduce the time the analyte spends on the column.[1] - Use a non-aqueous, aprotic diluent for sample preparation.[12] |
| Compound appears clumpy or discolored. | Absorption of moisture from the atmosphere, which can lead to hydrolysis and potential degradation. | - Discard the reagent if significant discoloration or clumping is observed, as its purity is likely compromised. - To prevent this, always store the compound in a desiccator or under an inert atmosphere. |
Stability and Storage Conditions Summary
| Parameter | Condition | Recommendation | Notes |
| Temperature | Long-term | 2-8°C[1][2] | Refrigeration is crucial for maintaining long-term stability. |
| Short-term | Room Temperature | Permissible for weighing and immediate use in reactions. | |
| Atmosphere | Storage | Inert gas (Argon, Nitrogen) | Highly recommended to prevent oxidation and hydrolysis. |
| Handling | Dry conditions | Minimize exposure to atmospheric moisture. | |
| Light | Storage | Dark/Amber vial | General good practice for reactive organic compounds. |
| Containers | Storage | Tightly sealed | Prevents ingress of moisture and air. |
Experimental Protocols
Protocol for Assessing the Stability of Isoquinoline-4-Boronic Acid Pinacol Ester
This protocol outlines a general method for determining the stability of isoquinoline-4-boronic acid pinacol ester under specific conditions (e.g., in a particular solvent at a set temperature).
1. Materials:
- Isoquinoline-4-boronic acid pinacol ester
- Anhydrous solvent of interest (e.g., THF, Dichloromethane)
- Internal standard (e.g., a stable compound with a distinct NMR signal, such as 1,3,5-trimethoxybenzene)
- NMR tubes
- HPLC vials
- HPLC system with a suitable column (e.g., C18)
- NMR spectrometer
2. Procedure:
3. Data Analysis:
Visualizations
References
- 1. tandfonline.com [tandfonline.com]
- 2. Susceptibility to hydrolysis of phenylboronic pinacol esters at physiological pH | Semantic Scholar [semanticscholar.org]
- 3. Stability of Boronic Esters to Hydrolysis : A Comparative Study | Semantic Scholar [semanticscholar.org]
- 4. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
- 5. CAS 61676-62-8: Isopropoxyboronic acid pinacol ester [cymitquimica.com]
- 6. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SI...: Ingenta Connect [ingentaconnect.com]
- 7. Susceptibility to hydrolysis of phenylboronic pinacol esters at physiological pH [iris.unipv.it]
- 8. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Suzuki Coupling with Isoquinoline Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common side reactions encountered during the Suzuki-Miyaura coupling of isoquinoline derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the Suzuki coupling of isoquinoline derivatives?
A1: The most frequently encountered side reactions include:
-
Homocoupling: The self-coupling of the boronic acid or ester reagent to form a biaryl byproduct. This is a very common issue in many Suzuki-Miyaura reactions.
-
Protodeboronation: The cleavage of the C-B bond of the organoboron reagent, which is then replaced by a hydrogen atom from a proton source (like water or alcohol) in the reaction mixture. This leads to the formation of a simple isoquinoline without the desired coupled partner.
-
Dehalogenation: If your isoquinoline derivative is a halo-isoquinoline, this side reaction involves the replacement of the halogen atom with a hydrogen atom, leading to the undesired parent isoquinoline.
-
Catalyst Decomposition: The palladium catalyst can decompose, often forming palladium black, which reduces catalytic activity and can lead to incomplete reactions or the promotion of side reactions.
Q2: My reaction is sluggish and gives low yields. What are the potential causes when using an isoquinoline substrate?
A2: Low yields and slow reaction rates can stem from several factors:
-
Steric Hindrance: Bulky substituents near the coupling site on either the isoquinoline or the boronic acid can hinder the catalytic cycle.
-
Poor Catalyst/Ligand Choice: The electronic properties of the isoquinoline ring can influence the effectiveness of the palladium catalyst and ligand. For electron-poor isoquinolines, more electron-rich and bulky phosphine ligands are often required.
-
Base Incompatibility: The choice and strength of the base are critical. An inappropriate base can lead to catalyst deactivation or promote side reactions over the desired coupling.
-
Low Reaction Temperature: While higher temperatures can sometimes promote side reactions, an insufficient temperature may not provide the necessary activation energy for the reaction to proceed at a reasonable rate.
Q3: I am observing significant amounts of a homocoupled product from my boronic acid. How can I minimize this?
A3: To reduce homocoupling, consider the following strategies:
-
Use a Less Reactive Boron Reagent: Boronic esters (like pinacol esters) are often more stable and less prone to homocoupling than their corresponding boronic acids.
-
Control Stoichiometry: Using a slight excess of the boronic acid reagent (e.g., 1.1-1.5 equivalents) can sometimes favor the cross-coupling reaction. However, a large excess can lead to more homocoupling.
-
Optimize the Base: A weaker base or a carefully controlled amount of a strong base can sometimes disfavor the pathways leading to homocoupling.
-
Lower the Catalyst Loading: High concentrations of the palladium catalyst can sometimes promote the homocoupling side reaction.
Q4: How can I prevent protodeboronation of my boronic acid reagent?
A4: Protodeboronation is often exacerbated by the presence of water or other protic sources. To minimize this:
-
Use Anhydrous Conditions: Ensure your solvent and reagents are thoroughly dried. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is crucial.
-
Choose the Right Base: Some bases can introduce water (e.g., hydrated salts) or promote protodeboronation. Using anhydrous bases like K3PO4 or CsF can be beneficial.
-
Reaction Time: Prolonged reaction times can increase the likelihood of protodeboronation. Monitor the reaction progress (e.g., by TLC or LC-MS) and work it up as soon as it is complete.
Troubleshooting Guide
This guide addresses specific issues with quantitative data and detailed protocols.
Issue 1: Dominant Homocoupling of the Boronic Acid Partner
When coupling a halo-isoquinoline with an arylboronic acid, the formation of a biaryl byproduct from the boronic acid is a common problem.
Troubleshooting Workflow
Technical Support Center: Solubility Enhancement for 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline
This guide provides researchers, scientists, and drug development professionals with practical strategies and troubleshooting advice for improving the solubility of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline (also known as isoquinoline-4-boronic acid pinacol ester) during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a crystalline solid that is generally soluble in common organic solvents but has low solubility in water.[1][2] The pinacol ester group increases its solubility in organic solvents compared to the parent boronic acid.[3][4] Like many nitrogen heterocycles, its solubility in aqueous solutions can be significantly influenced by pH.[5]
Q2: I'm observing precipitation when diluting my DMSO stock solution into an aqueous buffer. What is the likely cause and what should I do?
A2: This is a common issue known as precipitation upon dilution, which occurs when the final concentration of the compound exceeds its kinetic solubility in the aqueous medium.[6][7] The DMSO concentration in the final solution might also be too low to maintain solubility. To resolve this, you can try pre-warming the aqueous media, adding the stock solution dropwise while stirring, or lowering the final test concentration of the compound.[6][7]
Q3: Is this compound stable to changes in pH or temperature?
A3: The pinacol boronic ester functional group can be sensitive to hydrolysis, especially under harsh acidic or basic conditions.[8][9][10] The isoquinoline moiety, being a weak base (pKa of ~5.14-5.4), will become protonated in acidic conditions.[5][11] While gentle heating can aid dissolution, prolonged exposure to high temperatures should be avoided to prevent potential degradation. The stability of boronic esters is influenced by factors like pH, temperature, and steric hindrance.[8][9]
Q4: Can I use pH adjustment to improve the aqueous solubility of this compound?
A4: Yes, pH adjustment is a primary strategy for this molecule. The isoquinoline nitrogen is basic and can be protonated by adding a dilute acid (e.g., HCl) to lower the pH.[5] This forms a more polar salt, which is typically much more soluble in water and other polar solvents.[12][13]
Troubleshooting Guide for Solubility Enhancement
If you are encountering solubility issues, follow this systematic approach. The diagram below illustrates a logical workflow for addressing poor solubility.
Caption: Decision workflow for improving compound solubility.
Summary of Solubility Enhancement Techniques
| Technique | Methodology | Recommended Solvents/Reagents | Pros | Cons & Considerations |
| Common Organic Solvents | Dissolve the compound by vortexing or sonicating at room temperature. | Aprotic Polar: DMSO, DMFChlorinated: Dichloromethane (DCM), ChloroformEthers: THF, Diethyl Ether | Simple and effective for creating concentrated stock solutions.[6][14] | May not be compatible with all experimental systems (e.g., cell-based assays).[13] |
| Gentle Heating | Warm the solvent/compound mixture gently (e.g., 30-40°C) with constant stirring. | Any of the above organic solvents or aqueous buffers. | Can significantly increase the rate of dissolution and solubility limit.[6] | Risk of compound degradation. The pinacol ester may be sensitive to prolonged heating.[8] Solution may precipitate upon cooling. |
| Co-solvency | Prepare the solution in a mixture of a miscible organic solvent and an aqueous buffer. | DMSO/Water, Ethanol/PBS, Propylene Glycol/Water. | Balances solubilizing power of organic solvents with the requirements of an aqueous assay environment.[15] | The final concentration of the organic solvent must be optimized to avoid toxicity or artifacts in biological assays.[13] |
| pH Adjustment | For aqueous solutions, add a dilute acid dropwise to lower the pH and protonate the isoquinoline nitrogen. | Dilute HCl, Dilute Acetic Acid in Water or Buffer. | Highly effective for increasing aqueous solubility by forming a more soluble salt.[5] | The boronic ester bond may be susceptible to hydrolysis at very low pH.[8][16] The change in pH must be compatible with the experimental assay. |
| Formulation with Excipients | Co-formulate the compound with solubilizing agents like cyclodextrins. | Hydroxypropyl-β-cyclodextrin (HP-β-CD), Mannitol. | Can significantly enhance aqueous solubility and stability.[6] Mannitol has been shown to increase the solubility of boronic acids.[17] | Requires additional formulation development and characterization. May interfere with some assays. |
Experimental Protocols
Protocol 1: Small-Scale Solubility Screening
Objective: To identify suitable solvents or solvent systems for the compound.
Materials:
-
This compound
-
Selection of test solvents (e.g., DMSO, Ethanol, Methanol, DCM, Water, PBS buffer pH 7.4)
-
Small glass vials (e.g., 1.5 mL)
-
Vortex mixer and/or sonicator
-
Analytical balance
Methodology:
-
Weigh approximately 1-2 mg of the compound into separate, labeled vials.
-
Add a small, precise volume of the first test solvent (e.g., 100 µL) to a vial.
-
Vortex the vial vigorously for 1-2 minutes. If the solid is not fully dissolved, sonicate for 5-10 minutes.
-
Visually inspect the solution against a dark background for any undissolved particles.
-
If the compound dissolves completely, record the solvent and the approximate concentration (e.g., >10-20 mg/mL).
-
If the compound does not dissolve, add another aliquot of solvent (e.g., 100 µL) and repeat steps 3-4, recalculating the concentration upon dissolution.
-
Repeat the process for all selected solvents to determine a qualitative or semi-quantitative solubility profile.
Protocol 2: pH-Dependent Aqueous Solubility Test
Objective: To determine if lowering the pH improves the compound's solubility in an aqueous buffer.
Materials:
-
Compound stock solution (e.g., 10 mM in DMSO)
-
Aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)
-
Dilute Hydrochloric Acid (0.1 M HCl)
-
pH meter or pH strips
-
96-well plate or clear microcentrifuge tubes
Methodology:
-
Prepare a series of test buffers by adjusting the pH of your starting buffer. For example, create buffers at pH 7.4 (control), 6.0, 5.0, and 4.0 using the 0.1 M HCl.
-
In separate tubes or wells, add a fixed volume of each buffer (e.g., 990 µL).
-
Add 10 µL of the 10 mM DMSO stock solution to each buffer, resulting in a final compound concentration of 100 µM and a final DMSO concentration of 1%.
-
Mix gently and incubate at the desired experimental temperature (e.g., room temperature or 37°C) for 15-30 minutes.
-
Visually inspect each solution for signs of precipitation (cloudiness, visible particles). A simple method is to check for light scattering (nephelometry) using a plate reader.[6]
-
Compare the clarity of the solutions. Increased clarity at lower pH values indicates the formation of a more soluble salt, confirming that pH adjustment is an effective strategy.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Showing Compound Isoquinoline (FDB012557) - FooDB [foodb.ca]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Isoquinoline - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Page loading... [guidechem.com]
- 12. Isoquinoline [drugfuture.com]
- 13. researchgate.net [researchgate.net]
- 14. organicchemistrydata.org [organicchemistrydata.org]
- 15. ascendiacdmo.com [ascendiacdmo.com]
- 16. Stabilization of catechol–boronic ester bonds for underwater self-healing and recycling of lipophilic bulk polymer in wider pH range - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 17. DSpace [kuscholarworks.ku.edu]
Catalyst and ligand selection for isoquinoline-4-boronic acid pinacol ester coupling
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Suzuki-Miyaura cross-coupling of isoquinoline-4-boronic acid pinacol ester.
Frequently Asked Questions (FAQs)
Q1: What are the initial recommended conditions for the Suzuki-Miyaura coupling of isoquinoline-4-boronic acid pinacol ester?
A1: For a starting point, a common set of conditions involves a palladium catalyst with a phosphine ligand, a suitable base, and an appropriate solvent system. Based on successful couplings of similar isoquinoline derivatives, a reliable starting point would be to use a catalyst system like Pd(PPh₃)₄ or a combination of a palladium precursor (e.g., Pd₂(dba)₃) with a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos).[1] A common base is K₂CO₃ or K₃PO₄, and a typical solvent system is a mixture of an organic solvent like 1,4-dioxane or toluene with water.[2]
Q2: My isoquinoline-4-boronic acid pinacol ester appears to be degrading during the reaction. What is the likely cause and how can I prevent it?
A2: Boronic acids and their esters, especially heteroaryl derivatives, can be susceptible to protodeboronation, a side reaction where the carbon-boron bond is cleaved by a proton source.[1][3] While pinacol esters are generally more stable than the corresponding boronic acids, degradation can still occur, particularly under harsh conditions.[4] To minimize this, ensure you are using anhydrous solvents and reagents if the protocol allows. Additionally, using a milder base or carefully controlling the reaction temperature and time can help preserve the integrity of your boronic ester.
Q3: I am observing low to no yield in my coupling reaction. What are the most common causes?
A3: Low or no yield in Suzuki-Miyaura couplings can stem from several factors:
-
Inactive Catalyst: The palladium catalyst may have degraded due to exposure to air or impurities. It is crucial to handle catalysts under an inert atmosphere.[2]
-
Suboptimal Ligand: The chosen phosphine ligand may not be suitable for the specific electronic properties of the isoquinoline substrate. For electron-deficient heteroaryls like isoquinoline, bulky and electron-donating ligands are often more effective.[5]
-
Inappropriate Base: The strength and type of base are critical for the transmetalation step. An unsuitable base can lead to incomplete reaction or side reactions.
-
Poor Solubility: If the reactants are not fully dissolved in the chosen solvent, the reaction rate will be significantly hindered.
-
Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate, or too high, leading to catalyst decomposition.
Q4: Are there specific catalyst and ligand systems that have proven effective for challenging isoquinoline couplings?
A4: Yes, for challenging Suzuki couplings involving electron-deficient heteroaromatics, specific catalyst systems have been shown to be highly effective. For the coupling of an isoquinoline-8-ylboronic acid, the use of PdCl₂(dtbpf) as a catalyst has been reported to be successful. The dtbpf ligand, with its bulky tert-butyl groups, is particularly effective in facilitating both oxidative addition and reductive elimination, which are key steps in the catalytic cycle.[5] Buchwald-type ligands, such as XPhos and SPhos, in combination with a palladium source like Pd₂(dba)₃, are also excellent choices for difficult couplings.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive catalyst (Pd source or ligand). | Use a fresh batch of catalyst and ligand. Consider using a pre-catalyst that is more air-stable. Ensure the reaction is set up under an inert atmosphere (e.g., nitrogen or argon).[2] |
| Suboptimal catalyst/ligand combination. | Screen different palladium sources (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) and bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, dtbpf).[5] | |
| Incorrect base selection. | Screen different bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃. The choice of base can significantly impact the reaction outcome. | |
| Low reaction temperature. | Gradually increase the reaction temperature, monitoring for any signs of decomposition. Microwave irradiation can sometimes be beneficial for sluggish reactions. | |
| Formation of Side Products (e.g., Homocoupling) | Non-optimal reaction conditions. | Adjust the stoichiometry of the reactants. Lowering the catalyst loading or changing the ligand can sometimes suppress homocoupling. |
| Incomplete Consumption of Starting Material | Insufficient reaction time or temperature. | Increase the reaction time and/or temperature. Monitor the reaction progress by TLC or LC-MS to determine the optimal endpoint. |
| Poor solubility of reactants. | Choose a solvent system in which all reactants are fully soluble at the reaction temperature. Common solvents include 1,4-dioxane, toluene, and DMF, often with water as a co-solvent.[2] | |
| Protodeboronation of Isoquinoline-4-boronic acid pinacol ester | Presence of protic impurities or excess water. | Use anhydrous solvents and dry reagents. While some water is often necessary for the reaction, excessive amounts can promote protodeboronation. |
| Harsh basic conditions. | Consider using a milder base (e.g., K₂CO₃ instead of K₃PO₄) or a fluoride-based base like CsF. |
Catalyst and Ligand Selection for Isoquinoline Coupling
The choice of catalyst and ligand is critical for a successful Suzuki-Miyaura coupling with isoquinoline derivatives. The following table summarizes some catalyst systems used for the coupling of various substituted isoquinolines.
| Catalyst Precursor | Ligand | Base | Solvent | Substrate | Yield (%) |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | 1,4-Dioxane/H₂O | 6-Bromoisoquinoline-1-carbonitrile | 64-75 |
| PdCl₂(dtbpf) | dtbpf | K₂CO₃ | ACN/H₂O | Isoquinoline-8-ylboronic acid | 35-69 |
Data for 6-Bromoisoquinoline-1-carbonitrile coupling is generalized from a patent source.[2] Data for Isoquinoline-8-ylboronic acid is from a one-pot synthesis of triazines.[5]
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of a Halogenated Isoquinoline with Isoquinoline-4-boronic acid pinacol ester
This protocol is a generalized starting point and may require optimization for specific substrates.
Materials:
-
Halogenated isoquinoline (1.0 equiv)
-
Isoquinoline-4-boronic acid pinacol ester (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 - 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane)
-
Degassed water
-
Inert gas (Nitrogen or Argon)
-
Reaction vessel (e.g., round-bottom flask or microwave vial) with a magnetic stir bar
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To the reaction vessel, add the halogenated isoquinoline, isoquinoline-4-boronic acid pinacol ester, and the base.
-
Inert Atmosphere: Seal the vessel and purge with an inert gas for 10-15 minutes.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent and water (a common ratio is 4:1 to 10:1 organic solvent to water) via syringe. Then, add the palladium catalyst.[2]
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system.
Visualizations
References
Technical Support Center: 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline in Suzuki-Miyaura Cross-Coupling Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline in Suzuki-Miyaura cross-coupling reactions.
Troubleshooting Guide
This guide addresses common issues encountered during the Suzuki-Miyaura coupling of this compound with aryl halides.
Issue 1: Low or No Product Yield
Low or no yield of the desired 4-arylisoquinoline product is a frequent challenge. The following sections break down potential causes and solutions.
Inadequate Catalyst Activity
Possible Cause: The palladium catalyst is not being activated or is decomposing prematurely.
Solutions:
-
Catalyst Choice: While various palladium catalysts can be effective, Pd(PPh₃)₄ and PdCl₂(dppf) are commonly used for similar heteroaromatic systems. If one is failing, consider trying the other.
-
Ligand Selection: For challenging couplings, consider using more electron-rich and bulky phosphine ligands like SPhos or XPhos, which can improve catalyst stability and activity.
-
Inert Atmosphere: Ensure the reaction is set up under a strict inert atmosphere (Argon or Nitrogen) to prevent oxidation and deactivation of the Pd(0) catalyst. Degas all solvents thoroughly.
Ineffective Base
Possible Cause: The chosen base may not be optimal for the specific substrates and solvent system, leading to inefficient transmetalation.
Solutions:
-
Base Screening: The choice of base is critical. A screening of different bases is recommended. Inorganic bases are generally preferred.
-
Solubility: Ensure the chosen base has some solubility in the reaction medium. For aqueous/organic solvent mixtures, bases like Na₂CO₃, K₂CO₃, and K₃PO₄ are often effective.
Table 1: Effect of Different Bases on Suzuki-Miyaura Coupling Yield
| Base | Typical Yield Range (%) | Notes |
| Na₂CO₃ | 85-98% | A commonly used and effective base in aqueous solvent mixtures. |
| K₂CO₃ | 80-95% | Similar to Na₂CO₃, often used interchangeably. |
| K₃PO₄ | 75-92% | A stronger base that can be effective for less reactive aryl chlorides. |
| Cs₂CO₃ | 88-97% | Often gives excellent yields but is more expensive. |
| KOH | 70-90% | A strong base that can sometimes lead to side reactions.[1] |
| NaOH | ~70% | High basicity can be detrimental in some cases.[1] |
| KF | Moderate to High | Fluoride ions can play a unique role in activating the boronic ester.[1] |
| Et₃N (Triethylamine) | < 20% | Organic bases are often less effective for this type of coupling. |
Data compiled from studies on Suzuki-Miyaura reactions and is illustrative. Yields are highly dependent on specific substrates and conditions.[1][2][3]
Sub-optimal Solvent and Temperature
Possible Cause: The reaction solvent may not be suitable for dissolving the reactants or for the stability of the catalytic species at the reaction temperature.
Solutions:
-
Solvent Choice: A mixture of an organic solvent and water is often optimal. Common choices include:
-
Dioxane/H₂O
-
Toluene/H₂O
-
DMF/H₂O
-
THF/H₂O
-
-
Temperature: Most Suzuki couplings with aryl bromides proceed well between 80-100 °C. If the reaction is sluggish, a modest increase in temperature may help. For more reactive aryl iodides, lower temperatures may be sufficient.
Issue 2: Presence of Significant Side Products
The formation of byproducts can complicate purification and reduce the yield of the desired product.
Homocoupling of the Boronic Ester
Possible Cause: This occurs when the boronic ester reacts with itself. It is often promoted by the presence of oxygen.
Solutions:
-
Strict Inert Atmosphere: Meticulous degassing of solvents and maintaining an inert atmosphere throughout the reaction is crucial.
-
Controlled Addition: In some cases, slow addition of the boronic ester to the reaction mixture can minimize its concentration and reduce homocoupling.
Protodeboronation
Possible Cause: The C-B bond of the isoquinoline boronic ester is cleaved and replaced by a C-H bond, regenerating isoquinoline. This can be caused by excess water or acidic impurities.
Solutions:
-
Anhydrous Solvents (if applicable): While many Suzuki reactions tolerate water, if protodeboronation is a major issue, using anhydrous solvents and bases may be necessary.
-
Base Choice: The base plays a role in the equilibrium between the boronic ester and the more reactive boronate species. A suitable base helps to favor the productive coupling pathway.
Issue 3: Difficulty in Product Purification
Possible Cause: The product may be difficult to separate from starting materials, byproducts, or catalyst residues.
Solutions:
-
Aqueous Workup: After the reaction, a standard aqueous workup can help to remove inorganic salts.
-
Filtration: Passing the crude product through a plug of silica gel or celite can remove palladium residues.
-
Column Chromatography: Flash column chromatography on silica gel is a common and effective method for purifying the final product. A gradient of ethyl acetate in hexanes is often a good starting point for elution.
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective purification technique.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
This protocol is a general starting point and may require optimization for specific aryl halides.
Materials:
-
This compound (1.0 equiv)
-
Aryl halide (1.0-1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., Na₂CO₃, 2.0 equiv)
-
Solvent (e.g., Dioxane/H₂O, 4:1 v/v)
Procedure:
-
To a flame-dried round-bottom flask, add the aryl halide, this compound, and the palladium catalyst.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed solvent, followed by an aqueous solution of the base.
-
Heat the reaction mixture to 80-100 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash with water and brine, then dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
Frequently Asked Questions (FAQs)
Q1: My this compound appears to be decomposing on the TLC plate. What could be the cause?
A1: Boronic esters can sometimes be unstable on silica gel, leading to streaking or decomposition on the TLC plate. This is a form of protodeboronation. While this can be an issue, it doesn't always mean the reaction is failing. It is best to monitor the reaction by observing the consumption of the aryl halide and the appearance of the product spot.
Q2: Can I use an aryl chloride as a coupling partner?
A2: Yes, but aryl chlorides are generally less reactive than aryl bromides or iodides. The coupling may require a more active catalyst system (e.g., one with a more electron-rich and bulky ligand like XPhos or SPhos), a stronger base (like K₃PO₄), and higher reaction temperatures.
Q3: How can I tell if my palladium catalyst is active?
A3: A color change is often indicative of the reaction proceeding. For example, a reaction mixture with Pd(PPh₃)₄ will typically turn from a pale yellow to a darker, often black or brown, suspension as the active Pd(0) species is formed and reacts. However, color is not always a reliable indicator of success. The best way to confirm catalyst activity is to monitor the reaction for product formation.
Q4: Is it necessary to use a large excess of the boronic ester?
A4: It is common to use a slight excess of the boronic ester (1.1-1.5 equivalents) to ensure complete consumption of the often more valuable aryl halide. However, a large excess should be avoided as it can lead to increased homocoupling and make purification more difficult.
Visualizations
Caption: A logical workflow for troubleshooting low-yield Suzuki-Miyaura reactions.
Caption: The key steps of the Suzuki-Miyaura catalytic cycle.
References
How to prevent deboronation of isoquinoline boronic esters during reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with isoquinoline boronic esters. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent deboronation and other common side reactions during your experiments.
Frequently Asked Questions (FAQs)
Q1: I am observing significant amounts of des-borylated isoquinoline in my reaction mixture. What is causing this, and how can I prevent it?
A1: The primary cause of this side product is a reaction called protodeboronation, where the carbon-boron bond is cleaved and replaced with a carbon-hydrogen bond. This is a common issue with heteroaromatic boronic acids and esters, including those of isoquinoline. The propensity for protodeboronation is highly dependent on the reaction conditions.
Key Factors Influencing Protodeboronation:
-
pH and Base: Protodeboronation is often catalyzed by both acid and, more commonly, base.[1] Strong aqueous bases can accelerate the hydrolysis of the boronic ester to the more labile boronic acid, which can then readily undergo protodeboronation.
-
Water: The presence of water, often from solvents or bases, provides the proton source for protodeboronation.
-
Temperature: Higher reaction temperatures can increase the rate of protodeboronation.
-
Reaction Time: Prolonged exposure to harsh reaction conditions increases the likelihood of deboronation.
-
Palladium Catalyst and Ligands: The choice of palladium catalyst and phosphine ligand can significantly impact the rate of protodeboronation. Bulky electron-rich ligands, while often promoting the desired cross-coupling, can also accelerate palladium-catalyzed protodeboronation.[2][3][4]
Strategies to Prevent Protodeboronation:
-
Use a More Stable Boronic Ester: Instead of the commonly used pinacol (Pin) ester, consider using more robust alternatives like N-methyliminodiacetic acid (MIDA) esters or neopentyl glycol esters. MIDA esters are particularly stable and can be used in "slow-release" strategies where the active boronic acid is generated in situ at a low concentration.[5][6]
-
Employ Anhydrous Conditions: The use of anhydrous solvents and bases can significantly suppress protodeboronation by minimizing the presence of a proton source.[7][8] A recommended system for challenging heteroaryl couplings involves the use of potassium trimethylsilanolate (TMSOK) as a soluble, anhydrous base.[7][9]
-
Optimize the Base: If aqueous conditions are necessary, use a milder base such as K₃PO₄ or Cs₂CO₃ instead of strong hydroxides.
-
Control the Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Judicious Choice of Catalyst and Ligand: For isoquinoline boronic esters, catalyst systems with less bulky ligands might be preferable to minimize palladium-catalyzed protodeboronation.[2][3][4] However, this needs to be balanced with the need for a sufficiently active catalyst for the desired cross-coupling.
Q2: My Suzuki-Miyaura coupling reaction with an isoquinoline boronic ester is giving a low yield, even with minimal protodeboronation. What are other potential issues?
A2: Low yields in the absence of significant protodeboronation can stem from several other factors:
-
Catalyst Inhibition: The nitrogen atom in the isoquinoline ring can coordinate to the palladium center, potentially inhibiting the catalyst.
-
Inefficient Transmetalation: The transfer of the isoquinoline group from boron to palladium (transmetalation) can be a slow step, especially for electron-deficient heteroaromatics.
-
Homocoupling: The boronic ester can react with itself to form an isoquinoline-isoquinoline homodimer.
-
Poor Solubility: The isoquinoline boronic ester or other reaction components may have poor solubility in the chosen solvent system, leading to a sluggish reaction.
Troubleshooting Steps:
-
Catalyst and Ligand Screening: Experiment with different palladium sources (e.g., Pd₂(dba)₃, Pd(PPh₃)₄) and a variety of phosphine ligands (e.g., SPhos, XPhos, P(t-Bu)₃) to find the optimal combination for your specific substrates. For heteroaryl couplings, specialized ligands are often required.
-
Solvent Optimization: Ensure your substrates are soluble in the reaction mixture. Common solvents for Suzuki reactions include dioxane, toluene, and THF, often with a co-solvent like water if using an aqueous base. For anhydrous conditions, THF or dioxane are good choices.[7]
-
Additive Effects: The addition of trimethyl borate has been shown to enhance reaction rates in anhydrous Suzuki-Miyaura couplings of heteroaromatics by solubilizing boronate complexes and preventing catalyst poisoning.[7]
-
Check Reagent Quality: Ensure your boronic ester, aryl halide, and all other reagents are pure and dry.
Q3: Should I use an isoquinoline boronic acid, a pinacol ester, or a MIDA ester for my Suzuki-Miyaura reaction?
A3: The choice of boron reagent is a critical parameter for a successful coupling reaction. Here's a general guide:
-
Isoquinoline Boronic Acids: While commercially available, free boronic acids of heteroaromatics are often the least stable and most prone to protodeboronation and other decomposition pathways. They are best used immediately after preparation or purification.
-
Isoquinoline Pinacol Boronic Esters (Pin): These are more stable than the corresponding boronic acids and are widely used. They are generally suitable for purification by column chromatography. However, they can still undergo hydrolysis and subsequent protodeboronation under basic aqueous conditions.
-
Isoquinoline MIDA Boronic Esters: These are highly stable, crystalline solids that are exceptionally resistant to hydrolysis and protodeboronation.[5][10] They are ideal for multi-step syntheses where the boronic acid moiety needs to be carried through several reaction steps. In Suzuki-Miyaura reactions, they act as slow-release reservoirs for the active boronic acid, which can minimize side reactions. For challenging couplings involving sensitive isoquinoline substrates, MIDA esters are often the superior choice.[5][11]
Data Presentation
Table 1: Qualitative Comparison of Different Boronic Acid Derivatives for Isoquinoline Systems
| Boron Derivative | Relative Stability | Ease of Handling | Propensity for Protodeboronation | Suitability for Iterative Cross-Coupling |
| Boronic Acid | Low | Moderate | High | No |
| Pinacol Ester | Moderate | Good | Moderate | Limited |
| Neopentyl Glycol Ester | Moderate-High | Good | Low-Moderate | Limited |
| MIDA Ester | High | Excellent | Very Low | Yes |
| Trifluoroborate Salt | High | Good | Low | Yes |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of an Isoquinoline Boronic Pinacol Ester under Anhydrous Conditions
This protocol is adapted from conditions reported to be effective for challenging heteroaryl-heteroaryl couplings.[7]
Materials:
-
Isoquinoline boronic pinacol ester (1.1 equiv)
-
Aryl or heteroaryl halide (1.0 equiv)
-
Pd-P(t-Bu)₃-G3 catalyst (2 mol %)
-
Potassium trimethylsilanolate (TMSOK) (1.5 equiv)
-
Trimethyl borate (3.0 equiv)
-
Anhydrous 1,4-dioxane (to make a 0.5 M solution with respect to the halide)
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add the isoquinoline boronic pinacol ester, the aryl/heteroaryl halide, and the palladium catalyst.
-
Seal the flask with a septum and purge with argon for 10-15 minutes.
-
Under a positive pressure of argon, add the anhydrous 1,4-dioxane via syringe.
-
Add the trimethyl borate via syringe.
-
In a separate oven-dried flask, dissolve the TMSOK in anhydrous 1,4-dioxane. Add this solution dropwise to the reaction mixture at room temperature.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Synthesis of an Isoquinoline Boronic MIDA Ester
This protocol is a general procedure for the synthesis of MIDA boronates from boronic acids.[12][13][14]
Materials:
-
Isoquinoline boronic acid (1.0 equiv)
-
N-methyliminodiacetic acid (MIDA) anhydride (3.0 equiv)
-
Anhydrous 1,4-dioxane
Procedure:
-
To an oven-dried round-bottomed flask equipped with a magnetic stir bar, add the MIDA anhydride and the isoquinoline boronic acid.
-
Cap the flask with a septum, evacuate, and backfill with nitrogen.
-
Add anhydrous 1,4-dioxane via syringe to form a suspension.
-
Heat the flask in an oil bath at 70 °C for 24 hours. A white precipitate should form.
-
Cool the reaction mixture to room temperature.
-
Perform an aqueous workup by adding water and extracting with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude MIDA boronate can often be purified by precipitation from a solvent system like acetone/diethyl ether.
Visualizations
Caption: General pathway for the protodeboronation of isoquinoline boronic esters.
Caption: Troubleshooting workflow for low yields in Suzuki-Miyaura reactions of isoquinoline boronic esters.
References
- 1. researchgate.net [researchgate.net]
- 2. Bulky ligands promote palladium-catalyzed protodeboronation - American Chemical Society [acs.digitellinc.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. benchchem.com [benchchem.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. orgsyn.org [orgsyn.org]
- 9. researchgate.net [researchgate.net]
- 10. MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 11. researchgate.net [researchgate.net]
- 12. orgsyn.org [orgsyn.org]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. Preparation of MIDA Anhydride and Reaction with Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Recommended work-up procedure for reactions involving 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work-ups.
Frequently Asked Questions (FAQs)
Q1: What is the typical work-up procedure for a Suzuki-Miyaura coupling reaction using this compound?
A typical aqueous work-up procedure is employed to isolate the product of a Suzuki-Miyaura coupling reaction involving this compound. The general steps are as follows:
-
Quenching: After the reaction is complete, it is cooled to room temperature and quenched, often by the addition of water or a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: The product is extracted from the aqueous phase using an organic solvent immiscible with water, such as ethyl acetate (EtOAc) or dichloromethane (DCM). This step should be repeated multiple times to ensure complete extraction of the product.
-
Washing: The combined organic layers are washed with water and then with brine (a saturated aqueous solution of NaCl). The water wash helps to remove water-soluble impurities and inorganic salts, while the brine wash aids in the removal of residual water from the organic layer.
-
Drying: The organic layer is dried over an anhydrous drying agent, such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), to remove any remaining traces of water.
-
Filtration and Concentration: The drying agent is removed by filtration, and the solvent is evaporated under reduced pressure to yield the crude product.
-
Purification: The crude product is then purified, most commonly by flash column chromatography on silica gel.[1][2]
Q2: What are the common side reactions and byproducts I should be aware of?
Several side reactions can occur during a Suzuki-Miyaura coupling, leading to the formation of byproducts that can complicate purification. The most common include:
-
Homocoupling of the boronic ester: This results in the formation of a bi-isoquinoline dimer. This side reaction is often promoted by the presence of oxygen, so it is crucial to properly degas the reaction mixture and maintain an inert atmosphere.[3]
-
Protodeboronation: The boronic ester can be cleaved from the isoquinoline ring and replaced with a hydrogen atom, leading to the formation of isoquinoline as a byproduct. This is more likely to occur in the presence of excess base or water, especially at elevated temperatures.[3] Pinacol esters, such as the one in the title compound, are generally more stable and less prone to protodeboronation compared to the corresponding boronic acids.[2]
-
Dehalogenation of the aryl halide: The starting aryl halide can be reduced, replacing the halogen with a hydrogen atom.
-
Formation of boronic acid: During the aqueous work-up, the pinacol ester can hydrolyze to the corresponding boronic acid. While this is often a necessary step for the catalytic cycle, any unreacted boronic ester that hydrolyzes during work-up can complicate purification.[4]
Q3: I am having trouble purifying my 4-arylisoquinoline product. What are some common purification challenges and how can I address them?
Purification of 4-arylisoquinoline products from Suzuki reactions can be challenging due to the similar polarities of the product, starting materials, and byproducts. Here are some common issues and potential solutions:
-
Co-elution of product and starting materials/byproducts: If the desired product and impurities have similar Rf values on TLC, separation by standard column chromatography can be difficult.
-
Solution: Try different solvent systems for column chromatography. A gradient elution may be necessary to achieve good separation. Adding a small amount of a polar solvent like methanol to the eluent can sometimes improve separation. For nitrogen-containing heterocyclic compounds, adding a small amount of a base like triethylamine (Et₃N) to the eluent can sometimes improve peak shape and separation by minimizing interactions with the acidic silica gel. Conversely, if the impurity is basic, adding a small amount of acetic acid might help it adhere more strongly to the silica.[5]
-
-
Residual palladium catalyst: The palladium catalyst can often contaminate the final product.
-
Solution: Filtering the reaction mixture through a pad of Celite before the aqueous work-up can help remove some of the palladium black.[2] During the work-up, washing the organic layer with an aqueous solution of a chelating agent like EDTA or thiourea can help to sequester and remove residual palladium.
-
-
Product is a solid that is difficult to handle:
-
Solution: Recrystallization can be an effective purification method if a suitable solvent system can be found. This can be a good alternative or a final purification step after column chromatography.
-
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low or No Product Formation | 1. Inactive catalyst. 2. Insufficiently degassed reaction mixture. 3. Inappropriate base or solvent. 4. Low reaction temperature. 5. Degradation of the boronic ester. | 1. Use a fresh batch of palladium catalyst and ligand. 2. Ensure thorough degassing of the solvent and reaction mixture with an inert gas (e.g., argon or nitrogen). 3. Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvent systems (e.g., dioxane/water, toluene/water, DMF/water). 4. Increase the reaction temperature, potentially using microwave irradiation to accelerate the reaction. 5. Use the boronic ester as soon as possible after it is obtained, and store it under inert atmosphere at a low temperature. |
| Significant Homocoupling of the Boronic Ester | Presence of oxygen in the reaction mixture. | Thoroughly degas all solvents and the reaction vessel before adding the catalyst. Maintain a positive pressure of an inert gas throughout the reaction. |
| Significant Protodeboronation | 1. Excess base. 2. Prolonged reaction time at high temperature. 3. Presence of excess water. | 1. Use the stoichiometric amount or a slight excess of base. 2. Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed. 3. Ensure anhydrous solvents are used if the reaction protocol calls for it. |
| Difficulty in Removing Palladium Residues | Inefficient removal during work-up and chromatography. | 1. Filter the reaction mixture through Celite before extraction. 2. Wash the organic extract with a solution of a chelating agent. 3. Use a specialized silica gel or resin designed for palladium scavenging during chromatography. |
| Product and Impurities Co-elute During Chromatography | Similar polarity of the compounds. | 1. Experiment with different eluent systems, including adding modifiers like triethylamine or acetic acid. 2. Consider using a different stationary phase for chromatography (e.g., alumina). 3. Attempt purification by recrystallization. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound with an Aryl Halide:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), combine the aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 equiv.).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water in a 4:1 ratio).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst like XPhos Pd G3, typically 1-5 mol%).
-
Reaction: Heat the reaction mixture with vigorous stirring to the desired temperature (often 80-110 °C) and monitor the progress by TLC or LC-MS.
-
Work-up and Purification: Follow the detailed work-up procedure outlined in the FAQs and the workflow diagram below.
Visualizations
Diagram 1: General Experimental Workflow for Suzuki-Miyaura Coupling
Caption: A flowchart illustrating the key stages of a Suzuki-Miyaura coupling reaction, from setup to the final purified product.
Diagram 2: Troubleshooting Logic for a Failed Suzuki-Miyaura Reaction
Caption: A decision-making diagram for troubleshooting low-yielding Suzuki-Miyaura coupling reactions.
References
Validation & Comparative
A Comparative Guide to 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline and Other Isoquinoline Boronic Esters in Drug Discovery
For researchers, scientists, and drug development professionals, the isoquinoline scaffold is a privileged motif, appearing in a multitude of biologically active compounds and approved pharmaceuticals. The ability to functionalize this core structure efficiently is paramount for modern medicinal chemistry. Isoquinoline boronic esters, particularly as pinacol esters, are key building blocks in this endeavor, primarily serving as versatile coupling partners in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction. This guide provides an objective comparison of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline against other positional isomers, focusing on their synthesis, reactivity in Suzuki-Miyaura coupling, and stability.
The position of the boronic ester moiety on the isoquinoline ring significantly influences its reactivity, stability, and accessibility. Understanding these differences is crucial for selecting the optimal building block for a given synthetic strategy. This guide will focus on the comparison of the 4-substituted isomer with the 1-, 5-, and 8-substituted analogues.
Comparative Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of carbon-carbon bond formation in drug discovery. The efficiency of this reaction using different isoquinoline boronic ester isomers is a critical performance metric. While a direct head-to-head comparison under identical conditions is scarce in the literature, a compilation of reported yields provides valuable insights into their relative reactivity.
| Isoquinoline Boronic Ester Isomer | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-substituted | 4-Bromo-1-fluoro-2-nitrobenzene | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/H₂O | 80 | 12 | 85 |
| 1-substituted | 4-Bromotoluene | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | 92 |
| 5-substituted | 2-Bromopyridine | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | Reflux | 5 | 88 |
| 8-substituted | 4-Bromoanisole | Pd(dppf)Cl₂ | K₃PO₄ | 1,4-Dioxane | 100 | 16 | 82 |
Discussion of Reactivity Trends:
The observed yields suggest that all examined isoquinoline boronic esters are competent coupling partners in Suzuki-Miyaura reactions. However, their reactivity is influenced by a combination of electronic and steric effects.
-
Electronic Effects: The isoquinoline ring system is generally electron-deficient, particularly at positions 1 and 3, due to the electronegativity of the nitrogen atom. A boronic ester at the C4 position, as in the title compound, is situated on the benzo-fused portion of the heterocycle. Its reactivity is thus expected to be comparable to other aryl boronic esters. In contrast, the C1 position is electronically distinct. The high yield observed for the 1-substituted isomer suggests that any electron-withdrawing effects from the adjacent nitrogen do not significantly hinder the transmetalation step under the reported conditions. The C5 and C8 positions are on the benzene ring and are expected to exhibit reactivity typical of phenylboronic esters, though potentially modulated by the proximity of the pyridine ring.
-
Steric Effects: The C1 and C8 positions are subject to peri-interactions, which can introduce steric hindrance around the boronic ester moiety. This may influence the rate of transmetalation. The high yields reported for both 1- and 8-substituted isomers indicate that this steric hindrance can be overcome with appropriate catalyst and ligand systems. The C4 and C5 positions are less sterically encumbered, which may contribute to their efficient coupling.
Accessibility and Synthesis
The ease of synthesis of the precursor haloisoquinolines and their subsequent conversion to the boronic esters are crucial considerations for their practical application. The Miyaura borylation is a common and effective method for synthesizing aryl and heteroaryl boronic esters from the corresponding halides.
-
1-Chloroisoquinoline: Readily synthesized from isoquinoline-N-oxide by treatment with phosphoryl chloride in high yield (around 85%).[1]
-
4-Bromoisoquinoline: Can be synthesized from 2-alkynyl arylimidates via a brominative annulation, providing access to a range of substituted analogues.[2] Another route involves the direct bromination of isoquinoline hydrochloride.[3]
-
5-Bromoisoquinoline: Prepared by the direct bromination of isoquinoline in sulfuric acid, which can be a one-pot procedure.[4]
-
8-Bromoisoquinoline: Can be synthesized from isoquinoline through a multi-step sequence involving bromination, nitration, reduction, and a Sandmeyer reaction.[5] A more direct synthesis involves the reaction of ethyl bromoacetate with tetrahydroisoquinolinium chloride.[6]
The availability of the corresponding halo-isoquinolines makes the Miyaura borylation a viable route to all four positional isomers of the isoquinoline boronic acid pinacol ester.
Hydrolytic Stability
Experimental Protocols
Representative Protocol for Miyaura Borylation of a Haloisoquinoline
This protocol describes a general method for the synthesis of an isoquinoline boronic acid pinacol ester from the corresponding haloisoquinoline.
Materials:
-
Haloisoquinoline (e.g., 4-bromoisoquinoline) (1.0 equiv)
-
Bis(pinacolato)diboron (B₂pin₂) (1.1 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.03 equiv)
-
Potassium acetate (KOAc) (3.0 equiv)
-
Anhydrous 1,4-dioxane
-
Nitrogen or Argon atmosphere
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the haloisoquinoline, bis(pinacolato)diboron, Pd(dppf)Cl₂, and potassium acetate.
-
Add anhydrous 1,4-dioxane via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired isoquinoline boronic acid pinacol ester.
Generalized Protocol for Comparative Suzuki-Miyaura Coupling
This protocol provides a framework for comparing the reactivity of different isoquinoline boronic ester isomers in a Suzuki-Miyaura coupling reaction.
Materials:
-
Aryl halide (e.g., 4-bromoanisole) (1.0 equiv)
-
Isoquinoline boronic acid pinacol ester isomer (1.2 equiv)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄) (0.05 equiv)
-
Base (e.g., 2M aqueous sodium carbonate) (2.0 equiv)
-
Solvent system (e.g., Toluene/Ethanol, 4:1)
-
Nitrogen or Argon atmosphere
Procedure:
-
In separate, identical reaction vessels for each isomer, combine the aryl halide, the respective isoquinoline boronic acid pinacol ester, and the palladium catalyst under an inert atmosphere.
-
Add the solvent system followed by the aqueous base.
-
Heat all reaction mixtures to the same temperature (e.g., 90 °C) and stir vigorously.
-
Monitor the progress of each reaction simultaneously by TLC or GC/LC-MS at regular time intervals.
-
Upon completion (or after a fixed time for comparison), cool the reactions to room temperature.
-
Work up each reaction identically by diluting with an organic solvent, washing with water and brine, drying, and concentrating.
-
Determine the yield of the coupled product for each reaction by a quantitative method (e.g., NMR with an internal standard or by mass after purification).
Visualizing Reaction Pathways and Workflows
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General workflow for synthesis and application of isoquinoline boronic esters.
Conclusion
This compound is a valuable and versatile building block for drug discovery, demonstrating robust performance in Suzuki-Miyaura coupling reactions. Its accessibility via Miyaura borylation of 4-bromoisoquinoline is straightforward. When compared to its positional isomers, no single isomer emerges as universally superior. The choice of the optimal isoquinoline boronic ester will depend on the specific synthetic target, the desired substitution pattern, and the reaction conditions to be employed. Researchers should consider the electronic and steric environment of the boronic ester, as well as the accessibility of the corresponding haloisoquinoline precursor, when designing their synthetic routes. The provided protocols offer a starting point for the in-house evaluation and comparison of these important synthetic intermediates.
References
A Head-to-Head Comparison: Pinacol Boronic Esters Versus a Field of Challengers in Suzuki Coupling Efficiency
For chemists engaged in the intricate art of molecular construction, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for forging carbon-carbon bonds. A critical choice in this Nobel Prize-winning reaction is the selection of the boronic acid surrogate. While the venerable pinacol boronic esters have long been the workhorse for many researchers, a new generation of boronic esters, most notably N-methyliminodiacetic acid (MIDA) boronates, has emerged, offering distinct advantages in stability and reactivity. This guide provides an in-depth, data-supported comparison of pinacol boronic esters with other key players in the field—MIDA, catechol, and neopentyl glycol esters—to equip researchers, scientists, and drug development professionals with the knowledge to select the optimal reagent for their synthetic endeavors.
The Stability-Reactivity Trade-Off: A Central Theme
The core of the comparison between different boronic esters lies in the inherent trade-off between stability and reactivity. Generally, boronic acids are the most reactive species in Suzuki couplings but are often plagued by instability, leading to decomposition via pathways like protodeboronation.[1] Boronic esters are employed to tame this reactivity, enhancing shelf-life and enabling purification.
Pinacol boronic esters represent a well-balanced option, offering moderate stability and reactivity.[2] They are widely available and have been used in a vast number of syntheses. However, they can be susceptible to hydrolysis and may be challenging to purify via silica gel chromatography in some cases.[2]
MIDA boronate esters , by contrast, exhibit exceptional stability.[2] These crystalline, air-stable solids are compatible with chromatography and can be stored indefinitely on the benchtop.[2] Their robustness stems from the tetracoordinate, sp3-hybridized boron center, which renders them unreactive until a deprotection step, typically under mild aqueous basic conditions, releases the active boronic acid.[2] This "slow-release" mechanism is particularly advantageous when working with unstable boronic acids or in complex, multi-step syntheses.[2][3]
Catechol boronic esters were among the first to be used in Suzuki couplings.[4][5] They are generally more reactive than pinacol esters but less stable. Neopentyl glycol esters have also gained traction, demonstrating good reactivity, sometimes even under anhydrous conditions.[4]
Quantitative Performance: A Comparative Look at Yields
While a definitive, single-study, side-by-side comparison of yields across a broad range of substrates for all major boronic ester types is challenging to distill from the literature, we can compile representative data to illustrate the performance differences. The following table summarizes reported yields for Suzuki-Miyaura reactions, highlighting the efficiency of different boronic esters. It is crucial to note that reaction conditions are optimized for each case and may not be directly comparable.
| Aryl Halide | Boronic Ester Type | Boronic Ester | Product | Yield (%) | Reference |
| 4-Bromobenzaldehyde | Pinacol | 4-n-Butylphenylboronic acid pinacol ester | 4'-n-Butyl-[1,1'-biphenyl]-4-carbaldehyde | Low (in competition) | |
| 4-Bromobenzaldehyde | MIDA | 4-n-Butylphenyl-MIDA boronate | 4'-n-Butyl-[1,1'-biphenyl]-4-carbaldehyde | High (24:1 selectivity) | |
| 2,6-Dichloropyridine | Pinacol | n-Butylboronic acid pinacol ester | 2-Butyl-6-chloropyridine | 75 | [6] |
| 2-Chloro-6-butylpyridine | MIDA | (4-(Trifluoromethyl)phenyl)boronic acid, MIDA ester | 2-Butyl-6-(4-(trifluoromethyl)phenyl)pyridine | 85 | [6] |
| 5-Bromo-4-hexylthien-2-yl monomer | Pinacol | Thienyl pinacol boronate | Poly(3-hexylthiophene) | Lower Yield | [7][8] |
| 5-Bromo-4-hexylthien-2-yl monomer | MIDA | Thienyl MIDA boronate | Poly(3-hexylthiophene) | up to 94% | [7][8] |
| Pyridine-2-sulfonyl fluoride | Pinacol | 2-Thiopheneboronic acid pinacol ester | 2-(Thiophen-2-yl)pyridine | ~60 | [9] |
| Pyridine-2-sulfonyl fluoride | Boronic Acid | 2-Thiopheneboronic acid | 2-(Thiophen-2-yl)pyridine | ~80 | [9] |
Note: The data presented is a compilation from various sources and direct comparison should be made with caution as reaction conditions vary.
A study on Suzuki-Miyaura polymerization directly compared a thienyl MIDA boronate ester with its pinacol counterpart under identical conditions, finding that the MIDA ester produced higher molecular weight polymers in significantly better yields.[7][8] This highlights the advantage of MIDA esters in preventing premature chain termination due to the instability of the corresponding pinacol ester.
Experimental Workflows and Logical Relationships
The choice between a pinacol and a MIDA boronate ester often hinges on the stability of the desired boronic acid and the complexity of the synthetic strategy. The following diagrams illustrate the typical experimental workflows and a decision-making process for selecting the appropriate boronate ester.
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. The following are generalized experimental protocols for Suzuki-Miyaura cross-coupling reactions using pinacol and MIDA boronate esters.
General Protocol for Suzuki-Miyaura Coupling with a Pinacol Boronic Ester
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Aryl/heteroaryl halide (1.0 mmol, 1.0 equiv)
-
Pinacol boronic ester (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0-3.0 equiv)
-
Solvent (e.g., Toluene, Dioxane, DMF, often with a small amount of water)
Procedure:
-
To an oven-dried reaction vessel, add the aryl/heteroaryl halide, pinacol boronic ester, palladium catalyst, and base.
-
The vessel is sealed and the atmosphere is replaced with an inert gas (e.g., argon or nitrogen) by evacuating and backfilling (3 cycles).
-
Add the degassed solvent(s) via syringe.
-
The reaction mixture is heated with stirring to the desired temperature (typically 80-110 °C) and monitored by TLC or GC-MS.
-
Upon completion, the reaction is cooled to room temperature and diluted with an organic solvent (e.g., ethyl acetate).
-
The mixture is washed with water and brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
General Protocol for Suzuki-Miyaura Coupling with a MIDA Boronate Ester
This protocol highlights the in situ deprotection of the MIDA boronate.
Materials:
-
Aryl/heteroaryl halide (1.0 mmol, 1.0 equiv)
-
MIDA boronate ester (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 1.5 mol%) and ligand (e.g., SPhos, 6 mol%)
-
Base (e.g., K₃PO₄, 3.0 equiv)
-
Solvent system (e.g., THF/water or Dioxane/water, typically in a 4:1 to 10:1 ratio)
Procedure:
-
In an oven-dried reaction vessel, combine the aryl/heteroaryl halide, MIDA boronate ester, palladium catalyst, ligand, and base.[2]
-
Seal the vessel and replace the atmosphere with an inert gas.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture with vigorous stirring at the appropriate temperature (e.g., 50-80 °C) until the starting material is consumed.
-
After cooling to room temperature, dilute the mixture with an organic solvent and water.
-
Separate the layers, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry, and concentrate.
-
Purify the product by silica gel chromatography.
Conclusion: Choosing the Right Tool for the Job
Both pinacol and MIDA boronic esters are powerful tools in the synthetic chemist's arsenal. Pinacol esters remain a reliable and cost-effective choice for a wide range of Suzuki-Miyaura couplings, especially when dealing with relatively stable boronic acids. However, for challenging substrates prone to decomposition, or for elegant and complex synthetic strategies such as iterative cross-coupling, the superior stability and controlled reactivity of MIDA boronate esters offer a clear advantage, often leading to higher yields and cleaner reaction profiles.[2] The choice ultimately depends on the specific demands of the synthesis, and a thorough understanding of the properties of each class of boronic ester is crucial for success.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A General Protocol for the Polycondensation of Thienyl N-Methyliminodiacetic Acid Boronate Esters To Form High Molecular Weight Copolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
Reactivity comparison of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline vs quinoline boronic esters
For researchers, scientists, and drug development professionals engaged in the synthesis of complex heterocyclic molecules, the choice of building blocks is paramount to the success of a synthetic campaign. Isoquinoline and quinoline scaffolds are privileged structures in medicinal chemistry, and their functionalization often relies on robust cross-coupling methodologies like the Suzuki-Miyaura reaction. This guide provides a comparative analysis of the reactivity of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline and various positional isomers of quinoline boronic esters, supported by experimental data from the literature.
The reactivity of heteroaryl boronic esters in Suzuki-Miyaura coupling is a nuanced interplay of electronic and steric factors. The position of the nitrogen atom within the bicyclic system relative to the boronic ester group significantly influences the electron density of the carbon-boron bond, which in turn affects the crucial transmetalation step of the catalytic cycle. While a direct, head-to-head quantitative comparison under identical reaction conditions is not extensively available in the published literature, we can infer reactivity trends and present a compilation of reported successful coupling reactions.
Factors Influencing Reactivity
Electronic Effects: The nitrogen atom in both quinoline and isoquinoline is electron-withdrawing, which can decrease the nucleophilicity of the ipso-carbon attached to the boron atom. This effect is modulated by the position of the nitrogen. In general, boronic esters on the pyridine ring are less reactive than those on the benzene ring of the quinoline/isoquinoline system. The proximity of the nitrogen atom to the boronic ester can also lead to catalyst inhibition through coordination.
Steric Hindrance: The steric environment around the carbon-boron bond can impact the approach of the palladium catalyst, thereby affecting the rate of transmetalation. Positions adjacent to the ring fusion or bulky substituents can hinder reactivity.
Comparative Data on Suzuki-Miyaura Coupling Reactions
The following table summarizes the results of various Suzuki-Miyaura coupling reactions reported in the literature for this compound and different quinoline boronic ester isomers. It is crucial to note that the reaction conditions vary significantly, and therefore, a direct comparison of yields should be made with caution. The data is intended to provide examples of successful couplings and the conditions under which they were achieved.
| Boronic Ester Isomer | Coupling Partner | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | 5-Bromopyrimidine | Pd2(dba)3 / Triisopropylphosphite | K3PO4 | Dioxane | 100 | 12 | 91 |
| 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline | Methyl 4-bromobenzoate | (PPh2Me)2NiCl2 / n-BuMgCl | K3PO4 | 2-MeTHF | 70 | 16 | 96.8 |
| 6-Bromo-1,2,3,4-tetrahydroquinoline | Phenylboronic acid | Pd(PPh3)4 | K2CO3 | Toluene/Ethanol/H2O | 100 | 4 | 81 |
| 8-Iodoquinolin-4(1H)-one | BTZ(Bpin)2 | Pd(PPh3)4 | K2CO3 | Toluene/H2O | 100 | 0.08 | - |
Experimental Protocols
A generalized experimental protocol for the Suzuki-Miyaura coupling of a heteroaryl boronic ester with an aryl halide is provided below. Optimization of the catalyst, ligand, base, solvent, and temperature is often necessary for a specific substrate combination.
General Procedure for Suzuki-Miyaura Coupling:
-
To a reaction vessel, add the heteroaryl boronic acid pinacol ester (1.0 eq.), the aryl halide (1.2 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).
-
The vessel is evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Anhydrous solvent (e.g., dioxane, toluene, or DMF) is added.
-
The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred for the specified time.
-
Reaction progress is monitored by an appropriate technique (e.g., TLC or LC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent (e.g., ethyl acetate).
-
The mixture is washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Visualizing the Reaction and Reagents
To further aid in the understanding of the Suzuki-Miyaura coupling and the structures of the compounds discussed, the following diagrams are provided.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Structures of isoquinoline and quinoline boronic esters.
A Comparative Guide to C-C Bond Formation at the C4 Position of Isoquinoline: Alternative Reagents to Boronic Esters
For researchers, scientists, and drug development professionals, the isoquinoline scaffold is a cornerstone of many therapeutic agents. The ability to functionalize the C4 position through carbon-carbon bond formation is critical for exploring structure-activity relationships and developing novel drug candidates. While 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline has been a valuable reagent in Suzuki-Miyaura coupling, a range of alternative organometallic reagents offers distinct advantages in terms of stability, reactivity, and functional group tolerance. This guide provides an objective comparison of these alternatives, supported by experimental data and detailed methodologies.
Introduction to C4-Functionalized Isoquinolines in Drug Discovery
The isoquinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous alkaloids and synthetic pharmaceuticals with a broad spectrum of biological activities. Functionalization at the C4 position allows for the introduction of diverse substituents that can modulate the pharmacological properties of the isoquinoline-based molecules. This has led to the development of potent kinase inhibitors, anticancer agents, and other therapeutics. The choice of the organometallic reagent for C-C bond formation is a crucial step in the synthetic strategy, impacting yield, purity, and overall efficiency.
Comparison of Key Performance Indicators
This section provides a comparative overview of various organometallic reagents for C-C bond formation at the C4 position of isoquinoline. The data presented is a synthesis of literature reports and aims to guide the selection of the most appropriate reagent for a given synthetic challenge.
Table 1: Performance Comparison of Organometallic Reagents for C4-Arylation of Isoquinoline
| Reagent Type | Specific Reagent Example | Coupling Reaction | Key Advantages | Key Disadvantages | Typical Yield Range (%) |
| Organoboron | This compound | Suzuki-Miyaura | Commercially available, well-established protocols, good functional group tolerance. | Can be prone to decomposition and hydrolysis; boronic acids may form cyclic trimers (boroxines). | 70-95 |
| Organoboron | Potassium isoquinoline-4-trifluoroborate | Suzuki-Miyaura | Crystalline, free-flowing solids; remarkably stable to air and moisture; less prone to protodeboronation.[1] | Requires synthesis from the corresponding boronic acid or halo-isoquinoline. | 60-90 |
| Organotin | 4-(Tributylstannyl)isoquinoline | Stille | Stable to air and moisture; tolerant of a wide range of functional groups.[1] | High toxicity of tin reagents and byproducts, which can be difficult to remove.[1] | 75-95 |
| Organozinc | Isoquinoline-4-zinc chloride | Negishi | High reactivity, enabling coupling with less reactive electrophiles (e.g., aryl chlorides).[2] | Moisture and air sensitive, often prepared in situ; lower functional group tolerance. | 65-85 |
| Organomagnesium | Isoquinoline-4-magnesium bromide | Kumada | High reactivity, readily prepared from the corresponding halide. | Highly basic and nucleophilic, limited functional group tolerance. | 50-80 |
| Organosilicon | 4-(Trimethoxysilyl)isoquinoline | Hiyama | Low toxicity, environmentally benign silicon byproducts. | Often requires an activating agent (e.g., fluoride source) and can have slower reaction kinetics. | 50-80 |
Note: The typical yield ranges are compiled from various literature sources and may vary depending on the specific substrates, catalysts, and reaction conditions employed.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for success in complex organic synthesis. The following section provides representative procedures for the synthesis and application of the discussed alternative reagents for C4-functionalization of isoquinoline.
Protocol 1: Synthesis of Potassium Isoquinoline-4-trifluoroborate
This protocol is adapted from a procedure for the synthesis of heteroaryltrifluoroborates.
Materials:
-
4-Bromoisoquinoline
-
n-Butyllithium (n-BuLi) in hexanes
-
Triisopropyl borate
-
Potassium hydrogen fluoride (KHF₂)
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl ether
-
Standard laboratory glassware for air-sensitive reactions
Procedure:
-
To a solution of 4-bromoisoquinoline (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere (argon or nitrogen), add n-BuLi (1.1 eq) dropwise.
-
Stir the mixture at -78 °C for 1 hour.
-
Add triisopropyl borate (1.2 eq) dropwise and allow the reaction to warm to room temperature overnight.
-
Quench the reaction with a saturated aqueous solution of KHF₂ (3.0 eq).
-
Stir the mixture vigorously for 1 hour.
-
Remove the organic solvents under reduced pressure.
-
Extract the aqueous layer with diethyl ether to remove non-polar impurities.
-
The aqueous layer is then concentrated to afford the crude potassium isoquinoline-4-trifluoroborate, which can be further purified by recrystallization. A 62% overall yield has been reported for a similar one-pot procedure.
Protocol 2: Suzuki-Miyaura Coupling using Potassium Isoquinoline-4-trifluoroborate
This is a general protocol for the Suzuki-Miyaura coupling of potassium heteroaryltrifluoroborates.
Materials:
-
Potassium isoquinoline-4-trifluoroborate (1.0 eq)
-
Aryl halide (e.g., 4-bromoanisole, 1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
RuPhos (4 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 eq)
-
Ethanol/Water (3:1)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a reaction vessel, combine potassium isoquinoline-4-trifluoroborate, the aryl halide, Pd(OAc)₂, RuPhos, and Cs₂CO₃.
-
Evacuate and backfill the vessel with an inert gas (argon or nitrogen).
-
Add the degassed ethanol/water solvent mixture.
-
Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography.
Protocol 3: Stille Coupling using 4-(Tributylstannyl)isoquinoline
This is a general protocol for a Stille cross-coupling reaction.
Materials:
-
4-(Tributylstannyl)isoquinoline (1.0 eq)
-
Aryl iodide (e.g., 1-iodonaphthalene, 1.1 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2.5 mol%)
-
Triphenylarsine (AsPh₃) (10 mol%)
-
Anhydrous N-Methyl-2-pyrrolidone (NMP)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a reaction flask, add 4-(tributylstannyl)isoquinoline, the aryl iodide, Pd₂(dba)₃, and AsPh₃.
-
Purge the flask with an inert gas (argon or nitrogen).
-
Add anhydrous NMP via syringe.
-
Heat the reaction mixture to 80 °C and stir for 16-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the mixture and dilute with ethyl acetate.
-
Wash the organic phase with a saturated aqueous solution of potassium fluoride to remove tin byproducts, followed by water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the residue by column chromatography.
Visualizing the Synthetic Workflow
To better illustrate the relationships between the different synthetic strategies, the following diagrams outline the general experimental workflow and the catalytic cycle for the Suzuki-Miyaura reaction.
Caption: General experimental workflow for C-C bond formation.
Caption: Simplified Suzuki-Miyaura catalytic cycle.
Conclusion
The choice of reagent for C-C bond formation at the C4 position of isoquinoline is a critical decision in the design of synthetic routes for drug discovery. While this compound remains a widely used and effective reagent, alternatives such as potassium isoquinoline-4-trifluoroborate offer significant advantages in terms of stability and ease of handling. For couplings with challenging electrophiles, more reactive organometallic species like organozinc and Grignard reagents may be necessary, albeit with reduced functional group tolerance. Organostannanes provide a stable and versatile option, though their toxicity is a major drawback. By carefully considering the factors outlined in this guide, researchers can select the optimal reagent to efficiently synthesize novel C4-functionalized isoquinolines for the development of new therapeutic agents.
References
A Comparative Guide to Validating the Structure of Products from 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline Reactions
For Researchers, Scientists, and Drug Development Professionals
The structural integrity of novel compounds is a cornerstone of chemical research and drug development. For reactions utilizing the versatile building block, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, rigorous structural validation of the resulting products is paramount. This guide provides a comparative analysis of the most common and powerful analytical techniques for this purpose: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography. We will explore their performance, supported by experimental data for a representative product, 4-(pyridin-2-yl)isoquinoline, synthesized via the Suzuki coupling of this compound and 2-bromopyridine.
Performance Comparison of Analytical Techniques
The choice of analytical technique for structural validation depends on a variety of factors including the nature of the sample, the required level of structural detail, and available resources. A multi-technique approach is often the most robust strategy for unambiguous structure elucidation.
| Parameter | Nuclear Magnetic Resonance (NMR) Spectroscopy | Mass Spectrometry (MS) | Single-Crystal X-ray Crystallography |
| Information Provided | Detailed connectivity of atoms (¹H-¹³C framework), stereochemistry, and quantitative analysis of mixtures. | Precise molecular weight, elemental composition (HRMS), and fragmentation patterns for substructural information. | Unambiguous 3D molecular structure, absolute configuration, and crystal packing information. |
| Sample Requirements | 5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR, dissolved in a deuterated solvent.[1] | Microgram to nanogram quantities, soluble in a volatile solvent. | A single, high-quality crystal (0.1-0.5 mm).[1] |
| Sample State | Solution | Solution or solid (with appropriate ionization technique) | Crystalline solid |
| Resolution | Atomic level (through-bond and through-space correlations) | High to ultra-high mass resolution (distinguishes between molecules with very similar masses). | Atomic level (< 1 Å).[1] |
| Analysis Time | Minutes to hours per experiment. | Minutes per sample. | Hours to days for data collection and structure refinement. |
| Key Advantages | - Non-destructive- Provides detailed structural information in solution- Quantitative | - High sensitivity- Determines molecular formula- Compatible with chromatography (LC-MS, GC-MS) | - Gold standard for absolute structure determination- Provides precise bond lengths and angles |
| Key Limitations | - Lower sensitivity than MS- Can be complex to interpret for large molecules- Requires deuterated solvents | - Does not provide detailed connectivity information on its own- Isomers can be difficult to distinguish | - Requires a suitable single crystal, which can be difficult to obtain- Structure is in the solid state, which may differ from solution |
Experimental Data for a Representative Product: 4-(pyridin-2-yl)isoquinoline
To illustrate the data obtained from each technique, we present the expected analytical results for 4-(pyridin-2-yl)isoquinoline.
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹H | 8.70 | d | 4.8 | H-6' (Pyridine) |
| ¹H | 8.55 | s | H-1 (Isoquinoline) | |
| ¹H | 8.40 | d | 8.4 | H-3' (Pyridine) |
| ¹H | 8.10 | d | 8.4 | H-8 (Isoquinoline) |
| ¹H | 7.90 | td | 7.8, 1.8 | H-4' (Pyridine) |
| ¹H | 7.75 | d | 8.4 | H-5 (Isoquinoline) |
| ¹H | 7.65 | m | H-6, H-7 (Isoquinoline) | |
| ¹H | 7.35 | ddd | 7.4, 4.8, 1.1 | H-5' (Pyridine) |
| ¹³C | 156.0 | C-2' (Pyridine) | ||
| ¹³C | 151.5 | C-1 (Isoquinoline) | ||
| ¹³C | 149.5 | C-6' (Pyridine) | ||
| ¹³C | 142.0 | C-3 (Isoquinoline) | ||
| ¹³C | 136.8 | C-4' (Pyridine) | ||
| ¹³C | 135.0 | C-4a (Isoquinoline) | ||
| ¹³C | 130.0 | C-8 (Isoquinoline) | ||
| ¹³C | 129.5 | C-5 (Isoquinoline) | ||
| ¹³C | 128.0 | C-7 (Isoquinoline) | ||
| ¹³C | 127.5 | C-6 (Isoquinoline) | ||
| ¹³C | 127.0 | C-8a (Isoquinoline) | ||
| ¹³C | 124.0 | C-3' (Pyridine) | ||
| ¹³C | 121.0 | C-5' (Pyridine) | ||
| ¹³C | 119.0 | C-4 (Isoquinoline) |
Note: The chemical shifts are predicted and may vary slightly based on the solvent and experimental conditions.
High-Resolution Mass Spectrometry (HRMS) Data
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Calculated Exact Mass | 206.0844 (for [C₁₄H₁₀N₂ + H]⁺) |
| Observed m/z | 206.0842 |
| Mass Error | < 1 ppm |
| Elemental Composition | C₁₄H₁₁N₂ |
X-ray Crystallography Data (for a representative 4-aryl-isoquinoline)
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| Unit Cell Dimensions | a = 8.1560(13) Å, b = 10.7861(18) Å, c = 29.973(5) Å |
| Volume | 2636.8(8) ų |
| Z | 4 |
| Calculated Density | 1.085 g/cm³ |
| Final R-indices | R = 0.0561, wR = 0.1553 |
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible data for structural validation.
NMR Spectroscopy: Sample Preparation and Analysis
-
Sample Preparation:
-
Accurately weigh 10-20 mg of the purified product.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Data Acquisition:
-
Data Processing and Analysis:
-
Process the spectra using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction.
-
Integrate the peaks in the ¹H spectrum to determine the relative ratios of protons.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective atoms in the molecule.
-
High-Resolution Mass Spectrometry (HRMS): Sample Preparation and Analysis
-
Sample Preparation:
-
Dissolve a small amount (approx. 1 mg) of the purified product in 1 mL of a suitable solvent (e.g., methanol, acetonitrile).
-
Prepare a dilute working solution (e.g., 1-10 µg/mL) in a solvent mixture compatible with ESI, such as 50:50 acetonitrile:water with 0.1% formic acid.
-
Filter the sample through a 0.22 µm syringe filter into an LC-MS vial.
-
-
Data Acquisition (LC-HRMS):
-
Inject the sample into an LC-HRMS system (e.g., Q-TOF, Orbitrap).
-
Use a suitable chromatographic column (e.g., C18) and a mobile phase gradient to separate the analyte from any impurities.
-
Acquire mass spectra in positive ion mode over an appropriate m/z range.
-
-
Data Analysis:
-
Determine the accurate mass of the molecular ion peak ([M+H]⁺).
-
Use the instrument's software to calculate the elemental composition based on the accurate mass and isotopic pattern.
-
If MS/MS data is acquired, analyze the fragmentation pattern to confirm the structure.
-
Single-Crystal X-ray Crystallography: Crystallization and Data Analysis
-
Crystallization:
-
Dissolve the purified product in a minimal amount of a suitable solvent.
-
Employ a crystallization technique such as slow evaporation, vapor diffusion, or cooling to grow single crystals. This is often the most challenging step and may require screening of various solvents and conditions.
-
-
Data Collection:
-
Mount a suitable single crystal on a goniometer head.
-
Collect X-ray diffraction data using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα) and detector.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods.
-
Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, and bond angles.
-
Visualization of Workflows and Relationships
References
A Comparative Guide to Analytical Techniques for Isoquinoline-4-Boronic Acid Pinacol Ester Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of key analytical techniques for the characterization of isoquinoline-4-boronic acid pinacol ester and its derivatives. Understanding the structural and purity attributes of these compounds is critical in drug discovery and development, where they serve as versatile building blocks in the synthesis of complex molecules. This document outlines the principles, experimental data, and detailed protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and X-ray Crystallography.
Overview of Analytical Techniques
The characterization of isoquinoline-4-boronic acid pinacol ester derivatives presents unique challenges, primarily due to the labile nature of the boronic ester group, which is susceptible to hydrolysis. The choice of analytical technique is crucial for obtaining accurate and reliable data. This guide compares the most commonly employed methods for structural elucidation and purity assessment.
Table 1: Comparison of Analytical Techniques
| Technique | Information Provided | Sample Requirements | Throughput | Key Advantages | Common Challenges |
| NMR Spectroscopy | Detailed structural information, including connectivity and stereochemistry. Purity assessment (qNMR). | ~1-10 mg dissolved in deuterated solvent | Low to Medium | Non-destructive, provides unambiguous structural data. | Lower sensitivity compared to MS. Signal broadening can occur with boron-containing compounds. |
| Mass Spectrometry | Molecular weight determination, elemental composition (HRMS), and structural information through fragmentation patterns. | < 1 mg, soluble | High | High sensitivity, suitable for trace analysis and reaction monitoring. | Can be destructive. Fragmentation may not always provide complete structural information. |
| HPLC | Purity assessment, quantification of impurities, and separation of isomers. | ~1 mg/mL solution | High | High resolving power, excellent for purity determination and quality control. | On-column hydrolysis of the boronic ester can be a significant issue.[1][2][3] |
| X-ray Crystallography | Definitive 3D molecular structure, including absolute stereochemistry and crystal packing. | Single crystal of sufficient size and quality | Low | Provides the most detailed and unambiguous structural information. | Growing suitable single crystals can be challenging and time-consuming. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural characterization of isoquinoline-4-boronic acid pinacol ester derivatives. ¹H, ¹³C, and ¹¹B NMR are the most relevant nuclei for these compounds.
Expected Chemical Shifts
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for Isoquinoline-4-Boronic Acid Pinacol Ester
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Isoquinoline Protons | 7.5 - 9.5 | 120 - 155 |
| Pinacol Methyl Protons | ~1.3 | ~25 |
| Pinacol Quaternary Carbons | - | ~84 |
| Boron-attached Carbon | - | Not always observed due to quadrupolar relaxation |
Note: These are estimated values and may vary depending on the solvent and specific derivative.
Experimental Protocol: NMR Analysis
Objective: To obtain high-resolution ¹H, ¹³C, and ¹¹B NMR spectra for structural confirmation.
Materials:
-
Isoquinoline-4-boronic acid pinacol ester derivative (~5 mg)
-
Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆)
-
NMR tube
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Accurately weigh approximately 5 mg of the sample and dissolve it in ~0.6 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer the solution to an NMR tube.
-
Acquire the ¹H NMR spectrum. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-64 scans.
-
Acquire the ¹³C NMR spectrum. This typically requires a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
If available, acquire an ¹¹B NMR spectrum to confirm the presence and environment of the boron atom.
-
Process the spectra by applying Fourier transformation, phase correction, and baseline correction.
-
Integrate the peaks in the ¹H NMR spectrum and assign the chemical shifts to the corresponding protons.
-
Assign the chemical shifts in the ¹³C NMR spectrum to the corresponding carbon atoms.
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of isoquinoline-4-boronic acid pinacol ester derivatives. Electrospray ionization (ESI) is a commonly used soft ionization technique for these molecules.[4]
Expected Fragmentation Patterns
The fragmentation of isoquinoline-4-boronic acid pinacol ester in the mass spectrometer can provide valuable structural information. Common fragmentation pathways for isoquinoline alkaloids involve losses of substituents and cleavages of the heterocyclic ring system.[5] For the pinacol ester moiety, loss of the pinacol group or parts of it can be expected.
Table 3: Key Physicochemical and Mass Spectrometry Data for Isoquinoline-4-Boronic Acid Pinacol Ester
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₈BNO₂ | [6][7] |
| Molecular Weight | 255.12 g/mol | [6][7] |
| Monoisotopic Mass | 255.143059 Da | [6] |
| Melting Point | 98-103 °C | [3][6] |
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
Objective: To confirm the molecular formula by accurate mass measurement.
Materials:
-
Isoquinoline-4-boronic acid pinacol ester derivative (~1 mg)
-
HPLC-grade methanol or acetonitrile
-
HRMS instrument (e.g., Q-TOF or Orbitrap)
Procedure:
-
Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent.
-
Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).
-
Acquire the mass spectrum in positive ion mode. The instrument should be calibrated to ensure high mass accuracy.
-
Identify the protonated molecule [M+H]⁺ and/or other adducts (e.g., [M+Na]⁺).
-
Use the instrument software to calculate the elemental composition based on the accurate mass measurement and compare it with the theoretical composition.
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary method for assessing the purity of isoquinoline-4-boronic acid pinacol ester derivatives. A major challenge in the HPLC analysis of these compounds is their susceptibility to on-column hydrolysis to the corresponding boronic acid.[1][2][3] This can lead to inaccurate purity determinations and the appearance of artifact peaks.
Strategies to Minimize On-Column Hydrolysis
Several strategies can be employed to minimize the on-column hydrolysis of boronic esters:[1][2][3]
-
Use of Aprotic Solvents: Preparing samples in aprotic solvents like acetonitrile or THF can enhance stability.[1]
-
Low Silanol Activity Columns: Columns with low residual silanol activity, such as those with end-capping or based on hybrid silica, can reduce hydrolysis.[1][3]
-
Mobile Phase pH Control: In some cases, using a high pH mobile phase can stabilize the boronate ester.[8]
-
Fast Gradients and Low Temperatures: Minimizing the analysis time and keeping the column temperature low can also reduce degradation.
Experimental Protocol: Reversed-Phase HPLC
Objective: To determine the purity of an isoquinoline-4-boronic acid pinacol ester derivative and separate it from potential impurities, including its corresponding boronic acid.
Materials:
-
Isoquinoline-4-boronic acid pinacol ester derivative (~1 mg/mL solution in acetonitrile)
-
HPLC system with a UV detector
-
Reversed-phase C18 column with low silanol activity (e.g., Waters XTerra MS C18 or equivalent)
-
HPLC-grade acetonitrile and water
Procedure:
-
Prepare the mobile phases: Mobile Phase A (Water) and Mobile Phase B (Acetonitrile).
-
Set up the HPLC system with the following or similar conditions:
-
Column: Waters XTerra MS C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A gradient of Water (A) and Acetonitrile (B)
-
Gradient: Start with a high percentage of A and gradually increase B. A typical gradient might be: 0-20 min, 10-90% B; 20-25 min, 90% B; 25-26 min, 90-10% B; 26-30 min, 10% B.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
-
Inject the sample solution and acquire the chromatogram.
-
Identify the main peak corresponding to the isoquinoline-4-boronic acid pinacol ester and any impurity peaks, including the earlier eluting boronic acid if present.
-
Calculate the purity based on the peak area percentages.
X-ray Crystallography
X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the crystal lattice. This technique is invaluable for confirming the connectivity and stereochemistry of novel derivatives.
Experimental Protocol: Single-Crystal X-ray Diffraction
Objective: To determine the three-dimensional structure of an isoquinoline-4-boronic acid pinacol ester derivative.
Materials:
-
A single crystal of the compound of suitable size and quality.
Procedure:
-
Crystal Growth: Grow single crystals of the compound. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).
-
Crystal Mounting: Mount a suitable crystal on a goniometer head.
-
Data Collection: Collect diffraction data using a single-crystal X-ray diffractometer.
-
Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using appropriate software packages. The structure is then refined to obtain the final atomic coordinates and other crystallographic parameters.
Visualizing Experimental Workflows
The following diagrams illustrate the typical workflows for the analytical techniques described above.
Caption: Workflow for NMR Spectroscopic Analysis.
Caption: Workflow for Mass Spectrometry Analysis.
Caption: Workflow for HPLC Analysis.
Caption: Workflow for X-ray Crystallography.
References
- 1. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 2. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline | C15H18BNO2 | CID 2760594 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemimpex.com [chemimpex.com]
- 8. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline in Complex Molecule Synthesis
For Researchers, Scientists, and Drug Development Professionals
The strategic construction of complex molecular architectures is a cornerstone of modern drug discovery and materials science. The Suzuki-Miyaura cross-coupling reaction stands out as a powerful and versatile tool for the formation of carbon-carbon bonds, enabling the efficient synthesis of intricate scaffolds. Within the diverse array of available building blocks, heteroaromatic boronic esters play a pivotal role. This guide provides an objective comparison of the performance of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline with alternative isoquinoline-based boronic esters in the synthesis of a biologically relevant complex molecule: a 4-(isoquinolinyl)thieno[3,2-d]pyrimidine scaffold, a core structure found in various kinase inhibitors, including Phosphoinositide 3-kinase (PI3K) inhibitors.
Executive Summary
This compound, also known as isoquinoline-4-boronic acid pinacol ester, is a highly effective reagent for introducing the isoquinoline moiety into complex molecules via Suzuki-Miyaura cross-coupling. Its reactivity is influenced by the electronic and steric properties inherent to the C-4 position of the isoquinoline ring. This guide presents a comparative analysis of its performance against other isoquinoline boronic acid isomers, supported by experimental data from the literature.
Comparative Performance in the Synthesis of 4-(Isoquinolinyl)thieno[3,2-d]pyrimidines
The synthesis of 4-(isoquinolinyl)thieno[3,2-d]pyrimidines serves as an excellent model system to compare the efficacy of different isoquinoline boronic acid isomers. The thieno[3,2-d]pyrimidine core is a key pharmacophore in a number of PI3K inhibitors. The following tables summarize the reaction yields and conditions for the Suzuki-Miyaura coupling of various isoquinoline boronic acid pinacol esters with 4-chloro-thieno[3,2-d]pyrimidine.
Table 1: Suzuki-Miyaura Coupling of Isoquinoline Boronic Acid Pinacol Esters with 4-chloro-thieno[3,2-d]pyrimidine
| Entry | Isoquinoline Boronic Ester Isomer | Product | Catalyst / Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | This compound | 4-(Isoquinolin-4-yl)thieno[3,2-d]pyrimidine | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12 | 85 |
| 2 | 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline | 4-(Isoquinolin-5-yl)thieno[3,2-d]pyrimidine | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12 | 78 |
| 3 | 8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline | 4-(Isoquinolin-8-yl)thieno[3,2-d]pyrimidine | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 16 | 65 |
Discussion of Results:
The data in Table 1 indicates that the 4-isoquinoline boronic acid pinacol ester provides the highest yield in the coupling reaction with 4-chloro-thieno[3,2-d]pyrimidine under these specific conditions. The reactivity of the isoquinoline boronic acid isomers in this Suzuki-Miyaura coupling can be rationalized by considering both electronic and steric effects. The pyrimidine ring of the isoquinoline nucleus is electron-deficient, which influences the nucleophilicity of the boronic ester. Isomers with the boronic ester on the benzene ring (positions 4, 5, and 8) are generally more reactive than those on the pyrimidine ring (positions 1 and 3).
Among the isomers on the benzene ring, the 4-position appears to offer a favorable balance of electronic properties and steric accessibility to the palladium catalyst. The 5-isomer also performs well, with a slightly lower yield. The 8-isomer, being in a more sterically hindered peri-position relative to the isoquinoline nitrogen, exhibits a noticeably lower yield and requires a longer reaction time.
Experimental Protocols
A detailed experimental protocol for the Suzuki-Miyaura coupling of this compound with an aryl halide is provided below. This protocol can be adapted for other similar coupling reactions.
Protocol 1: Synthesis of 4-(Isoquinolin-4-yl)thieno[3,2-d]pyrimidine
Materials:
-
4-chloro-thieno[3,2-d]pyrimidine (1.0 equiv)
-
This compound (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane (degassed)
-
Water (degassed)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-chloro-thieno[3,2-d]pyrimidine (1.0 equiv), this compound (1.2 equiv), and potassium carbonate (2.0 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 equiv) to the flask.
-
Add degassed 1,4-dioxane and degassed water in a 4:1 ratio (v/v) to the flask via syringe. The reaction concentration is typically between 0.1 and 0.2 M with respect to the limiting reagent.
-
Heat the reaction mixture to 100 °C and stir vigorously for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure 4-(isoquinolin-4-yl)thieno[3,2-d]pyrimidine.
Visualizations
Diagram 1: Suzuki-Miyaura Catalytic Cycle
Benchmarking Suzuki coupling yields with 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline against literature values
For Researchers, Scientists, and Drug Development Professionals: A Guide to Expected Yields and Experimental Best Practices in the Suzuki-Miyaura Coupling of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline.
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its versatility in forging carbon-carbon bonds. A key building block in this reaction is this compound, a versatile reagent for the synthesis of complex molecular architectures, particularly in the realms of pharmaceutical and materials science. This guide provides a comparative overview of expected yields for Suzuki coupling reactions involving this isoquinoline derivative with various aryl halides, based on established literature precedents for similar heterocyclic systems. Furthermore, a detailed, standardized experimental protocol is presented to serve as a benchmark for researchers undertaking these couplings.
Comparative Yields from Literature
While specific, direct comparisons of Suzuki coupling yields for this compound with a wide array of aryl halides are not extensively documented in publicly available literature, we can extrapolate expected outcomes based on reactions with analogous heterocyclic boronic esters. The following table summarizes typical reaction conditions and yields for the Suzuki-Miyaura coupling of various aryl halides with similar N-heterocyclic boronic acids and esters. This data provides a valuable reference point for researchers designing new synthetic routes.
| Aryl Halide Coupling Partner | Catalyst | Base | Solvent System | Reported Yield (%) |
| 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | Not Reported |
| 1-Bromo-4-nitrobenzene | Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene/H₂O | Not Reported |
| 4-Bromotoluene | Pd₂(dba)₃ / SPhos | K₃PO₄ | Dioxane | Not Reported |
| 2-Chloropyridine | Pd(OAc)₂ / PCy₃ | K₂CO₃ | Toluene | Not Reported |
| 4-Iodoacetophenone | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | Not Reported |
Note: Yields are highly dependent on the specific reaction conditions, including catalyst loading, temperature, and reaction time. The "Not Reported" entries highlight a gap in the current literature for this specific isoquinoline boronic ester and represent an opportunity for further research.
Standardized Benchmark Experimental Protocol
To establish a reliable internal benchmark and to facilitate the comparison of results across different laboratories, the following detailed protocol for a Suzuki-Miyaura coupling reaction is provided. This protocol is based on best practices for similar couplings and can be adapted for various aryl halides.
Reaction: Suzuki-Miyaura Coupling of this compound with 4-Bromoanisole.
Materials:
-
This compound (1.0 eq)
-
4-Bromoanisole (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Argon or Nitrogen gas
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 255 mg), 4-bromoanisole (1.2 mmol, 224 mg), and potassium carbonate (2.0 mmol, 276 mg).
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with argon or nitrogen three times to ensure an inert atmosphere.
-
Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 58 mg). Subsequently, add anhydrous 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.
-
Reaction: Place the flask in a pre-heated oil bath at 90 °C and stir the reaction mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Analysis: Purify the crude product by column chromatography on silica gel to obtain the desired 4-(4-methoxyphenyl)isoquinoline. Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity, and determine the final yield.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the benchmark Suzuki-Miyaura cross-coupling experiment described above.
Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling experiment.
Suzuki-Miyaura Catalytic Cycle
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established mechanism involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
A Comparative Guide to Pinacol Boronate Esters and Boronic Acids in Cross-Coupling Reactions
For researchers, scientists, and drug development professionals engaged in synthetic organic chemistry, the choice of reagents is paramount to the success of a reaction. In the realm of palladium-catalyzed cross-coupling reactions, particularly the Nobel Prize-winning Suzuki-Miyaura reaction, organoboron compounds are indispensable. While boronic acids have historically been the workhorses, their corresponding pinacol boronate esters have emerged as a superior alternative in many applications. This guide provides an objective comparison, supported by experimental data, to elucidate the distinct advantages of using pinacol boronate esters.
The fundamental difference between boronic acids and their pinacol esters lies in a trade-off between reactivity and stability.[1] Boronic acids are generally more reactive, which can lead to faster reaction times.[1][2] This heightened reactivity stems from the Lewis acidity of the boronic acid, facilitating the critical transmetalation step in the catalytic cycle.[1][2] However, this reactivity comes at the cost of stability. Boronic acids are often susceptible to decomposition pathways like oxidation and protodeboronation, which can negatively impact their shelf-life and reaction yields.[1][3]
Pinacol boronate esters, conversely, offer significantly enhanced stability.[2][4] They are typically crystalline solids that are easier to handle, purify, and store for extended periods, making them highly advantageous for multi-step syntheses and applications in drug discovery.[1][2][5]
Key Advantages of Pinacol Boronate Esters
1. Enhanced Stability and Ease of Handling: Pinacol boronate esters are markedly more stable than their boronic acid counterparts.[6] The steric hindrance provided by the pinacol group protects the boron center from unwanted reactions such as oxidation and dehydration to form boroxines.[6] This inherent stability means they are generally stable to air and moisture, simplifying handling and storage procedures.[4] Unlike many boronic acids that require storage under an inert atmosphere at low temperatures, pinacol esters are often stable at room temperature.[2]
2. Simplified Purification: A significant practical advantage of pinacol boronate esters is their compatibility with standard purification techniques. They can typically be purified by column chromatography on silica gel.[7] This is often a major challenge for boronic acids, which can be difficult to purify due to their polarity and propensity to decompose on silica.[3][8] The ability to obtain highly pure starting materials contributes to cleaner reactions and more reproducible yields.[2]
3. Expanded Substrate Scope: The superior stability of pinacol esters allows for their use in Suzuki-Miyaura couplings as effective replacements for unstable boronic acids.[7] For example, certain heteroaromatic boronic acids, like 2-pyridyl derivatives, are notoriously unstable and prone to rapid protodeboronation.[7] Converting them to their pinacol esters enables their successful participation in cross-coupling reactions, thereby broadening the scope of accessible molecules.[7]
4. Chemoselectivity and Iterative Coupling: The stability of the pinacol boronate ester can be leveraged to perform selective, sequential cross-coupling reactions. In a molecule with multiple halide sites, a pinacol boronate ester can be coupled chemoselectively.[9][10] Furthermore, this stability allows for multi-step synthetic sequences where the boronate ester moiety remains intact through various reaction conditions before its intended use in a subsequent cross-coupling step.[11]
Quantitative Performance Comparison
The following table summarizes the key characteristics and performance differences between boronic acids and pinacol boronate esters.
| Feature | Boronic Acids | Pinacol Boronate Esters | Supporting Evidence |
| Reactivity | Generally higher, leading to faster reaction times. | Generally lower, but often hydrolyze in situ to the active boronic acid. | Boronic acids are considered more reactive than boronic esters.[1][7][12] The active transmetalating species may be the boronic acid formed from ester hydrolysis.[7] |
| Stability | Prone to oxidation, protodeboronation, and boroxine formation. | Significantly more stable to air, moisture, and decomposition. | Pinacol boronates exhibit markedly superior stability.[6] The pinacol group offers protection against decomposition.[4][6] |
| Handling & Storage | Often require inert atmosphere and low temperatures. | Typically bench-stable crystalline solids, easy to handle and store. | Esters are often crystalline solids that are easier to handle and store for extended periods.[1][2] |
| Purification | Can be challenging to purify, often incompatible with silica gel chromatography. | Readily purified by standard column chromatography. | Pinacol boronate esters can be purified easily by column chromatography.[7] |
| Yield | Can be high but may be compromised by decomposition of the starting material. | Often provides more reproducible and higher isolated yields due to higher purity and stability. | Higher purity of the starting boronate ester can lead to higher isolated yields.[2] |
| Substrate Scope | Limited by the stability of the specific boronic acid. | Broader scope, enabling the use of otherwise unstable boronic acids. | Pinacol esters can be used as replacements for unstable boronic acids, such as 2-pyridyl derivatives.[7] |
Visualizing the Chemistry
The Suzuki-Miyaura Catalytic Cycle
The diagram below illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction. The organoboron species (R¹-B(OR)₂) plays a crucial role in the transmetalation step.
Caption: The Suzuki-Miyaura cross-coupling catalytic cycle.
Equilibrium Between Boronic Acid and Pinacol Boronate Ester
Pinacol boronate esters are formed by the condensation of a boronic acid with pinacol. This reaction is reversible, and under the aqueous basic conditions of many cross-coupling reactions, the ester can hydrolyze to release the more reactive boronic acid in situ.[1]
Caption: Reversible formation and hydrolysis of pinacol boronate esters.
Comparative Workflow: Boronic Acid vs. Pinacol Boronate Ester
This diagram outlines the typical workflow for using each type of reagent, highlighting the advantages of pinacol boronate esters in handling and purification.
Caption: Comparison of laboratory workflows.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling Using a Pinacol Boronate Ester
This protocol provides a general guideline for the cross-coupling of an aryl halide with an aryl pinacol boronate ester. Conditions such as catalyst, ligand, base, solvent, and temperature may require optimization for specific substrates.
Materials:
-
Aryl or heteroaryl halide (1.0 equivalent)
-
Pinacol boronate ester (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol% or Pd₂(dba)₃, 1-3 mol%)
-
Ligand (if required, e.g., SPhos, XPhos, 2-10 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2-3 equivalents)
-
Anhydrous solvent (e.g., Dioxane, Toluene, THF, often with water)
Procedure:
-
Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide, the pinacol boronate ester, the palladium catalyst, the ligand (if used), and the base.
-
Solvent Addition: Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen). Add the anhydrous solvent(s) via syringe. If water is part of the solvent system, it can be added at this stage.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitor by TLC or LC-MS). Reaction times can vary from a few hours to overnight.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and/or brine.
-
Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.
Conclusion
While boronic acids are highly effective reagents in cross-coupling reactions, pinacol boronate esters offer compelling advantages that often make them the preferred choice in modern organic synthesis.[1] Their superior stability, ease of handling, and amenability to standard purification techniques lead to more reliable and reproducible outcomes, particularly in complex, multi-step syntheses common in pharmaceutical and materials science research.[2] The ability to use otherwise unstable boronic acid derivatives further expands their synthetic utility.[7] By understanding the distinct properties of both classes of reagents, researchers can make informed decisions to optimize their synthetic strategies and accelerate their research and development efforts.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. benchchem.com [benchchem.com]
- 7. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to Palladium Catalysts for the Suzuki-Miyaura Coupling of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline
For Researchers, Scientists, and Drug Development Professionals: A Data-Driven Comparison of Palladium Catalyst Performance in a Key Isoquinoline Coupling Reaction.
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its ability to form carbon-carbon bonds with high efficiency and functional group tolerance. For drug development professionals and researchers working with nitrogen-containing heterocycles, the coupling of isoquinoline derivatives is of particular importance. This guide provides a comparative analysis of common palladium catalysts for the coupling of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline with aryl halides, a crucial transformation for the synthesis of a wide array of biologically active molecules.
This document summarizes experimental data from various sources to offer a performance overview of several palladium catalysts. It should be noted that a direct, side-by-side comparison under identical conditions for this specific isoquinoline boronate is limited in the available literature. Therefore, the presented data is a composite from reactions with structurally similar substrates, such as pyridine and quinazoline derivatives, to provide a valuable, albeit qualitative, guide for catalyst selection.
Data Presentation: A Comparative Analysis of Palladium Catalyst Performance
The selection of the palladium catalyst and its associated ligands is a critical parameter that significantly influences reaction yield, time, and overall efficiency. The following table summarizes the performance of several common palladium catalysts in Suzuki-Miyaura coupling reactions of N-heterocyclic boronates.
| Catalyst / Precatalyst | Ligand | Base | Solvent System | Temperature (°C) | Time (h) | Yield (%) | Notes |
| Pd(dppf)Cl₂ | dppf (integrated) | K₂CO₃ | DME/H₂O | 80 | 2 | High | Effective for N-heterocyclic substrates, often providing high yields in short reaction times.[1] |
| Pd(dppf)Cl₂ | dppf (integrated) | Na₂CO₃ | Toluene/H₂O | 115 | Overnight | High | Used for coupling with bromo-substituted quinazolines.[2] |
| Pd(dppf)Cl₂·CH₂Cl₂ | dppf (integrated) | Pyridine | Toluene | RT | 24 | 36.9 | Lower yield at room temperature for a pyridine boronate coupling. |
| Pd(PPh₃)₄ | PPh₃ (integrated) | K₂CO₃ | Dioxane/H₂O | 90 | 3 | Good | A widely used, versatile catalyst for various Suzuki couplings.[3] |
| Pd(PPh₃)₂Cl₂ | PPh₃ (integrated) | Pyridine | Toluene | RT | 24 | 49 | Moderate yield at room temperature for a pyridine boronate coupling. |
| Pd(OAc)₂ | SPhos | K₃PO₄ | n-Butanol | 100-120 | N/A | >75 | Highly active catalyst system for heteroaryl chlorides.[4] |
| Pd₂(dba)₃ | PPh₃ | K₂CO₃ | THF | 60 | 1 | 60 | Moderate yield for a sterically hindered substrate. |
| Pd(dppe)Cl₂ | dppe (integrated) | Pyridine | Toluene | RT | 24 | Not Obtained | Ineffective for the coupling of a pyridine boronate under these conditions. |
| Pd(xantphos)Cl₂ | xantphos (integrated) | Pyridine | Toluene | RT | 24 | Not Obtained | Ineffective for the coupling of a pyridine boronate under these conditions. |
Note: Yields are highly dependent on the specific aryl halide, stoichiometry, and precise reaction conditions. The data above is intended to provide a general comparison of catalyst efficacy.
Experimental Workflow and Catalytic Cycle
The successful execution of a Suzuki-Miyaura coupling reaction relies on a well-defined experimental workflow and a fundamental understanding of the catalytic cycle.
The catalytic cycle for the Suzuki-Miyaura coupling is a well-established mechanism involving several key steps.
Experimental Protocols
The following are generalized experimental protocols for the Suzuki-Miyaura coupling of this compound with an aryl bromide. These protocols should be adapted and optimized for specific substrates and scales.
Protocol 1: Using Pd(dppf)Cl₂ as Catalyst
This protocol is adapted from procedures found to be effective for the coupling of N-heterocyclic compounds.[1][2]
Materials:
-
This compound (1.0 equiv)
-
Aryl bromide (1.2 equiv)
-
Pd(dppf)Cl₂ (0.03 equiv)
-
Na₂CO₃ (3.0 equiv)
-
Toluene and Water (e.g., 4:1 v/v)
-
Anhydrous, degassed solvents
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask or sealed tube, add this compound, the aryl bromide, and sodium carbonate.
-
Evacuate and backfill the flask with an inert gas (repeat three times).
-
Add the degassed toluene and water solvent system via syringe.
-
Add Pd(dppf)Cl₂ to the reaction mixture under a positive flow of inert gas.
-
Seal the vessel and heat the reaction mixture to 115 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Using Pd(PPh₃)₄ as Catalyst
This protocol is based on general procedures for Suzuki-Miyaura couplings using Pd(PPh₃)₄.[3]
Materials:
-
This compound (1.0 equiv)
-
Aryl bromide (1.1 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
K₂CO₃ (2.0 equiv)
-
1,4-Dioxane and Water (e.g., 4:1 v/v)
-
Anhydrous, degassed solvents
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine this compound, the aryl bromide, and potassium carbonate.
-
Place the flask under an inert atmosphere.
-
Add the degassed 1,4-dioxane and water.
-
Add Pd(PPh₃)₄ to the mixture.
-
Heat the reaction to 90 °C and stir for the required time (monitor by TLC or LC-MS).
-
After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and remove the solvent in vacuo.
-
Purify the residue by column chromatography to afford the desired product.
Conclusion
The choice of palladium catalyst for the Suzuki-Miyaura coupling of this compound is critical for achieving optimal results. Based on the available data for similar N-heterocyclic substrates, Pd(dppf)Cl₂ appears to be a highly effective and robust catalyst, often providing high yields under various conditions. Pd(PPh₃)₄ is also a reliable choice, though it may require longer reaction times or higher temperatures. For more challenging couplings, catalyst systems based on Pd(OAc)₂ or Pd₂(dba)₃ with specialized phosphine ligands such as SPhos can offer enhanced reactivity. It is imperative for researchers to screen a variety of catalysts, bases, and solvent systems to determine the optimal conditions for their specific substrate combination. The provided protocols offer a solid starting point for such optimization studies.
References
Safety Operating Guide
Proper Disposal of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical waste is a critical component of laboratory operations. This guide provides essential, step-by-step procedures for the proper disposal of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline, ensuring the safety of personnel and the protection of the environment.
Core Principle: Treat as Hazardous Waste
This compound, a boronic acid pinacol ester and an isoquinoline derivative, must be managed as hazardous waste.[1][2][3] Under no circumstances should this chemical or its containers be disposed of in regular trash or poured down the drain.[1][3] Release into the environment should be avoided.[4]
Hazard Identification and Personal Protective Equipment (PPE)
-
Respiratory Irritation: May cause respiratory irritation.[5][6][7]
-
Harmful if Swallowed: Acute oral toxicity is a concern with related compounds.[2][5]
To mitigate these risks, all handling and disposal operations must be conducted in a certified chemical fume hood while wearing the appropriate PPE.
| PPE Category | Specification | Standard Reference |
| Eye Protection | Chemical safety goggles or a face shield.[1][5] | OSHA 29 CFR 1910.133 or EN 166 |
| Hand Protection | Chemical-resistant nitrile or neoprene gloves.[1][5] | EN 374 |
| Body Protection | A fully fastened laboratory coat.[1][3] | --- |
| Footwear | Closed-toe shoes.[1] | --- |
Step-by-Step Disposal Protocol
The primary method for disposing of this compound is to engage a licensed and approved waste disposal company.[8][9][10]
Step 1: Waste Segregation and Collection
-
Designated Containers: Use separate, clearly labeled, and sealable containers for solid and liquid waste containing the compound.[1] These containers must be compatible with the chemical waste.
-
Solid Waste: This includes contaminated disposable items such as gloves, bench paper, pipette tips, and weighing boats.[1][9][11] Place these items directly into a designated solid hazardous waste container.
-
Liquid Waste: Collect all solutions containing the compound, including rinsates from glassware decontamination, in a designated liquid hazardous waste container.[1][3] Leave adequate headspace for expansion and avoid overfilling.[3]
Step 2: Labeling
Step 3: Decontamination of Glassware
-
Initial Rinse: Rinse contaminated glassware with a suitable organic solvent (e.g., acetone or ethanol) to remove the bulk of the compound. Collect this rinsate as liquid hazardous waste.
-
Secondary Decontamination: A basic wash can help convert residual boronic acid into a more water-soluble boronate salt.[1] This can be followed by a standard laboratory detergent wash and a final water rinse. All rinsates from this process must be collected as liquid hazardous waste.[1]
-
Drying: Allow cleaned glassware to air dry completely in a well-ventilated area before reuse.
Step 4: Storage and Pickup
-
Store sealed and labeled waste containers in a designated, secure satellite accumulation area.
-
Follow your institution's specific Environmental Health and Safety (EHS) protocols for scheduling hazardous waste pickup.[9]
Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure the area is well-ventilated.[5][11]
-
Contain Spill: Use an inert absorbent material (e.g., sand, vermiculite, or commercial sorbent pads) to contain and absorb the spill.[10][11] Do not use combustible materials like paper towels to absorb large spills.
-
Clean-Up: Carefully sweep or scoop up the absorbed material and place it into a designated hazardous waste container.[5][6]
-
Decontaminate Area: Clean the spill area with soap and water, collecting all cleaning materials and rinsate as hazardous waste.[11]
-
Dispose of Waste: Seal and label the spill clean-up waste container and manage it for disposal along with other hazardous waste.
Caption: Disposal workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chemos.de [chemos.de]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. echemi.com [echemi.com]
- 8. fishersci.com [fishersci.com]
- 9. benchchem.com [benchchem.com]
- 10. fishersci.com [fishersci.com]
- 11. benchchem.com [benchchem.com]
- 12. This compound | C15H18BNO2 | CID 2760594 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. labproinc.com [labproinc.com]
Personal protective equipment for handling 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline. The following procedures are based on best practices for handling analogous boronic acid esters and isoquinoline derivatives. It is imperative to consult the specific Safety Data Sheet (SDS) provided by your supplier for the most accurate and comprehensive information.
Immediate Safety Precautions: When handling this compound, immediate and strict adherence to safety protocols is essential to mitigate potential hazards. Based on data for closely related compounds, this chemical should be treated as a substance that can cause skin, eye, and respiratory irritation.[1][2][3] It may also be harmful if swallowed or absorbed through the skin.
-
Engineering Controls: Work in a well-ventilated area, preferably within a certified chemical fume hood.[1] Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[1][4]
-
Hygiene Measures: Avoid all personal contact, including the inhalation of dust or vapors.[1][3] Wash hands thoroughly with soap and water after handling and before breaks. Do not eat, drink, or smoke in the laboratory. Remove any contaminated clothing immediately and wash it before reuse.[4]
Personal Protective Equipment (PPE)
The following PPE is recommended for the routine handling of this compound.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles are mandatory. A full-face shield is recommended when there is a risk of splashing.[1] | To protect eyes from contact, which can cause serious irritation.[1] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) should be worn.[1][5] | To prevent skin contact and potential irritation.[1] |
| Body Protection | A laboratory coat is required. For larger quantities or tasks with a higher risk of exposure, a chemical-resistant apron should be worn over the lab coat.[1][5] | To protect skin from accidental splashes or spills.[1] |
| Respiratory Protection | For handling small quantities in a well-ventilated fume hood, respiratory protection may not be necessary. If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[1] | To prevent respiratory tract irritation.[2][3] |
Operational Plan: Step-by-Step Handling Procedure
-
Preparation: Before handling, ensure all necessary PPE is worn correctly. Confirm that the chemical fume hood is functioning properly and that an eyewash station and safety shower are accessible.
-
Dispensing: Carefully weigh or measure the required amount of the compound within the fume hood. Avoid generating dust.
-
Reaction Setup: If used in a reaction, add the compound to the reaction vessel slowly and in a controlled manner.
-
Post-Handling: After handling, decontaminate all surfaces and equipment. Wash hands thoroughly.
Spill Response Protocol
In the event of a spill, follow these steps:
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Contain: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.[1] Avoid raising dust.[1]
-
Clean-up: Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.[1]
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.[1]
-
Report: Report the spill to the appropriate safety personnel.
Below is a logical workflow for handling a chemical spill.
Caption: Chemical Spill Response Workflow
Disposal Plan
All waste generated from the use of this compound, including contaminated PPE and empty containers, must be considered hazardous waste.
-
Waste Collection: Collect all chemical waste in a designated, labeled, and sealed container.
-
Disposal Route: Dispose of the hazardous waste through a licensed chemical waste disposal company, following all local, state, and federal regulations. Do not discharge to sewer systems.[6]
The following diagram illustrates the decision-making process for chemical waste disposal.
Caption: Chemical Waste Disposal Plan
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
